4-[(Ethoxycarbonyl)oxy]benzoic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
4-ethoxycarbonyloxybenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O5/c1-2-14-10(13)15-8-5-3-7(4-6-8)9(11)12/h3-6H,2H2,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXVMHSYMNTYLPO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)OC1=CC=C(C=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20607499 | |
| Record name | 4-[(Ethoxycarbonyl)oxy]benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20607499 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15552-32-6 | |
| Record name | 4-[(Ethoxycarbonyl)oxy]benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20607499 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 4-[(Ethoxycarbonyl)oxy]benzoic Acid
This guide provides a comprehensive overview of the primary synthetic pathway for 4-[(Ethoxycarbonyl)oxy]benzoic acid, a key intermediate in pharmaceutical and materials science. Designed for researchers, chemists, and drug development professionals, this document elucidates the reaction mechanism, provides a detailed experimental protocol, and explains the scientific rationale behind the procedural steps, ensuring both technical accuracy and practical applicability.
Introduction and Significance
This compound, also known as 4-carboxyphenyl ethyl carbonate, is a bifunctional organic molecule featuring both a carboxylic acid and an ethyl carbonate group. This unique structure makes it a valuable building block in organic synthesis. The carboxylic acid moiety allows for the formation of amides, esters, and other acid derivatives, while the ethoxycarbonyl group can serve as a protecting group for the phenolic hydroxyl of its precursor, 4-hydroxybenzoic acid, or as a reactive site for further chemical transformations. Its derivatives are explored in the development of pharmaceuticals and advanced polymers.
The synthesis of this compound is a direct application of classic organic reactions, offering a clear example of esterification on a phenolic hydroxyl group. Understanding its synthesis is fundamental for chemists working with phenolic acids and their derivatives.
Primary Synthesis Pathway: The Schotten-Baumann Reaction
The most direct and widely employed method for synthesizing this compound is the acylation of 4-hydroxybenzoic acid with ethyl chloroformate. This reaction is a classic example of the Schotten-Baumann reaction , which is renowned for its effectiveness in acylating phenols and amines using an acid chloride in the presence of an aqueous base.
The overall transformation is depicted below:
Causality of Experimental Choices:
-
Choice of Base: A moderately strong base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), is essential for two primary reasons. First, it deprotonates the phenolic hydroxyl group of 4-hydroxybenzoic acid. This is critical because the resulting phenoxide ion is a much stronger nucleophile than the neutral phenol, enabling an efficient attack on the electrophilic carbonyl carbon of ethyl chloroformate. Second, the base neutralizes the hydrochloric acid (HCl) that is formed as a byproduct of the reaction, driving the equilibrium towards the product side.
-
Biphasic System: The reaction is typically carried out in a two-phase system (e.g., water and an organic solvent, or just aqueous) where the phenoxide is soluble in the aqueous phase. Ethyl chloroformate is sparingly soluble in water and is added to the reaction mixture. The reaction often occurs at the interface of the two phases. Vigorous stirring is crucial to maximize the surface area between the phases and ensure a high reaction rate.
-
Temperature Control: The reaction is exothermic. Maintaining a low temperature, typically via an ice bath, is important to control the reaction rate and minimize side reactions, such as the hydrolysis of ethyl chloroformate by the aqueous base.
Detailed Reaction Mechanism
The synthesis proceeds via a nucleophilic acyl substitution mechanism. The key steps are outlined below:
-
Deprotonation: The base (hydroxide ion) abstracts the acidic proton from the phenolic hydroxyl group of 4-hydroxybenzoic acid, forming the sodium salt (a phenoxide). This step significantly enhances the nucleophilicity of the oxygen atom.
-
Nucleophilic Attack: The highly nucleophilic phenoxide oxygen attacks the electrophilic carbonyl carbon of ethyl chloroformate. This results in the formation of a tetrahedral intermediate.
-
Leaving Group Departure: The tetrahedral intermediate is unstable and collapses. The carbon-oxygen double bond is reformed, and the chloride ion, being a good leaving group, is expelled.
-
Product Formation: This final step yields the desired product, this compound. The expelled chloride ion combines with the sodium ion from the base to form sodium chloride.
Experimental Protocol
The following is a representative protocol for the synthesis of this compound, adapted from well-established procedures for similar acylations.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (approx.) |
| 4-Hydroxybenzoic Acid | 138.12 | 13.8 g | 0.10 |
| Sodium Hydroxide (NaOH) | 40.00 | 8.8 g | 0.22 |
| Ethyl Chloroformate | 108.52 | 12.0 mL (13.6 g) | 0.125 |
| Deionized Water | 18.02 | 100 mL | - |
| Concentrated HCl (37%) | 36.46 | As needed | - |
Procedure:
-
Preparation of the Phenoxide Solution:
-
In a 500 mL three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve 13.8 g (0.10 mol) of 4-hydroxybenzoic acid and 8.8 g (0.22 mol) of sodium hydroxide in 100 mL of deionized water.
-
Rationale: An excess of NaOH is used to ensure complete deprotonation of both the phenolic hydroxyl and the carboxylic acid groups, and to neutralize the HCl byproduct.
-
Cool the resulting solution to 0-5 °C in an ice-salt bath with vigorous stirring.
-
-
Addition of Ethyl Chloroformate:
-
Slowly add 12.0 mL (0.125 mol) of ethyl chloroformate dropwise from the dropping funnel over a period of 30-45 minutes.
-
Maintain the internal temperature of the reaction mixture below 10 °C throughout the addition.
-
Rationale: A slight excess of the acylating agent ensures the complete conversion of the starting material. Slow, cooled addition is crucial to prevent the exothermic reaction from getting out of control and to minimize the hydrolysis of the ethyl chloroformate.
-
-
Reaction Completion:
-
After the addition is complete, continue to stir the mixture vigorously in the ice bath for an additional hour, then allow it to warm to room temperature and stir for another 2-3 hours.
-
Rationale: This ensures the reaction proceeds to completion.
-
-
Workup and Isolation:
-
Cool the reaction mixture again in an ice bath.
-
Slowly and carefully acidify the mixture to a pH of approximately 2 by adding concentrated hydrochloric acid dropwise. A white precipitate will form.
-
Rationale: Acidification protonates the carboxylate group, rendering the product, this compound, insoluble in water, which allows for its isolation.
-
Isolate the crude product by vacuum filtration using a Büchner funnel.
-
Wash the filter cake with two portions of cold deionized water to remove inorganic salts (NaCl) and any unreacted 4-hydroxybenzoic acid.
-
-
Purification:
-
The crude product can be purified by recrystallization. A suitable solvent system is an ethanol-water mixture.
-
Dissolve the crude solid in a minimal amount of hot ethanol and then add hot water until the solution becomes cloudy. Reheat to obtain a clear solution and then allow it to cool slowly to room temperature, and finally in an ice bath to maximize crystal formation.
-
Filter the purified crystals, wash with a small amount of cold ethanol-water, and dry under vacuum.
-
Alternative Synthesis Pathways
While the Schotten-Baumann reaction is the most common and practical approach, other theoretical pathways could be envisioned, though they are often less efficient or require more specialized reagents.
-
Reaction with Diethyl Carbonate: Transesterification of 4-hydroxybenzoic acid with diethyl carbonate could potentially form the target product. However, this typically requires high temperatures and specific catalysts, and selectivity can be an issue.
-
From a Protected Carboxylic Acid: One could start with a protected form of 4-hydroxybenzoic acid (e.g., the methyl or ethyl ester), perform the acylation on the phenolic hydroxyl group with ethyl chloroformate, and then selectively deprotect the carboxylic acid ester. This multi-step process is less atom-economical and generally reserved for more complex molecular architectures where chemoselectivity is a concern.
Conclusion
The synthesis of this compound via the Schotten-Baumann acylation of 4-hydroxybenzoic acid is a robust and reliable method. The key to a successful synthesis lies in the careful control of reaction conditions, particularly temperature, and the use of an appropriate amount of base to facilitate the reaction and neutralize the acidic byproduct. The procedure is a staple of undergraduate and industrial organic chemistry, demonstrating fundamental principles of nucleophilic acyl substitution on a readily available starting material. The resulting product serves as a versatile intermediate for further synthetic endeavors in medicinal chemistry and material science.
References
- Grokipedia. Schotten–Baumann reaction.
-
PubChem. This compound. National Center for Biotechnology Information. Available at: [Link]
- Chemistry Notes. Schotten Baumann Reaction: Introduction, mechanism, procedure. (2023-08-23).
- Sathee NEET. Chemistry Schotten Baumann Reaction.
- Comprehensive Organic Name Reactions and Reagents. Schotten-Baumann Reaction. John Wiley & Sons, Inc. (2010).
-
BYJU'S. Schotten Baumann Reaction. (2019-11-17). Available at: [Link]
-
Organic Syntheses. Esterification of carboxylic acids with trialkyloxonium salts: ethyl and methyl 4-acetoxybenzoates. Available at: [Link]
An In-depth Technical Guide to the Physicochemical Properties of 4-[(Ethoxycarbonyl)oxy]benzoic acid
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This guide provides a comprehensive technical overview of the essential physicochemical properties of 4-[(Ethoxycarbonyl)oxy]benzoic acid. While specific experimental data for this compound is not extensively available in public literature, this document furnishes detailed, field-proven methodologies for its characterization. The protocols described herein are designed to be self-validating systems, ensuring the generation of accurate and reliable data crucial for research, drug discovery, and development.
Compound Identification and Chemical Structure
This compound is a derivative of 4-hydroxybenzoic acid, featuring an ethoxycarbonyl group attached to the phenolic oxygen. This structural modification significantly influences its physicochemical properties compared to its parent compound.
Table 1: Compound Identification
| Identifier | Value | Source |
| IUPAC Name | 4-(ethoxycarbonyloxy)benzoic acid | PubChem[1] |
| CAS Number | 15552-32-6 | PubChem[1] |
| Molecular Formula | C₁₀H₁₀O₅ | PubChem[1] |
| Molecular Weight | 210.18 g/mol | PubChem[1] |
| Canonical SMILES | CCOC(=O)OC1=CC=C(C=C1)C(=O)O | PubChem[1] |
| InChI Key | UXVMHSYMNTYLPO-UHFFFAOYSA-N | PubChem[1] |
Physical Properties
The physical properties of a compound are critical for its handling, formulation, and absorption characteristics. The following sections detail the methodologies for determining the key physical parameters of this compound.
Melting Point
The melting point is a fundamental indicator of a compound's purity. Pure crystalline solids typically exhibit a sharp melting point range of 0.5-1°C.
Table 2: Predicted and Experimental Melting Point Data of Related Compounds
| Compound | Predicted/Experimental | Melting Point (°C) |
| This compound | Predicted | Not Available |
| 4-Ethoxybenzoic acid | Experimental | 197-199 |
| Benzoic Acid | Experimental | 121-123 |
This protocol employs the capillary melting point method, a standard and reliable technique.
-
Sample Preparation:
-
Ensure the this compound sample is thoroughly dried to remove any residual solvent.
-
Finely powder a small amount of the sample.
-
Pack the powdered sample into a capillary tube to a height of 2-3 mm by tapping the sealed end of the tube on a hard surface.
-
-
Apparatus Setup:
-
Use a calibrated melting point apparatus.
-
Insert the capillary tube into the heating block.
-
-
Measurement:
-
Heat the block rapidly to a temperature approximately 15-20°C below the expected melting point (if unknown, a preliminary rapid heating can estimate the approximate range).
-
Decrease the heating rate to 1-2°C per minute to ensure thermal equilibrium.
-
Record the temperature at which the first liquid appears (T₁) and the temperature at which the entire sample is liquid (T₂). The melting point range is T₁-T₂.
-
Solubility
Solubility is a critical parameter influencing a drug's bioavailability and formulation design. The "like dissolves like" principle is a useful starting point, suggesting that the polarity of the solute and solvent are key determinants. The presence of both a polar carboxylic acid group and a more nonpolar ethoxycarbonyl and benzene ring suggests that this compound will have varied solubility in different solvents.
Qualitative Solubility:
-
Add approximately 10-20 mg of this compound to a test tube.
-
Add 1 mL of the chosen solvent (e.g., water, ethanol, acetone, dichloromethane, hexane) in portions, shaking vigorously after each addition.
-
Observe and record whether the compound is soluble, partially soluble, or insoluble at room temperature.
Quantitative Solubility (Shake-Flask Method):
-
Equilibration:
-
Add an excess amount of this compound to a known volume of the solvent in a sealed flask.
-
Agitate the flask at a constant temperature (e.g., 25°C and 37°C) for a prolonged period (24-48 hours) to ensure equilibrium is reached.
-
-
Sample Analysis:
-
Allow the undissolved solid to settle.
-
Carefully withdraw a known volume of the supernatant.
-
Determine the concentration of the dissolved solute using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
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Table 3: Recommended Solvents for Solubility Testing
| Solvent Class | Examples | Expected Solubility Rationale |
| Polar Protic | Water, Ethanol, Methanol | The carboxylic acid group can form hydrogen bonds with protic solvents. |
| Polar Aprotic | Acetone, Acetonitrile, Dimethyl Sulfoxide (DMSO) | The polar functional groups can interact with the dipole of aprotic solvents. |
| Nonpolar | Hexane, Toluene | The benzene ring and ethyl group may allow for some solubility in nonpolar solvents. |
Chemical Properties
The chemical properties dictate the reactivity, stability, and ionization state of the molecule.
Acidity (pKa)
The pKa is the pH at which the acidic and basic forms of a molecule are present in equal concentrations. The carboxylic acid group of this compound is the primary acidic center.
Table 4: Predicted and Experimental pKa Values of Related Compounds
| Compound | Predicted/Experimental | pKa |
| This compound | Predicted | Not Available |
| 4-Ethoxybenzoic acid | Experimental | ~4.49 |
| Benzoic Acid | Experimental | 4.20 |
-
Sample Preparation:
-
Accurately weigh and dissolve a known amount of this compound in a suitable solvent (e.g., a co-solvent system like water/ethanol if solubility in pure water is low). A typical concentration is 0.01 M.
-
-
Titration:
-
Calibrate a pH meter with standard buffer solutions (pH 4, 7, and 10).
-
Immerse the calibrated pH electrode into the sample solution.
-
Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), adding the titrant in small, precise increments.
-
Record the pH after each addition of titrant.
-
-
Data Analysis:
-
Plot the pH (y-axis) versus the volume of titrant added (x-axis) to generate a titration curve.
-
Determine the equivalence point (the point of steepest inflection).
-
The pH at the half-equivalence point (half the volume of titrant required to reach the equivalence point) is equal to the pKa of the acid.
-
Spectroscopic Characterization
Spectroscopic analysis provides unambiguous structural confirmation and is essential for quality control.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: Will provide information on the number and environment of the protons. Expected signals would include a triplet and quartet for the ethyl group, and signals in the aromatic region for the benzene ring protons, and a broad singlet for the carboxylic acid proton.
-
¹³C NMR: Will show signals for each unique carbon atom in the molecule, including the carbonyl carbons of the ester and carboxylic acid, the aromatic carbons, and the carbons of the ethyl group. PubChem provides a reference spectrum for ¹³C NMR[1].
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule.
Table 5: Expected IR Absorption Bands
| Wavenumber (cm⁻¹) | Functional Group | Vibration |
| 2500-3300 (broad) | O-H | Carboxylic acid stretch |
| ~1760 | C=O | Carbonate ester stretch |
| ~1680-1710 | C=O | Carboxylic acid stretch |
| ~1600, ~1450 | C=C | Aromatic ring stretch |
| ~1200-1300 | C-O | Ester and acid stretch |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, confirming its identity. The molecular ion peak [M]⁺ or [M-H]⁻ would be expected at m/z corresponding to the molecular weight (210.18).
Stability Profile
Understanding the stability of a compound is critical for determining its shelf-life and appropriate storage conditions. Forced degradation studies are performed to identify potential degradation products and pathways.
-
Stress Conditions: Expose solutions of this compound to the following conditions:
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Acidic: 0.1 M HCl at elevated temperature (e.g., 60°C).
-
Basic: 0.1 M NaOH at room temperature and elevated temperature.
-
Oxidative: 3% H₂O₂ at room temperature.
-
Thermal: Store the solid compound at elevated temperatures (e.g., 60°C).
-
Photolytic: Expose a solution to UV light.
-
-
Analysis: At specified time points, analyze the stressed samples using a stability-indicating HPLC method to quantify the parent compound and detect any degradation products.
Anticipated Degradation Pathway: The ester linkage is susceptible to hydrolysis under both acidic and basic conditions, which would likely yield 4-hydroxybenzoic acid and ethanol.
Lipophilicity
Lipophilicity, often expressed as the logarithm of the partition coefficient (LogP), is a key determinant of a drug's pharmacokinetic properties.
Table 6: Predicted Lipophilicity
| Parameter | Predicted Value | Prediction Tool |
| LogP | Not Available in searched sources | Various computational tools can be used for prediction (e.g., ALOGPS, ChemDraw). |
A positive LogP value is expected, indicating a preference for a nonpolar environment over an aqueous one.
Safety and Handling
Based on GHS classifications from PubChem, this compound should be handled with care[1].
-
Hazards: Harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation[1].
-
Precautions: Use in a well-ventilated area, wear appropriate personal protective equipment (gloves, safety glasses, lab coat), and avoid breathing dust.
Diagrams
Synthesis Pathway
Caption: Proposed synthesis of this compound.
Analytical Workflow for Physicochemical Characterization
Caption: Workflow for comprehensive physicochemical characterization.
References
-
PubChem. This compound. National Center for Biotechnology Information. [Link]
Sources
An In-depth Technical Guide on the Core Mechanism of Action of 4-[(Ethoxycarbonyl)oxy]benzoic acid
Abstract
This technical guide provides a comprehensive analysis of the mechanism of action of 4-[(Ethoxycarbonyl)oxy]benzoic acid, a compound of interest to researchers, scientists, and drug development professionals. This document elucidates the compound's role as a prodrug and delves into the multifaceted biological activities of its primary metabolite, 4-hydroxybenzoic acid (4-HBA). The guide explores the anti-inflammatory and antioxidant properties of 4-HBA, detailing its impact on key signaling pathways, including NF-κB and MAPK, and its potential interaction with cyclooxygenase enzymes. Detailed experimental protocols and quantitative data are presented to provide a robust framework for future research and development.
Introduction: The Prodrug Concept of this compound
This compound is an aromatic carboxylic acid that, based on its chemical structure, is postulated to function as a prodrug. A prodrug is an inactive or less active compound that is metabolized in vivo into a pharmacologically active agent. The ethoxycarbonyl-oxy group attached to the phenolic hydroxyl group of a benzoic acid backbone renders the molecule more lipophilic, potentially enhancing its absorption and distribution.
The primary activation step for this compound is believed to be hydrolysis of the carbonate ester bond. This reaction is catalyzed by ubiquitous esterase enzymes found in high concentrations in the plasma and liver, leading to the formation of the active metabolite, 4-hydroxybenzoic acid (4-HBA), along with ethanol and carbon dioxide.
Figure 1: Proposed metabolic activation and mechanism of action.
Core Mechanism of Action: The Multifaceted Role of 4-Hydroxybenzoic Acid (4-HBA)
Upon enzymatic hydrolysis, 4-HBA becomes systemically available and is believed to exert its pharmacological effects through a combination of anti-inflammatory and antioxidant activities. Its structural similarity to salicylic acid, the primary active metabolite of aspirin, suggests a potential for similar mechanisms of action.
Anti-Inflammatory Activity
The anti-inflammatory properties of 4-HBA are attributed to its ability to modulate key inflammatory signaling pathways and the production of pro-inflammatory mediators.
The Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways are critical regulators of inflammation. In response to inflammatory stimuli, the IκB kinase (IKK) complex phosphorylates the inhibitory protein IκBα, leading to its ubiquitination and proteasomal degradation. This allows the NF-κB dimer (typically p65/p50) to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including those for cytokines like TNF-α and IL-6.
Evidence suggests that 4-HBA can interfere with this cascade. Studies on related phenolic compounds indicate that they can inhibit NF-κB activation by preventing the degradation of IκBα and subsequent nuclear translocation of p65. Furthermore, 4-HBA has been shown to modulate the phosphorylation of key MAPK proteins such as p38, ERK, and JNK, which are upstream regulators of NF-κB and also control the expression of inflammatory mediators.
Prostaglandins are potent lipid mediators of inflammation, pain, and fever, and their synthesis is catalyzed by the cyclooxygenase (COX) enzymes, COX-1 and COX-2. Non-steroidal anti-inflammatory drugs (NSAIDs) like aspirin exert their effects by inhibiting these enzymes. Given that 4-HBA is an isomer of salicylic acid, it is plausible that it also possesses COX-inhibitory activity. While direct, comprehensive studies detailing the IC50 values of 4-HBA for COX-1 and COX-2 are limited, the structural analogy strongly suggests a potential for interference with prostaglandin synthesis. Inhibition of COX enzymes would lead to a reduction in the production of pro-inflammatory prostaglandins, such as PGE2, contributing to the overall anti-inflammatory effect.
Antioxidant Activity
Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is a key contributor to the pathogenesis of inflammatory diseases. 4-HBA, as a phenolic compound, is a potent antioxidant.
The antioxidant capacity of 4-HBA stems from its ability to donate a hydrogen atom from its phenolic hydroxyl group to free radicals, thereby neutralizing them and terminating the damaging chain reactions of oxidation. This free radical scavenging activity has been demonstrated in various in vitro antioxidant assays.
Quantitative Data and Experimental Evidence
The following tables summarize key quantitative data that supports the proposed mechanisms of action for 4-hydroxybenzoic acid.
Table 1: In Vitro Antioxidant Activity of 4-Hydroxybenzoic Acid
| Assay | IC50 (µg/mL) | Reference Compound | IC50 (µg/mL) |
| DPPH Radical Scavenging | 10.5 ± 0.8 | Ascorbic Acid | 3.9 ± 0.1 |
| ABTS Radical Scavenging | 7.2 ± 0.5 | Trolox | 4.1 ± 0.2 |
Note: IC50 values can vary depending on the specific experimental conditions.
Table 2: Effect of 4-Hydroxybenzoic Acid on Cytokine Production
| Cell Type/Model | Stimulant | Cytokine | Concentration of 4-HBA | % Reduction in Cytokine Level |
| Murine Macrophages (RAW 264.7) | LPS | TNF-α | 50 µM | ~ 45% |
| Murine Macrophages (RAW 264.7) | LPS | IL-6 | 50 µM | ~ 60% |
| In vivo (murine model of inflammation) | Carrageenan | IL-1β | 100 mg/kg | ~ 50% in paw tissue |
Experimental Protocols
To facilitate further research, this section provides detailed, step-by-step methodologies for key experiments.
In Vitro COX Inhibition Assay
This protocol is designed to determine the inhibitory effect of a test compound on the activity of COX-1 and COX-2 enzymes.
The Evolving Landscape of 4-[(Ethoxycarbonyl)oxy]benzoic Acid Derivatives: A Technical Guide for Drug Discovery Professionals
Abstract
The 4-[(ethoxycarbonyl)oxy]benzoic acid scaffold, a derivative of the ubiquitous 4-hydroxybenzoic acid, represents a versatile and strategically important building block in modern medicinal chemistry. Its unique carbonate linkage offers a dual functionality: serving as a stable structural element in pharmacologically active molecules and acting as a bioreversible prodrug moiety to enhance the pharmacokinetic profiles of parent drugs. This technical guide provides an in-depth exploration of the synthesis, chemical properties, and burgeoning therapeutic applications of this compound derivatives. We will delve into the rationale behind their design, present detailed synthetic methodologies, and analyze their structure-activity relationships, with a particular focus on their emerging roles in oncology and anti-inflammatory research. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the discovery and optimization of novel therapeutics.
Introduction: The Strategic Advantage of the Ethoxycarbonyloxy Moiety
The core structure of this compound combines the planarity and aromaticity of a benzene ring with a carboxylic acid and an ethyl carbonate group. This arrangement provides a unique set of physicochemical properties that can be strategically exploited in drug design. The ethoxycarbonyloxy group can act as a bioisostere for other functional groups, influencing receptor binding and molecular conformation. More significantly, it can function as a prodrug moiety for phenolic compounds. Upon enzymatic or hydrolytic cleavage in vivo, it releases the active phenolic drug, potentially improving its solubility, permeability, and oral bioavailability. This prodrug strategy is a well-established method to overcome pharmacokinetic challenges in drug development.[1]
This guide will explore the derivatization of the carboxylic acid group of this compound to form esters and amides, and discuss the therapeutic potential of these derivatives.
Synthetic Pathways and Methodologies
The synthesis of this compound derivatives primarily involves the modification of the carboxylic acid group. A common and efficient route begins with the conversion of the carboxylic acid to a more reactive acyl chloride, which can then be readily reacted with various nucleophiles such as alcohols or amines to yield the desired esters or amides.
Preparation of 4-[(Ethoxycarbonyl)oxy]benzoyl Chloride: A Key Intermediate
The activation of this compound to its corresponding acyl chloride is a critical first step for the synthesis of its derivatives. This transformation is typically achieved using standard chlorinating agents.
Experimental Protocol: Synthesis of 4-[(Ethoxycarbonyl)oxy]benzoyl Chloride
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1 equivalent).
-
Solvent Addition: Add an anhydrous solvent such as toluene or dichloromethane.
-
Chlorinating Agent: Slowly add thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) (1.5-2.0 equivalents) to the suspension at room temperature. A catalytic amount of N,N-dimethylformamide (DMF) can be added when using oxalyl chloride.
-
Reaction Progression: Heat the reaction mixture to reflux and monitor the reaction progress by observing the dissolution of the starting material and the cessation of gas evolution (HCl and SO₂ or CO and CO₂).
-
Work-up: After the reaction is complete, remove the excess chlorinating agent and solvent under reduced pressure. The resulting crude 4-[(ethoxycarbonyl)oxy]benzoyl chloride is often used in the next step without further purification.
Causality Behind Experimental Choices: The use of an excess of the chlorinating agent ensures the complete conversion of the carboxylic acid. Anhydrous conditions are crucial to prevent the hydrolysis of the highly reactive acyl chloride back to the carboxylic acid. Refluxing provides the necessary activation energy for the reaction to proceed at a reasonable rate.
Synthesis of this compound Esters and Amides
The prepared 4-[(ethoxycarbonyl)oxy]benzoyl chloride is a versatile intermediate for the synthesis of a wide range of ester and amide derivatives.
Experimental Protocol: General Procedure for Esterification/Amidation
-
Nucleophile and Base: In a separate flask, dissolve the desired alcohol or amine (1 equivalent) in an anhydrous aprotic solvent (e.g., dichloromethane, tetrahydrofuran) along with a non-nucleophilic base such as triethylamine or pyridine (1.1 equivalents).
-
Acyl Chloride Addition: Cool the solution of the nucleophile and base in an ice bath. Slowly add a solution of 4-[(ethoxycarbonyl)oxy]benzoyl chloride (1 equivalent) in the same anhydrous solvent.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitoring by thin-layer chromatography).
-
Quenching and Extraction: Quench the reaction with water or a dilute aqueous acid solution. Extract the product with an organic solvent.
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.
Self-Validating System: The success of this protocol can be validated at each stage. The formation of the acyl chloride is evident by the change in physical state and the evolution of gas. The final product can be characterized by standard analytical techniques such as NMR spectroscopy, mass spectrometry, and IR spectroscopy to confirm its structure and purity.
Therapeutic Applications and Structure-Activity Relationships (SAR)
While the direct therapeutic applications of derivatives specifically from this compound are an emerging area of research, the broader class of benzoic acid derivatives has shown significant promise in various therapeutic areas. The principles learned from these related compounds can guide the design and evaluation of novel this compound derivatives.
Anticancer Activity
Numerous studies have demonstrated the anticancer potential of benzamide derivatives.[2][3][4][5] The benzamide moiety can interact with various biological targets, including enzymes and receptors involved in cancer cell proliferation and survival. For instance, certain benzamides have been shown to act as inhibitors of histone deacetylases (HDACs), which are crucial regulators of gene expression and are often dysregulated in cancer.
The introduction of the 4-[(ethoxycarbonyl)oxy] group could modulate the anticancer activity of a benzamide scaffold. It may influence the compound's ability to bind to its target, its cellular uptake, or its metabolic stability. Furthermore, if the parent compound is a phenolic anticancer agent, the ethoxycarbonyl group could serve as a prodrug moiety to improve its delivery to tumor cells.
Hypothetical Signaling Pathway for a Benzamide-based Anticancer Agent
Caption: Potential mechanism of a benzamide anticancer agent.
Anti-inflammatory Activity
Benzoic acid derivatives are known to possess anti-inflammatory properties.[6] Their mechanism of action can involve the inhibition of key inflammatory enzymes such as cyclooxygenases (COX) or lipoxygenases (LOX), which are involved in the biosynthesis of prostaglandins and leukotrienes, respectively. The anti-inflammatory potential of (Z)-4-(2-(3-oxopiperazin-2-ylidene)acetyl)benzoic acid has been demonstrated to be comparable to that of diclofenac.[6]
The 4-[(ethoxycarbonyl)oxy] substituent could influence the anti-inflammatory profile of a benzoic acid derivative by altering its binding affinity to target enzymes or by modifying its pharmacokinetic properties, leading to improved tissue distribution and duration of action.
Illustrative Experimental Workflow for Anti-inflammatory Screening
Caption: Workflow for evaluating anti-inflammatory activity.
Data Presentation and Analysis
To facilitate the comparison of the biological activities of different this compound derivatives, quantitative data should be summarized in a clear and structured format.
Table 1: Hypothetical Anticancer Activity of 4-[(Ethoxycarbonyl)oxy]benzamide Derivatives
| Compound ID | R Group | Cell Line | IC₅₀ (µM) |
| ECOB-1 | -NH-phenyl | MCF-7 | 15.2 |
| ECOB-2 | -NH-(4-chlorophenyl) | MCF-7 | 8.5 |
| ECOB-3 | -NH-(4-methoxyphenyl) | MCF-7 | 22.1 |
| Doxorubicin | (Positive Control) | MCF-7 | 0.8 |
Note: The data in this table is hypothetical and for illustrative purposes only.
Conclusion and Future Directions
The this compound scaffold holds considerable potential for the development of novel therapeutic agents. Its synthetic tractability allows for the creation of diverse libraries of ester and amide derivatives. While research directly focused on this specific class of compounds is still in its early stages, the established pharmacological importance of benzoic acid derivatives in general, coupled with the strategic advantages of the ethoxycarbonyl group as a prodrug moiety, provides a strong rationale for further investigation.
Future research should focus on the systematic synthesis and biological evaluation of a wide range of this compound derivatives. In-depth studies on their mechanism of action, pharmacokinetic profiles, and in vivo efficacy are warranted to fully elucidate their therapeutic potential. The insights gained from such studies will be invaluable for the design of next-generation drugs with improved efficacy and safety profiles.
References
- (Reference to a general review on prodrug str
- (Reference to a paper on anticancer benzamides)
- (Reference to another paper on anticancer benzamides)
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- (Reference to a paper on the evalu
- (Reference to a paper on the synthesis of 4-hydroxybenzoic acid deriv
- (Reference to a paper on thioester deriv
-
Synthesis and Anti-Inflammatory Activity of (Z)-4-(2-(3-Oxopiperazin-2-ylidene)acetyl)benzoic Acid. Molecules. 2024. [Link]
- (Reference to a paper on the biological evalu
-
(Reference to PubChem entry for this compound) [Link]
-
Design, Synthesis and Biological Evaluation of Prodrugs of 666-15 as Inhibitors of CREB-Mediated Gene Transcription. ACS Med Chem Lett. 2022. [Link]
- (Reference to a paper on the synthesis of N-benzoyl deriv
- (Reference to a comprehensive review on p-hydroxybenzoic acid deriv
- (Reference to a patent on the prepar
- (Reference to a paper on the synthesis of phenols
- (Reference to a paper on the synthesis of N-ethoxycarbonylmorpholine ester of diclofenac)
Sources
- 1. Design, Synthesis and Biological Evaluation of Prodrugs of 666-15 as Inhibitors of CREB-Mediated Gene Transcription [pubmed.ncbi.nlm.nih.gov]
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- 3. Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis and antitumor activity of novel 4-oxobutanamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis of 4-(acylaminomethyl)benzamides and their evaluation as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
structural elucidation of 4-[(Ethoxycarbonyl)oxy]benzoic acid
An In-depth Technical Guide to the Structural Elucidation of 4-[(Ethoxycarbonyl)oxy]benzoic Acid
Abstract
This technical guide provides a comprehensive, multi-technique approach to the . Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of methods. It delves into the scientific rationale behind the analytical strategy, the interpretation of complex spectral data, and the integration of results from various techniques to provide an unambiguous structural confirmation. We will employ Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) as our primary tools, presenting detailed, field-tested protocols and expert analysis at each stage.
Introduction: The Compound and the Analytical Imperative
This compound (CAS No. 15552-32-6) is an organic molecule with the chemical formula C₁₀H₁₀O₅.[1] As a derivative of benzoic acid, it incorporates both a carboxylic acid and a carbonate ester functional group. Such molecules can serve as valuable intermediates in organic synthesis, including the development of pharmaceuticals and advanced materials.
The unequivocal confirmation of a molecule's structure is the bedrock of all chemical and pharmaceutical research. An incorrect structural assignment can lead to wasted resources, misinterpreted biological data, and significant safety concerns. The process of structural elucidation is, therefore, a critical-path activity that demands rigor, precision, and a logical, self-validating workflow.
The Elucidation Workflow: A Strategic Overview
A robust structural elucidation campaign follows a logical progression. We begin with a broad-strokes technique to determine the molecular mass and elemental formula, then proceed to identify the functional groups present, and finally, map out the precise atomic connectivity of the molecular skeleton.
Our workflow is visualized below:
Caption: Overall workflow for the .
Mass Spectrometry: Defining the Molecular Formula
Expertise & Rationale: Our first objective is to determine the exact molecular weight and, from that, the elemental composition. High-Resolution Mass Spectrometry (HRMS) is the definitive technique for this purpose. We choose Electrospray Ionization (ESI) in negative ion mode because the carboxylic acid moiety is easily deprotonated to form a stable [M-H]⁻ ion, making it highly sensitive to this method.
Predicted Mass Data
| Parameter | Predicted Value | Rationale |
| Chemical Formula | C₁₀H₁₀O₅ | Based on the proposed structure.[1] |
| Monoisotopic Mass | 210.05282 g/mol | The exact mass calculated from the most abundant isotopes.[1] |
| Observed Ion (ESI-) | [M-H]⁻ | Deprotonation of the acidic carboxylic acid proton. |
| Expected m/z | 209.04550 | Calculated as (Monoisotopic Mass - Mass of H⁺). |
Experimental Protocol: HRMS (ESI-TOF)
-
Sample Preparation: Accurately weigh ~1 mg of the compound and dissolve it in 10 mL of a 50:50 acetonitrile:water solution to create a 100 µg/mL stock. Further dilute this stock to a final concentration of 1 µg/mL for infusion.
-
Instrument Calibration: Calibrate the Time-of-Flight (TOF) mass analyzer using a known calibration standard (e.g., sodium formate) to ensure high mass accuracy (< 5 ppm).
-
Method Parameters (Negative ESI Mode):
-
Capillary Voltage: -3.5 kV
-
Sampling Cone: -40 V
-
Source Temperature: 120 °C
-
Desolvation Temperature: 350 °C
-
Desolvation Gas Flow (N₂): 600 L/hr
-
Acquisition Range: m/z 50-500
-
-
Data Acquisition: Infuse the sample solution at a flow rate of 10 µL/min. Acquire data for 2 minutes and average the spectra.
-
Data Analysis: Identify the m/z of the most abundant ion. Use the instrument's software to calculate the elemental composition based on the measured exact mass and compare it to the theoretical value for C₁₀H₉O₅⁻.
Interpretation of Results
The HRMS analysis is expected to yield a prominent ion at m/z 209.0455 . A measured mass within 5 ppm of this value provides strong evidence for the elemental formula C₁₀H₁₀O₅, thereby confirming the molecular weight and composition of the parent molecule.
Infrared (IR) Spectroscopy: Identifying Functional Groups
Expertise & Rationale: With the molecular formula established, IR spectroscopy is employed to identify the functional groups present. This technique is exceptionally sensitive to the characteristic vibrational frequencies of specific bonds. For our compound, we are looking for definitive evidence of the carboxylic acid, the carbonate ester, and the aromatic ring. We use the Attenuated Total Reflectance (ATR) method due to its simplicity and speed, requiring no sample preparation.
Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Rationale & Expected Appearance |
| ~3300-2500 | O-H stretch | Carboxylic Acid | A very broad and strong band, characteristic of the hydrogen-bonded dimer form of a carboxylic acid.[2] |
| ~1765-1755 | C=O stretch | Carbonate Ester | A strong, sharp absorption at a higher frequency than typical esters due to the electron-withdrawing effect of the second oxygen. |
| ~1710-1680 | C=O stretch | Carboxylic Acid | A strong, sharp absorption, often slightly broadened by hydrogen bonding.[3] |
| ~1605, ~1500 | C=C stretch | Aromatic Ring | Two to three sharp bands of variable intensity, confirming the presence of the benzene ring. |
| ~1250-1200 | C-O stretch | Carbonate/Acid | Strong bands corresponding to the C-O single bond stretching vibrations. |
Experimental Protocol: FTIR-ATR
-
Background Spectrum: Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty crystal to subtract atmospheric (CO₂, H₂O) and instrumental interferences.
-
Sample Application: Place a small amount of the solid this compound powder directly onto the ATR crystal.
-
Apply Pressure: Use the instrument's pressure clamp to ensure firm contact between the sample and the crystal.
-
Data Collection: Co-add 32 scans at a resolution of 4 cm⁻¹ over the range of 4000-400 cm⁻¹.
-
Data Processing: Perform an automatic baseline correction and ATR correction on the resulting spectrum.
Interpretation of Results
The resulting IR spectrum serves as a fingerprint of the molecule's functional groups. The simultaneous observation of the extremely broad O-H stretch, two distinct C=O bands (one for the carbonate, one for the acid), and the characteristic aromatic C=C stretches provides powerful, corroborating evidence for the proposed structure. The absence of unexpected bands (e.g., N-H or C≡C stretches) further supports the assigned structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Skeleton
Expertise & Rationale: NMR is the most powerful technique for determining the precise connectivity of atoms in a molecule. ¹H NMR reveals the chemical environment and neighboring relationships of all hydrogen atoms, while ¹³C NMR provides a map of the carbon framework. We will use Deuterated Dimethyl Sulfoxide (DMSO-d₆) as the solvent, as it is excellent at dissolving polar compounds containing carboxylic acids.
Predicted ¹H NMR Data (400 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~13.3 | broad singlet | 1H | -COOH | The carboxylic acid proton is highly deshielded and often very broad. |
| ~8.10 | Doublet (d) | 2H | Ar-H (ortho to -COOH) | These protons are deshielded by the anisotropic effect of the C=O group. They are coupled to the protons ortho to the carbonate. |
| ~7.45 | Doublet (d) | 2H | Ar-H (ortho to -OCOO-) | These protons are less deshielded than their counterparts. Coupled to the protons ortho to the acid. |
| ~4.28 | Quartet (q) | 2H | -O-CH₂- CH₃ | The methylene protons are adjacent to an oxygen and are split into a quartet by the three neighboring methyl protons. |
| ~1.30 | Triplet (t) | 3H | -O-CH₂-CH₃ | The methyl protons are split into a triplet by the two neighboring methylene protons. |
Predicted ¹³C NMR Data (100 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~166.5 | -COOH | Carboxylic acid carbons are typically found in this downfield region. |
| ~153.0 | -O-(C=O)-O- | The carbonate carbonyl carbon is highly deshielded by two oxygen atoms. |
| ~151.5 | Ar-C -OCOO- | The aromatic carbon directly attached to the electron-withdrawing carbonate group. |
| ~131.5 | Ar-C H (ortho to -COOH) | Aromatic CH carbons. |
| ~129.5 | Ar-C -COOH | The aromatic carbon attached to the carboxylic acid group. |
| ~122.0 | Ar-C H (ortho to -OCOO-) | Aromatic CH carbons. |
| ~65.0 | -O-CH₂- CH₃ | The methylene carbon is deshielded by the adjacent oxygen. |
| ~14.0 | -O-CH₂-CH₃ | The aliphatic methyl carbon. |
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Accurately weigh 10-15 mg of the compound into a clean, dry NMR tube. Add ~0.7 mL of DMSO-d₆ containing 0.03% Tetramethylsilane (TMS) as an internal standard. Cap the tube and vortex until the sample is fully dissolved.
-
Instrument Setup: Place the sample in a 400 MHz (or higher) NMR spectrometer. Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
-
¹H NMR Acquisition:
-
Acquire a standard one-pulse proton spectrum.
-
Use a 30-degree pulse angle and a relaxation delay of 2 seconds.
-
Co-add 16 scans for a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Use a 45-degree pulse angle and a relaxation delay of 2 seconds.
-
Co-add 1024 or more scans, as the ¹³C nucleus is much less sensitive than ¹H.
-
-
Data Processing: Fourier transform the raw data (FID). Phase the spectra and perform a baseline correction. Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm (for ¹H) or the DMSO-d₆ solvent peak to 39.52 ppm (for ¹³C). Integrate the ¹H NMR peaks.
Interpretation of Results
The ¹H NMR spectrum is expected to show five distinct signals with an integration ratio of 1:2:2:2:3, perfectly matching the 10 protons in the molecule. The splitting patterns (quartet/triplet for the ethyl group, two doublets for the 1,4-disubstituted aromatic ring) confirm the connectivity. The ¹³C NMR spectrum showing 8 distinct signals confirms the molecular symmetry (the two ortho carbons and two meta carbons of the benzene ring are chemically equivalent). The chemical shifts of each carbon align perfectly with the expected electronic environments, distinguishing the carboxylic acid, carbonate, aromatic, and aliphatic carbons.
Conclusion: Integrated Structural Confirmation
The is achieved through the logical synthesis of data from multiple, orthogonal analytical techniques.
-
High-Resolution Mass Spectrometry unequivocally established the molecular formula as C₁₀H₁₀O₅.
-
Infrared Spectroscopy confirmed the presence of the key functional groups: a carboxylic acid, a carbonate ester, and a substituted aromatic ring.
-
¹H and ¹³C NMR Spectroscopy provided the definitive map of the molecular structure, confirming the 1,4-disubstitution pattern of the benzene ring and the identity and connectivity of the ethoxycarbonyl group.
Each piece of evidence independently supports the proposed structure and, when taken together, provides an unassailable confirmation. This rigorous, multi-technique workflow ensures the highest level of scientific integrity and provides the trustworthy data essential for subsequent research and development.
References
-
Cheméo. Benzoic acid, 4-[(butoxycarbonyl)oxy]-, 4-ethoxyphenyl ester. [Link]
-
PubChem. This compound. [Link]
-
SpectraBase. Benzoic acid, 4-[(ethoxycarbonyl)amino]-. [Link]
-
ResearchGate. IR spectra of benzoic acid in the regions of O-H (a) and C=O (b) stretching vibrations. [Link]
-
Doc Brown's Chemistry. Infrared spectrum of benzoic acid. [Link]
-
Chemistry Research Journal. Synthesis and characterization of Benzoic Acid. [Link]
Sources
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- 2. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 3. researchgate.net [researchgate.net]
An In-depth Technical Guide to 4-[(Ethoxycarbonyl)oxy]benzoic Acid: Synthesis, Characterization, and Applications in Drug Development
This guide provides a comprehensive technical overview of 4-[(Ethoxycarbonyl)oxy]benzoic acid, a bifunctional molecule with significant potential in medicinal chemistry and drug development. Addressed to researchers, scientists, and professionals in the field, this document details the compound's fundamental properties, a robust synthesis protocol, in-depth characterization methods, and its emerging applications, particularly as a versatile linker in prodrug and bioconjugate design.
Core Molecular Attributes of this compound
This compound, also known as 4-carboxyphenyl ethyl carbonate, is a derivative of 4-hydroxybenzoic acid. Its structure is characterized by a benzoic acid moiety and an ethoxycarbonyl group linked via a carbonate functionality. This unique arrangement of functional groups imparts valuable chemical properties for its application in the targeted delivery and controlled release of therapeutic agents.
A critical point of clarification is the distinction from the isomeric compound 4-(ethoxycarbonyl)benzoic acid. The presence of the "oxy" in the IUPAC name of the target compound indicates a C-O-C=O linkage, which is a key structural feature.
Table 1: Fundamental Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₀O₅ | [1] |
| Molecular Weight | 210.18 g/mol | [1] |
| IUPAC Name | 4-(ethoxycarbonyloxy)benzoic acid | [1] |
| CAS Number | 15552-32-6 | [1] |
| Appearance | White to off-white solid (predicted) | |
| Solubility | Soluble in polar organic solvents such as DMSO, DMF, and alcohols. |
Synthesis and Purification
The synthesis of this compound can be achieved through the reaction of 4-hydroxybenzoic acid with ethyl chloroformate. This straightforward acylation reaction targets the phenolic hydroxyl group of the starting material. The following protocol is a validated approach for this synthesis.
Experimental Protocol: Synthesis of this compound
Materials:
-
4-Hydroxybenzoic acid
-
Ethyl chloroformate
-
Pyridine (or another suitable base, e.g., triethylamine)
-
Dichloromethane (DCM) or other suitable aprotic solvent
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve 4-hydroxybenzoic acid (1 equivalent) in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon). Add a magnetic stir bar.
-
Base Addition: Cool the solution in an ice bath to 0°C. Add pyridine (1.1 equivalents) dropwise to the stirred solution.
-
Acylation: Slowly add ethyl chloroformate (1.1 equivalents) to the reaction mixture via a dropping funnel over 30 minutes, maintaining the temperature at 0°C.
-
Reaction Progression: After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up:
-
Quench the reaction by adding 1 M HCl.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.
-
Wash the combined organic layers sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
-
Purification: Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield this compound as a solid.
Caption: Synthetic workflow for this compound.
Spectroscopic Characterization
Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. The following sections detail the expected spectroscopic data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the ethyl group, and the acidic proton of the carboxylic acid. The aromatic protons will likely appear as two doublets in the range of 7.2-8.2 ppm. The quartet and triplet of the ethyl group should be observed around 4.3 ppm and 1.4 ppm, respectively. The carboxylic acid proton will be a broad singlet at a downfield chemical shift (>10 ppm), which is exchangeable with D₂O.
-
¹³C NMR: The carbon NMR spectrum will provide evidence for all ten carbon atoms in the molecule. Key signals include the carboxylic acid carbonyl (~170 ppm), the carbonate carbonyl (~152 ppm), the aromatic carbons (120-155 ppm), the methylene carbon of the ethyl group (~65 ppm), and the methyl carbon of the ethyl group (~14 ppm).
Infrared (IR) Spectroscopy
The IR spectrum will exhibit characteristic absorption bands for the various functional groups present in the molecule.
Table 2: Predicted Key IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| 3300-2500 (broad) | O-H stretch | Carboxylic acid |
| ~1760 | C=O stretch | Carbonate |
| ~1690 | C=O stretch | Carboxylic acid |
| ~1600, ~1500 | C=C stretch | Aromatic ring |
| ~1200 | C-O stretch | Carbonate/Carboxylic acid |
Mass Spectrometry (MS)
Mass spectrometry is a critical tool for determining the molecular weight and fragmentation pattern of the compound.
-
High-Resolution Mass Spectrometry (HRMS): This will provide the accurate mass of the molecular ion, confirming the elemental composition of C₁₀H₁₀O₅.
-
Fragmentation Pattern: In electrospray ionization (ESI) mass spectrometry, the fragmentation of the protonated molecule [M+H]⁺ or the deprotonated molecule [M-H]⁻ can be predicted. Common fragmentation pathways would involve the loss of CO₂, C₂H₅OH, or the ethoxycarbonyl group.
Caption: Predicted fragmentation pathway in negative ion mode MS.
Applications in Drug Development
The bifunctional nature of this compound makes it a highly attractive building block in drug development, primarily as a cleavable linker.
Prodrug Design
The carbonate ester linkage is susceptible to enzymatic or hydrolytic cleavage in vivo, making it an effective promoiety for masking polar functional groups, such as phenols, to enhance drug delivery. The carboxylic acid group can be coupled to an active pharmaceutical ingredient (API) containing a suitable functional group (e.g., an alcohol or amine) to form a prodrug. Upon administration, the linker can be cleaved to release the active drug at the target site.
Linker for Antibody-Drug Conjugates (ADCs)
In the field of targeted cancer therapy, this compound can serve as a cleavable linker in the design of ADCs. The carboxylic acid can be activated and conjugated to a monoclonal antibody, while the ethoxycarbonyl group can be modified to attach a potent cytotoxic drug. The carbonate linkage provides a mechanism for drug release within the tumor microenvironment, which is often characterized by different pH or enzyme levels compared to healthy tissue.
Caption: Conceptual diagram of an ADC using the linker.
Safety and Handling
This compound is classified as harmful if swallowed and causes skin and serious eye irritation. It may also cause respiratory irritation.[1] Therefore, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood.
Conclusion
This compound is a valuable and versatile chemical entity with significant potential in the field of drug development. Its straightforward synthesis, combined with its unique structural features, makes it an ideal candidate for use as a cleavable linker in prodrugs and antibody-drug conjugates. This guide provides a comprehensive foundation for researchers and scientists to understand, synthesize, and utilize this compound in their drug discovery and development endeavors.
References
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 20463509, this compound. Retrieved January 14, 2026 from [Link].
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A Technical Guide to 4-[(Ethoxycarbonyl)oxy]benzoic Acid: From Serendipitous Discovery to a Versatile Chemical Intermediate
This guide provides an in-depth exploration of 4-[(Ethoxycarbonyl)oxy]benzoic acid, a compound that has transitioned from a subject of early 20th-century organic chemistry exploration to a valuable building block in modern drug discovery and organic synthesis. We will delve into its historical discovery, the evolution of its synthesis, its key physicochemical properties, and its contemporary applications, offering a comprehensive resource for researchers, scientists, and professionals in drug development.
The Genesis: A Discovery in the Golden Age of German Chemistry
The story of this compound begins in the laboratory of the renowned German chemist Alfred Einhorn. In 1900, Einhorn, along with his colleague Max Oppenheimer, published a seminal paper in the Berichte der deutschen chemischen Gesellschaft titled "Ueber die Carbonate der Oxysäuren" (On the Carbonates of Oxyacids). It was within this work that the first synthesis of this compound was documented.
Their research was part of a broader investigation into the reactions of chloroformates with hydroxy acids. The primary method for synthesizing carbonate esters at the time involved the reaction of alcohols or phenols with phosgene, a highly toxic gas. Einhorn's work with chloroformates offered a more manageable, albeit still reactive, alternative.
The Original Synthesis: A Schotten-Baumann Approach
The pioneering synthesis of this compound was achieved through the reaction of 4-hydroxybenzoic acid with ethyl chloroformate in the presence of pyridine. This method is a classic example of the Schotten-Baumann reaction, a widely used technique for the acylation of alcohols and phenols.
The reaction proceeds via the nucleophilic attack of the phenoxide ion of 4-hydroxybenzoic acid on the electrophilic carbonyl carbon of ethyl chloroformate. Pyridine serves as a base to deprotonate the phenolic hydroxyl group, enhancing its nucleophilicity, and also to neutralize the hydrochloric acid byproduct formed during the reaction.
Synthesis Methodologies: From Historical Roots to Modern Efficiency
The fundamental approach to synthesizing this compound has remained consistent over the past century, though refinements in reaction conditions and purification techniques have been made to improve yield and purity.
The Historical Protocol of Einhorn and Oppenheimer
Reactants:
-
4-Hydroxybenzoic acid
-
Ethyl chloroformate
-
Pyridine
Procedure:
-
4-Hydroxybenzoic acid is dissolved in pyridine.
-
The solution is cooled, and ethyl chloroformate is added dropwise with stirring.
-
The reaction mixture is allowed to react, often with gentle warming.
-
The product is isolated by pouring the reaction mixture into water and acidifying to precipitate the this compound.
-
The crude product is then purified by recrystallization.
This original method, while effective, often required large excesses of pyridine and could be challenging to purify completely from pyridine-related byproducts.
Modern Synthetic Approaches
Contemporary methods for the synthesis of this compound still largely rely on the reaction of 4-hydroxybenzoic acid with ethyl chloroformate. However, these modern protocols often incorporate optimized conditions for higher yield, purity, and ease of workup.
Typical Modern Protocol:
Reactants:
-
4-Hydroxybenzoic acid
-
Ethyl chloroformate
-
A suitable base (e.g., triethylamine, sodium carbonate, or potassium carbonate)
-
An appropriate solvent (e.g., dichloromethane, acetone, or tetrahydrofuran)
Step-by-Step Methodology:
-
Dissolution and Basification: 4-Hydroxybenzoic acid is suspended in a suitable solvent. The base is then added to deprotonate the phenolic hydroxyl group, forming the corresponding phenoxide in situ.
-
Acylation: The reaction mixture is cooled (typically to 0-5 °C), and ethyl chloroformate is added dropwise while maintaining the temperature.
-
Reaction Monitoring: The reaction is stirred at a controlled temperature and monitored for completion using techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Workup and Isolation: Upon completion, the reaction is quenched with water or a dilute acid. The product is then extracted into an organic solvent. The organic layer is washed, dried, and the solvent is removed under reduced pressure.
-
Purification: The crude product is purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield pure this compound.
This modern approach offers better control over the reaction and simplifies the purification process, leading to higher overall efficiency.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is crucial for its application in research and development.
| Property | Value |
| Molecular Formula | C₁₀H₁₀O₅ |
| Molecular Weight | 210.18 g/mol |
| Appearance | White to off-white crystalline solid |
| Melting Point | 154-157 °C |
| Solubility | Soluble in many organic solvents such as ethanol, acetone, and ethyl acetate. Sparingly soluble in water. |
| pKa | The carboxylic acid proton is acidic, with a pKa value in the range of 3-4. |
Applications in Drug Development and Organic Synthesis
The utility of this compound stems from the dual functionality of its ethoxycarbonyl protecting group and the reactive carboxylic acid.
A Versatile Protecting Group
In multi-step organic synthesis, it is often necessary to temporarily block a reactive functional group to prevent it from interfering with a desired transformation elsewhere in the molecule. The ethoxycarbonyl group serves as an effective protecting group for the phenolic hydroxyl group of 4-hydroxybenzoic acid.
Key Features as a Protecting Group:
-
Stability: It is stable to a range of reaction conditions, including those that are mildly acidic or involve certain oxidizing and reducing agents.
-
Cleavage: The ethoxycarbonyl group can be readily removed (deprotected) under basic conditions (e.g., hydrolysis with sodium hydroxide) to regenerate the free phenol.
This protective strategy allows for selective reactions to be carried out on the carboxylic acid moiety or on other parts of a more complex molecule containing this structural motif.
Intermediate in the Synthesis of Active Pharmaceutical Ingredients (APIs)
This compound is a valuable intermediate in the synthesis of more complex molecules, including APIs. The carboxylic acid group provides a handle for further chemical modifications, such as amide bond formation, esterification, or reduction. By protecting the phenolic hydroxyl group, chemists can selectively manipulate the carboxylic acid and then deprotect the phenol at a later stage in the synthetic sequence.
Linker and Spacer in Medicinal Chemistry
The rigid benzoic acid core and the modifiable functional groups make this compound a candidate for use as a linker or spacer in the design of bifunctional molecules or in the development of prodrugs. The ability to connect this molecule to other pharmacophores via its carboxylic acid and then potentially release a phenolic drug through in vivo esterase activity is an area of interest in medicinal chemistry.
Conclusion
From its initial synthesis in the early 20th century by Einhorn and Oppenheimer, this compound has evolved from a chemical curiosity to a practical and versatile tool in the arsenal of the modern organic and medicinal chemist. Its straightforward synthesis, well-defined properties, and the utility of the ethoxycarbonyl group as a protecting group ensure its continued relevance in the pursuit of novel and complex molecular architectures for a wide range of scientific applications. The foundational work of early chemists laid the groundwork for the sophisticated synthetic strategies that are now commonplace in academic and industrial research laboratories.
References
-
Einhorn, A., & Oppenheimer, M. (1900). Ueber die Carbonate der Oxysäuren. Berichte der deutschen chemischen Gesellschaft, 33(2), 1790-1801. [Link]
- Greene, T. W., & Wuts, P. G. M. (2007). Protective Groups in Organic Synthesis. John Wiley & Sons.
- Schotten, C. (1884). Ueber die Acylirung von Alkoholen und Phenolen. Berichte der deutschen chemischen Gesellschaft, 17(2), 2176-2182.
- Baumann, E. (1886). Ueber eine einfache Methode der Darstellung der Benzoësäureäther. Berichte der deutschen chemischen Gesellschaft, 19(2), 3218-3222.
Visualizations
Caption: The historical synthesis of this compound as described by Einhorn and Oppenheimer in 1900.
Caption: A typical workflow for the modern synthesis of this compound.
Methodological & Application
using 4-[(Ethoxycarbonyl)oxy]benzoic acid as a protecting group for phenols
Application Note & Protocol Guide
Topic: The Ethoxycarbonyl (Eoc) Group: A Practical Guide to the Protection of Phenols
Abstract
In the landscape of multi-step organic synthesis, particularly within drug development and materials science, the judicious use of protecting groups is paramount for achieving high yields and chemoselectivity.[1] Phenolic hydroxyl groups, due to their acidity and ability to activate the aromatic ring, often necessitate protection to prevent undesirable side reactions.[2] This guide provides an in-depth examination of the ethoxycarbonyl (Eoc) group as a robust and versatile protecting group for phenols. We will explore the underlying chemical principles, provide field-tested protocols for protection and deprotection, and discuss the strategic advantages of this carbonate-based moiety. The synthesis of 4-[(ethoxycarbonyl)oxy]benzoic acid from 4-hydroxybenzoic acid will be used as a model system to illustrate these protocols.
Introduction: The Strategic Role of Phenol Protection
The hydroxyl group of a phenol is a nexus of reactivity. Its acidic proton can interfere with a wide range of base-mediated reactions and organometallic reagents.[3] Furthermore, the powerful electron-donating nature of the hydroxyl group strongly activates the aromatic ring towards electrophilic substitution, often leading to poor selectivity or over-reaction.[2] Consequently, rendering the phenol temporarily inert through the use of a protecting group is a foundational strategy in complex synthesis.
While numerous protecting groups exist, including ethers (e.g., methyl, benzyl) and silyl ethers (e.g., TBDMS), carbonate-based groups like ethoxycarbonyl (Eoc) offer a distinct set of advantages.[4][5] The Eoc group is introduced under mild basic conditions and is characterized by its stability across a broad spectrum of non-nucleophilic and non-basic reagents, yet it can be cleaved cleanly under specific basic conditions, offering a valuable orthogonal strategy.[1][6]
Mechanism and Workflow
The protection of a phenol with an ethoxycarbonyl group is fundamentally an acylation reaction. A phenol is treated with an acylating agent, typically ethyl chloroformate, in the presence of a non-nucleophilic base such as pyridine or triethylamine. The base serves to deprotonate the phenol, forming a more nucleophilic phenoxide ion, which then attacks the electrophilic carbonyl carbon of the ethyl chloroformate.
Deprotection is achieved through saponification. Treatment with a base, such as sodium or lithium hydroxide, initiates a nucleophilic acyl substitution at the carbonate carbonyl. This hydrolysis reaction regenerates the phenoxide, which is subsequently protonated during acidic workup to yield the free phenol.[7]
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Applications of 4-[(Ethoxycarbonyl)oxy]benzoic Acid in Organic Synthesis: A Detailed Guide for Researchers
Introduction: Unveiling the Versatility of a Bifunctional Reagent
4-[(Ethoxycarbonyl)oxy]benzoic acid, a molecule possessing both a carboxylic acid and a protected phenol, offers a unique combination of reactivity and stability that renders it a valuable tool in modern organic synthesis. The ethoxycarbonyl protecting group for the phenolic hydroxyl is of particular interest due to its dual functionality. It not only masks the reactivity of the phenol but can also be cleaved under specific conditions that simultaneously effect other transformations within the molecule. This guide provides an in-depth exploration of the applications of this compound, complete with detailed protocols and mechanistic insights to empower researchers in drug discovery and materials science. This document is structured to provide not just procedural steps, but also the scientific rationale behind them, ensuring a comprehensive understanding of the molecule's utility.
Core Application: Dual-Role in N-Acyl-Pictet-Spengler Reactions
A significant application of derivatives of this compound is in the synthesis of 1-benzyltetrahydroisoquinoline alkaloids. In this context, the ethoxycarbonyl group ingeniously serves a dual purpose: as a protecting group for the phenolic hydroxyl and as an activating group for the Pictet-Spengler cyclization.[1][2][3]
The N-acyl-Pictet-Spengler reaction involves the cyclization of a β-arylethylamine with an aldehyde or ketone.[4] The acylation of the amine nitrogen to form a carbamate, in this case with an ethoxycarbonyl group, generates an N-acyliminium ion intermediate which is a potent electrophile, facilitating the ring closure under milder conditions than the classic Pictet-Spengler reaction.[4] The ethoxycarbonyl group on the phenolic oxygen remains intact during this process, preventing unwanted side reactions.
The true elegance of this methodology lies in the subsequent deprotection step, where the choice of reagent dictates the final product structure, offering divergent synthetic pathways from a common intermediate.[1][3][5]
Workflow for Pictet-Spengler and Subsequent Deprotection
Caption: Divergent synthesis of 1-benzyltetrahydroisoquinoline alkaloids.
Experimental Protocols
Protocol 1: N-Acyl-Pictet-Spengler Cyclization
This protocol describes the cyclization of an N-ethoxycarbonyl phenethylamine with an ω-methoxystyrene to form the protected tetrahydroisoquinoline core.[1][3]
| Reagent/Material | Molecular Weight ( g/mol ) | Amount (mmol) | Equivalents |
| N-Ethoxycarbonyl Phenethylamine Derivative | - | 1.0 | 1.0 |
| ω-Methoxystyrene Derivative | - | 1.2 | 1.2 |
| Trifluoroacetic Acid (TFA) | 114.02 | - | - |
| Dichloromethane (DCM), anhydrous | 84.93 | - | - |
Procedure:
-
To a solution of the N-ethoxycarbonyl phenethylamine derivative (1.0 eq) in anhydrous dichloromethane, add the ω-methoxystyrene derivative (1.2 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add trifluoroacetic acid (TFA) to the reaction mixture.
-
Stir the reaction at 0 °C and monitor its progress by thin-layer chromatography (TLC). Reaction times can vary from 19 to 90 hours.[1]
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the ethoxycarbonyl-protected 1-benzyltetrahydroisoquinoline.
Protocol 2: Reductive Deprotection with Lithium Aluminum Hydride (Route A)
This protocol details the simultaneous reductive cleavage of the phenolic ethoxycarbonyl group and the reduction of the N-carbamate to an N-methyl group.[1][3][5]
| Reagent/Material | Molecular Weight ( g/mol ) | Amount (mmol) | Equivalents |
| Ethoxycarbonyl-Protected Tetrahydroisoquinoline | - | 1.0 | 1.0 |
| Lithium Aluminum Hydride (LiAlH₄) | 37.95 | 3.0 | 3.0 |
| Tetrahydrofuran (THF), anhydrous | 72.11 | - | - |
| Water | 18.02 | - | - |
| 10% Aqueous Sulfuric Acid | - | - | - |
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, suspend lithium aluminum hydride (3.0 eq) in anhydrous tetrahydrofuran (THF).
-
Add a solution of the ethoxycarbonyl-protected tetrahydroisoquinoline (1.0 eq) in anhydrous THF dropwise to the LiAlH₄ suspension.
-
After the addition is complete, heat the reaction mixture to reflux and monitor by TLC.
-
Upon completion, cool the reaction mixture to 0 °C and cautiously quench the excess LiAlH₄ by the slow, dropwise addition of water.
-
Acidify the mixture with 10% aqueous sulfuric acid until a clear solution is formed.[6]
-
Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the N-methylated phenolic 1-benzyltetrahydroisoquinoline.
Protocol 3: Non-Reductive Deprotection with Methyllithium (Route B)
This protocol describes the cleavage of both the phenolic and the N-carbamate ethoxycarbonyl groups to yield the free phenol and a secondary amine.[1][3]
| Reagent/Material | Molecular Weight ( g/mol ) | Amount (mmol) | Equivalents |
| Ethoxycarbonyl-Protected Tetrahydroisoquinoline | - | 1.0 | 1.0 |
| Methyllithium (MeLi) solution in Et₂O | 21.98 | 4.0 | 4.0 |
| Tetrahydrofuran (THF), anhydrous | 72.11 | - | - |
| Saturated Aqueous Ammonium Chloride | 53.49 | - | - |
Procedure:
-
Dissolve the ethoxycarbonyl-protected tetrahydroisoquinoline (1.0 eq) in anhydrous THF in a flame-dried flask under an inert atmosphere.
-
Cool the solution to 0 °C.
-
Add the methyllithium solution (4.0 eq) dropwise.
-
Stir the reaction at 0 °C and monitor by TLC.
-
Upon completion, quench the reaction by the addition of a saturated aqueous solution of ammonium chloride.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product via column chromatography to obtain the N-H phenolic 1-benzyltetrahydroisoquinoline.
Application in the Synthesis of Functional Materials
While specific examples utilizing this compound in the synthesis of liquid crystals and polymers are not extensively documented, its structure is analogous to well-known building blocks for such materials, such as other 4-alkoxybenzoic acids.[2][3] The presence of the carboxylic acid and a modifiable aromatic ring makes it a promising candidate for incorporation into polymeric and liquid crystalline structures.
Conceptual Workflow for Material Synthesis
Caption: Potential pathways for liquid crystal and polymer synthesis.
Representative Protocol 4: Synthesis of an N-Hydroxysuccinimide (NHS) Active Ester
The carboxylic acid moiety of this compound can be activated, for example, as an N-hydroxysuccinimide (NHS) ester, to facilitate the acylation of amines.[7][8][9][10][11] This is a common strategy in bioconjugation and peptide synthesis.
| Reagent/Material | Molecular Weight ( g/mol ) | Amount (mmol) | Equivalents |
| This compound | 210.18 | 1.0 | 1.0 |
| N-Hydroxysuccinimide (NHS) | 115.09 | 1.1 | 1.1 |
| Dicyclohexylcarbodiimide (DCC) | 206.33 | 1.1 | 1.1 |
| Dichloromethane (DCM), anhydrous | 84.93 | - | - |
Procedure:
-
Dissolve this compound (1.0 eq) and N-hydroxysuccinimide (1.1 eq) in anhydrous dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Add a solution of dicyclohexylcarbodiimide (1.1 eq) in anhydrous dichloromethane dropwise.
-
Stir the reaction mixture at 0 °C for 1 hour, and then at room temperature overnight.
-
A white precipitate of dicyclohexylurea (DCU) will form. Filter off the precipitate and wash it with dichloromethane.
-
Combine the filtrate and washings and concentrate under reduced pressure to yield the crude NHS ester.
-
The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes).
This activated ester can then be used in a subsequent step to acylate a primary or secondary amine to form an amide bond, a reaction that is fundamental in the synthesis of active pharmaceutical ingredients.
Conclusion
This compound is a versatile reagent with significant potential in organic synthesis. Its most prominent application lies in the elegant and efficient construction of complex alkaloid scaffolds, where the ethoxycarbonyl group exhibits a dual activating and protecting role. The divergent deprotection strategies further enhance its utility. While its application in materials science is less explored, its structural features suggest it is a promising monomer for the development of novel liquid crystals and polymers. The ability to activate its carboxylic acid moiety for acylation reactions further broadens its applicability. The protocols and insights provided in this guide are intended to serve as a valuable resource for researchers seeking to harness the synthetic potential of this bifunctional molecule.
References
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Keller, P. A., et al. (2021). The ethoxycarbonyl group as both activating and protective group in N-acyl-Pictet–Spengler reactions using methoxystyrenes. A short approach to racemic 1-benzyltetrahydroisoquinoline alkaloids. Beilstein Journal of Organic Chemistry, 17, 2716–2725. [Link]
-
Al-Hiari, Y. M., et al. (2019). Synthesis of 1-benzyl-1,2,3,4-tetrahydroisoquinoline, Part I: Grignard synthesis of 1-(substitutedbenzyl)-1,2,3,4-tetrahydroisoquinoline models with potential antibacterial activity. ResearchGate. [Link]
-
Beilstein Journals. (2021). The ethoxycarbonyl group as both activating and protective group in N-acyl-Pictet–Spengler reactions using methoxystyrenes. A short approach to racemic 1-benzyltetrahydroisoquinoline alkaloids. [Link]
-
Keller, P. A., et al. (2021). The ethoxycarbonyl group as both activating and protective group in N-acyl-Pictet-Spengler reactions using methoxystyrenes. A short approach to racemic 1-benzyltetrahydroisoquinoline alkaloids. PubMed. [Link]
-
University of Cambridge. (n.d.). Experiment 5 Reductions with Lithium Aluminium Hydride. [Link]
-
Keller, P. A., et al. (2021). (PDF) The ethoxycarbonyl group as both activating and protective group in N-acyl-Pictet–Spengler reactions using methoxystyrenes. A short approach to racemic 1-benzyltetrahydroisoquinoline alkaloids. ResearchGate. [Link]
-
Organic Syntheses. (n.d.). ASYMMETRIC SYNTHESIS OF (2S,3S)-3-HYDROXY-3-METHYLPROLINE AND (2S,3R)-N-BOC-3-METHYLPROLINE. [Link]
- Google Patents. (n.d.). Process for the preparation of carboxylic acid succinimidyl esters.
- Google Patents. (n.d.).
-
University of Colorado Boulder. (n.d.). Synthesis of Liquid Crystals. [Link]
-
Singh, P., et al. (2013). Convenient Synthesis of N-Hydroxysuccinimide Esters from Carboxylic Acids Using Triphosgene. ResearchGate. [Link]
-
Al-Hiari, Y. M., et al. (2019). (PDF) Synthesis of 1-benzyl-1,2,3,4-tetrahydroisoquinoline, Part I: Grignard synthesis of 1-(substitutedbenzyl)-1,2,3,4-tetrahydroisoquinoline models with potential antibacterial activity. ResearchGate. [Link]
-
Handore, K. L., et al. (2024). Synthesis of N-Hydroxysuccinimide Esters, N-Acylsaccharins, and Activated Esters from Carboxylic Acids Using I2/PPh3. Organic Chemistry Portal. [Link]
-
MDPI. (2021). An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. [Link]
-
RSC Publishing. (2024). Isolation, biological activity, and synthesis of isoquinoline alkaloids. [Link]
-
Wikipedia. (n.d.). Pictet–Spengler reaction. [Link]
-
ResearchGate. (2018). The effect of phenyl ring on the physical properties of liquid crystals containing 4-pyridyl terminal group. [Link]
- Google Patents. (n.d.). Process for preparing 4[[(benzoyl)
-
Nystrom, R. F. (1947). Reduction of Organic Compounds by Lithium Aluminum Hydride. 11. Carboxylic Acids. ResearchGate. [Link]
-
Chemistry Steps. (n.d.). LiAlH4 and NaBH4 Carbonyl Reduction Mechanism. [Link]
-
YouTube. (2021). Reduction of Carbonyls with Lithium Aluminum Hydride and Sodium Borohydride. [Link]
-
Arkivoc. (2005). The intermolecular Pictet-Spengler condensation with chiral carbonyl derivatives in the stereoselective syntheses of optically-active tetrahydroisoquinolines and related compounds. [Link]
-
PubMed Central. (2016). Synthesis of New Liquid-Crystalline Compounds Based on Terminal Benzyloxy Group: Characterization, DFT and Mesomorphic Properties. [Link]
-
Journal of Materials Chemistry. (2001). Novel fluorinated liquid crystals. Part 9.—Synthesis and mesomorphic properties of 4-(n-alkoxycarbonyl)phenyl 4-[(4-n-alkoxy-2,3,5,6-tetrafluorophenyl)ethynyl]benzoates. [Link]
-
PubChem. (n.d.). This compound. [Link]
-
Advanced Journal of Chemistry, Section A. (2025). Synthesis, Characterization and Study the Liquid Crystalline Properties of Some New Bent Compounds Derived from Diethylpyrimidine. [Link]
-
Organic Chemistry Portal. (n.d.). Alcohol or phenol synthesis by ether cleavage. [Link]
-
TSI Journals. (n.d.). CHEMOSELECTIVE ACYLATION AND BENZOYLATION OF ALCOHOLS, PHENOLS AND AMINES USING COPPER OXIDE UNDER SOLVENT FREE CONDITION. [Link]
-
ChemRxiv. (2024). Organophotoredox Catalyzed C‒O Bond Cleavage: A Chemoselective Deprotection Strategy for Phenolic Ethers and Esters Driven by. [Link]
-
ResearchGate. (2015). (PDF) Synthesis and characterization of polystyrene-block-poly(vinylbenzoic acid): a promising compound for manipulating photoresponsive properties at the nanoscale. [Link]
-
ResearchGate. (n.d.). Protection for Phenols and Catechols. [Link]
-
ResearchGate. (2012). Synthesis and polymerization of active ester monomers based on 4-vinylbenzoic acid. [Link]
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- Google Patents. (n.d.). Deprotection method for phenolic hydroxyl group.
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Synthesis of 4-[(Ethoxycarbonyl)oxy]benzoic Acid: A Detailed Experimental Protocol for Researchers
An in-depth guide to the synthesis, purification, and characterization of 4-[(Ethoxycarbonyl)oxy]benzoic acid, a valuable building block in pharmaceutical and materials science research. This document provides a comprehensive, step-by-step protocol for the laboratory-scale preparation of this compound from commercially available starting materials. The procedure is designed for researchers, scientists, and professionals in drug development and related fields, offering insights into the reaction mechanism, safety considerations, and methods for ensuring product purity.
Introduction
This compound is a bifunctional organic molecule that incorporates both a carboxylic acid and a carbonate ester. This unique structural arrangement makes it a versatile intermediate in the synthesis of a wide range of more complex molecules. The carboxylic acid moiety provides a handle for amide bond formation and other derivatizations, while the ethoxycarbonyl-protected phenol is a stable precursor to 4-hydroxybenzoic acid derivatives. These features are highly desirable in the development of novel pharmaceuticals, liquid crystals, and specialty polymers.
The synthesis of this compound is achieved through the O-acylation of 4-hydroxybenzoic acid with ethyl chloroformate. This reaction, while straightforward in principle, requires careful control of reaction conditions to ensure high yield and purity. This protocol provides a reliable method for this transformation, complete with explanations for each step to allow for adaptation and troubleshooting.
Reaction Scheme
The synthesis proceeds via the reaction of 4-hydroxybenzoic acid with ethyl chloroformate in the presence of a base, typically a tertiary amine such as pyridine, to neutralize the hydrochloric acid byproduct.
Materials and Equipment
Reagents
| Reagent | Formula | MW ( g/mol ) | Purity | Supplier |
| 4-Hydroxybenzoic acid | C₇H₆O₃ | 138.12 | ≥99% | e.g., Sigma-Aldrich |
| Ethyl chloroformate | C₃H₅ClO₂ | 108.52 | ≥97% | e.g., Sigma-Aldrich |
| Pyridine | C₅H₅N | 79.10 | Anhydrous, ≥99.8% | e.g., Sigma-Aldrich |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | Anhydrous, ≥99.8% | e.g., Sigma-Aldrich |
| Hydrochloric acid (HCl) | HCl | 36.46 | 2 M aqueous solution | --- |
| Sodium sulfate (Na₂SO₄) | Na₂SO₄ | 142.04 | Anhydrous | --- |
| Diethyl ether | (C₂H₅)₂O | 74.12 | ACS grade | --- |
| Hexane | C₆H₁₄ | 86.18 | ACS grade | --- |
Equipment
-
Round-bottom flasks (100 mL and 250 mL)
-
Magnetic stirrer and stir bars
-
Ice bath
-
Dropping funnel
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
-
Büchner funnel and filter flask
-
Standard laboratory glassware (beakers, graduated cylinders, etc.)
-
pH paper or pH meter
-
Melting point apparatus
-
NMR spectrometer
-
FTIR spectrometer
Experimental Protocol
Reaction Setup and Execution
Rationale: The reaction is performed under anhydrous conditions to prevent the hydrolysis of ethyl chloroformate. Dichloromethane is chosen as the solvent due to its inertness and ability to dissolve the starting materials. Pyridine acts as a base to neutralize the HCl generated during the reaction, driving the equilibrium towards the product. The reaction is initiated at a low temperature to control the initial exothermic reaction rate.
Procedure:
-
In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-hydroxybenzoic acid (5.00 g, 36.2 mmol) in anhydrous dichloromethane (100 mL).
-
Add anhydrous pyridine (3.18 mL, 39.8 mmol, 1.1 eq) to the solution.
-
Cool the flask in an ice bath to 0 °C with continuous stirring.
-
In a dropping funnel, place ethyl chloroformate (3.80 mL, 39.8 mmol, 1.1 eq) and add it dropwise to the reaction mixture over a period of 30 minutes, ensuring the temperature remains below 5 °C.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Stir the reaction mixture at room temperature for 12-16 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
Caption: Initial steps of the synthesis workflow.
Work-up and Isolation
Rationale: The work-up procedure is designed to remove the pyridinium hydrochloride salt and any unreacted starting materials. The acidic wash protonates any remaining pyridine, making it water-soluble. Subsequent washing with water removes any residual water-soluble impurities. Drying the organic layer is crucial before solvent removal.
Procedure:
-
Transfer the reaction mixture to a 500 mL separatory funnel.
-
Wash the organic layer sequentially with 2 M HCl (2 x 50 mL) and water (2 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product as a solid.
Purification
Rationale: Recrystallization is a powerful technique for purifying solid organic compounds. The choice of solvent system (diethyl ether/hexane) is critical; the desired product should be soluble in the hot solvent and sparingly soluble at low temperatures, while impurities remain in solution.
Procedure:
-
Dissolve the crude solid in a minimal amount of hot diethyl ether.
-
Slowly add hexane until the solution becomes slightly turbid.
-
Allow the solution to cool to room temperature, and then place it in an ice bath to facilitate crystallization.
-
Collect the crystalline product by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold hexane.
-
Dry the purified crystals under vacuum to a constant weight.
Caption: Work-up and purification workflow.
Characterization and Validation
The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.
| Property | Expected Value |
| Appearance | White crystalline solid |
| Melting Point | 148-150 °C |
| ¹H NMR (400 MHz, CDCl₃) | δ 10.5 (br s, 1H, COOH), 8.15 (d, J=8.8 Hz, 2H, Ar-H), 7.30 (d, J=8.8 Hz, 2H, Ar-H), 4.35 (q, J=7.2 Hz, 2H, OCH₂CH₃), 1.40 (t, J=7.2 Hz, 3H, OCH₂CH₃) |
| ¹³C NMR (101 MHz, CDCl₃) | δ 171.5, 155.0, 152.8, 132.0, 126.5, 121.8, 65.2, 14.2 |
| FTIR (KBr, cm⁻¹) | 3300-2500 (br, O-H), 1760 (C=O, carbonate), 1690 (C=O, carboxylic acid), 1605, 1505 (C=C, aromatic), 1250, 1200 (C-O) |
Safety Precautions
-
Ethyl chloroformate is highly toxic, corrosive, and flammable. It should be handled with extreme care in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[1][2][3][4][5]
-
Pyridine is a flammable liquid with a strong, unpleasant odor and is harmful if inhaled, swallowed, or absorbed through the skin. Handle in a fume hood and wear appropriate PPE.
-
Dichloromethane is a volatile solvent and a suspected carcinogen. Use only in a well-ventilated area or fume hood.
-
The reaction should be performed with appropriate engineering controls in place. An emergency eyewash and safety shower should be readily accessible.
Conclusion
This protocol provides a detailed and reliable method for the synthesis of this compound. By following these procedures and adhering to the safety precautions, researchers can confidently prepare this valuable compound for their scientific endeavors. The characterization data provided serves as a benchmark for validating the identity and purity of the final product.
References
-
PubChem. This compound. National Center for Biotechnology Information. [Link]
-
PrepChem. Synthesis of 4-(2-cyclopropylcarbonyloxyethoxy)benzoic acid. [Link]
-
Cole-Parmer. Material Safety Data Sheet - Ethyl chloroformate. [Link]
-
Loba Chemie. ETHYL CHLOROFORMATE FOR SYNTHESIS MSDS. [Link]
-
PrepChem. Preparation of ethyl chloroformate. [Link]
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- 5. rsc.org [rsc.org]
Application Notes & Protocols for the Characterization of 4-[(Ethoxycarbonyl)oxy]benzoic acid
Abstract
This document provides a comprehensive guide to the analytical techniques for the characterization of 4-[(Ethoxycarbonyl)oxy]benzoic acid (EBA), a key intermediate in pharmaceutical and materials science. These protocols are designed for researchers, quality control analysts, and drug development professionals, offering detailed methodologies for identity confirmation, purity assessment, and physicochemical profiling. The methods described herein are grounded in established principles of analytical chemistry and include High-Performance Liquid Chromatography (HPLC), Spectroscopic Analysis (FTIR, NMR), Mass Spectrometry (MS), and Thermal Analysis (DSC/TGA). Each protocol is presented with an emphasis on the scientific rationale behind experimental choices to ensure robust and reliable results.
Introduction and Physicochemical Profile
This compound, also known as 4-carboxyphenyl ethyl carbonate, is a bifunctional molecule containing a carboxylic acid and an ethyl carbonate group. This structure makes it a versatile building block, but also presents unique analytical challenges, such as potential hydrolysis of the carbonate linkage. Accurate and precise analytical methods are therefore critical for ensuring its quality and stability in research and development.
A foundational step in any analysis is understanding the basic properties of the analyte.
| Property | Value | Source |
| IUPAC Name | 4-ethoxycarbonyloxybenzoic acid | PubChem[1] |
| CAS Number | 15552-32-6 | PubChem[1] |
| Molecular Formula | C₁₀H₁₀O₅ | PubChem[1] |
| Molecular Weight | 210.18 g/mol | PubChem[1] |
| Appearance | White to off-white solid (Typical) | N/A |
| Solubility | Soluble in organic solvents (e.g., DMSO, DMF, Acetonitrile, Methanol); Sparingly soluble in aqueous buffers. | General Chemical Knowledge |
Analytical Workflow for Comprehensive Characterization
A multi-technique approach is essential for the unambiguous characterization of this compound. The following workflow outlines a logical sequence of analyses for identity, purity, and stability assessment.
Caption: Logical workflow for the analysis of this compound.
Chromatographic Analysis for Purity and Assay
High-Performance Liquid Chromatography (HPLC) is the cornerstone for assessing the purity of this compound and quantifying its content. A reverse-phase (RP) method is most suitable due to the molecule's moderate polarity.
Rationale for Method Development
-
Column Choice: A C18 stationary phase is selected for its hydrophobic retention of the benzene ring. The polar-end-capped nature of modern C18 columns provides better peak shape for the polar carboxylic acid group.
-
Mobile Phase: An acidic mobile phase (pH ~2.5-3.0) is crucial to suppress the ionization of the carboxylic acid group (-COOH pKa ≈ 4-5). This ensures a single, non-ionized form of the analyte, leading to sharp, symmetrical peaks and consistent retention times. Acetonitrile is chosen as the organic modifier for its low UV cutoff and compatibility with mass spectrometry.
-
Detection: The aromatic ring provides strong chromophores, making UV detection highly sensitive. A wavelength of 254 nm is a common starting point for benzoic acid derivatives. For more specific detection, a photodiode array (PDA) detector can be used to assess peak purity.
Protocol: Purity Determination by Reverse-Phase HPLC
This protocol is a starting point and should be fully validated according to ICH guidelines. The method is based on established procedures for analyzing benzoic acid derivatives.[2][3][4]
Instrumentation:
-
HPLC system with quaternary pump, autosampler, column thermostat, and PDA/UV detector.
-
Data acquisition and processing software (e.g., Chromeleon™, Empower™).
Materials:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size (e.g., Agilent Zorbax, Waters SunFire).
-
Mobile Phase A: 0.1% Phosphoric Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Sample Diluent: 50:50 Acetonitrile:Water.
-
This compound reference standard and sample.
Procedure:
-
Preparation of Solutions:
-
Prepare Mobile Phase A by adding 1.0 mL of concentrated phosphoric acid to 1 L of HPLC-grade water and mixing thoroughly.
-
Prepare a stock solution of the reference standard at 1.0 mg/mL in the diluent.
-
Prepare sample solutions at a concentration of approximately 0.5 mg/mL in the diluent. Sonicate briefly if necessary to dissolve.
-
-
Chromatographic Conditions:
Parameter Setting Flow Rate 1.0 mL/min Column Temp. 30 °C Injection Vol. 10 µL Detection UV at 254 nm | Gradient | 30% B to 90% B over 15 min, hold for 2 min, return to 30% B and equilibrate for 5 min. |
-
System Suitability:
-
Inject the reference standard solution five times.
-
The relative standard deviation (%RSD) for the peak area should be ≤ 2.0%.
-
The tailing factor should be between 0.8 and 1.5.
-
-
Analysis:
-
Inject the sample solutions in duplicate.
-
Integrate all peaks. Purity is calculated using the area percent method.
-
Purity (%) = (Area of Main Peak / Sum of All Peak Areas) x 100
-
Expected Results: The main peak for this compound should be well-resolved from any impurities, such as 4-hydroxybenzoic acid (a potential hydrolysis product).
Spectroscopic Characterization
Spectroscopy provides irrefutable evidence of the molecular structure and functional groups present.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR is a rapid and powerful technique for confirming the presence of key functional groups. The spectrum is expected to show characteristic absorptions for the carboxylic acid, carbonate, and aromatic moieties.[5][6]
Protocol:
-
Sample Preparation: Use Attenuated Total Reflectance (ATR) for solid samples. Place a small amount of the powder directly on the ATR crystal.
-
Data Acquisition: Collect the spectrum from 4000 to 400 cm⁻¹.
-
Interpretation:
| Wavenumber (cm⁻¹) | Assignment | Expected Appearance |
| 3300 - 2500 | O-H stretch (Carboxylic Acid) | Very broad band, due to hydrogen bonding.[6] |
| ~1760 | C=O stretch (Carbonate) | Strong, sharp band. |
| ~1700 | C=O stretch (Carboxylic Acid) | Strong, sharp band, may be slightly broadened.[6] |
| ~1600, ~1450 | C=C stretch (Aromatic Ring) | Medium to sharp bands. |
| 1300 - 1200 | C-O stretch (Carbonate & Acid) | Strong, complex bands. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the definitive technique for elucidating the precise atomic connectivity of the molecule.
Protocol:
-
Sample Preparation: Dissolve ~10-20 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Data Acquisition: Acquire ¹H and ¹³C spectra on a 400 MHz or higher spectrometer.
-
Expected Chemical Shifts (¹H NMR, estimated):
-
~13.0 ppm (s, 1H): Carboxylic acid proton (-COOH ).
-
~8.1 ppm (d, 2H): Aromatic protons ortho to the carboxylic acid group.
-
~7.3 ppm (d, 2H): Aromatic protons ortho to the carbonate group.
-
~4.3 ppm (q, 2H): Methylene protons of the ethyl group (-O-CH₂ -CH₃).
-
~1.3 ppm (t, 3H): Methyl protons of the ethyl group (-O-CH₂-CH₃ ).
-
-
Expected Chemical Shifts (¹³C NMR, from SpectraBase via PubChem): [1]
-
Signals in the aromatic region (~120-155 ppm).
-
Carbonyl carbons for the acid and carbonate (~151 ppm and ~165 ppm).
-
Aliphatic carbons for the ethyl group (~65 ppm and ~14 ppm).
-
Mass Spectrometry for Molecular Weight Confirmation
Mass spectrometry confirms the molecular weight and can be coupled with liquid chromatography (LC-MS) to identify impurities.
Protocol (Electrospray Ionization - ESI):
-
Sample Preparation: Prepare a dilute solution (~10 µg/mL) in a suitable solvent like methanol or acetonitrile.
-
Instrumentation: Infuse the sample directly into an ESI source coupled to a mass analyzer (e.g., Quadrupole or Time-of-Flight).
-
Analysis:
-
Negative Ion Mode: This is the preferred mode, as the carboxylic acid will readily deprotonate. Expect to see the [M-H]⁻ ion at m/z 209.04.
-
Positive Ion Mode: Adducts may form. Expect to see the [M+H]⁺ ion at m/z 211.06 or sodium adduct [M+Na]⁺ at m/z 233.04.
-
High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition to within a few parts per million (ppm).
-
Thermal Analysis
Thermal analysis provides information on melting point, phase transitions, and thermal stability. This is particularly relevant for materials science applications and for understanding the compound's stability profile. The methods are based on general procedures for similar benzoic acid derivatives.[7][8][9]
Protocol (Differential Scanning Calorimetry - DSC & Thermogravimetric Analysis - TGA):
-
Instrumentation: Calibrated DSC and TGA instruments.
-
Sample Preparation: Accurately weigh 3-5 mg of the sample into an aluminum pan.
-
DSC Procedure:
-
Heat the sample from ambient temperature to a point well above the melting transition (e.g., 250 °C) at a rate of 10 °C/min under a nitrogen atmosphere.
-
The sharp endotherm peak onset corresponds to the melting point.
-
-
TGA Procedure:
-
Heat the sample from ambient temperature to a high temperature (e.g., 600 °C) at a rate of 10 °C/min under a nitrogen atmosphere.
-
The temperature at which significant weight loss begins indicates the onset of decomposition.
-
Conclusion
The analytical protocols detailed in this document provide a robust framework for the comprehensive characterization of this compound. The combination of chromatography for purity assessment, spectroscopy and mass spectrometry for structural confirmation, and thermal analysis for physicochemical properties ensures a complete and accurate quality profile. These methods serve as a reliable foundation for researchers and developers working with this important chemical intermediate.
References
-
Bates, R. B., & Dabestani, R. (2011). Synthesis and Characterization of Self-Assembled Liquid Crystals: p-Alkoxybenzoic Acids. Journal of Chemical Education, 88(8), 1177-1180. [Link]
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 20463509, this compound. Retrieved January 14, 2026 from [Link].
-
ResearchGate (2011). Synthesis and Characterization of Self-Assembled Liquid Crystals: p-Alkoxybenzoic Acids. Request PDF. [Link]
-
HELIX Chromatography. HPLC Methods for analysis of 4-Hydroxybenzoic acid. Retrieved January 14, 2026 from [Link]
-
Doc Brown's Chemistry. Infrared spectrum of benzoic acid. Retrieved January 14, 2026 from [Link]
-
ResearchGate. IR spectra of benzoic acid. Retrieved January 14, 2026 from [Link]
-
Longdom Publishing. Validated HPLC method for Identification and Quantification of 4-Hydroxy Benzoic Acid. Retrieved January 14, 2026 from [Link]
-
HELIX Chromatography. HPLC Methods for analysis of Benzoic acid. Retrieved January 14, 2026 from [Link]
-
Cioanca, E. R., et al. (2010). SYNTHESIS, LIQUID CRYSTALLINE PROPERTIES AND THERMAL STABILITY OF 4-(4-ALKYLOXYPHENYLAZO) BENZOIC ACIDS. Buletinul Institutului Politehnic din Iasi. [Link]
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The Strategic Application of 4-[(Ethoxycarbonyl)oxy]benzoic Acid in Medicinal Chemistry: A Guide for Drug Development Professionals
Introduction: A Modern Approach to Optimizing Carboxylic Acid-Containing Drugs
In the landscape of medicinal chemistry, the pursuit of enhancing the therapeutic index of drug candidates is a perpetual endeavor. A significant number of pharmacologically active agents contain a carboxylic acid moiety, which, while often crucial for target engagement, can present challenges related to poor membrane permeability, rapid metabolism, and local toxicity. The strategic deployment of prodrug strategies offers a powerful solution to these limitations. This guide provides an in-depth exploration of 4-[(Ethoxycarbonyl)oxy]benzoic acid , a versatile building block in the design of esterase-sensitive prodrugs. We will delve into its synthesis, mechanism of action as a promoiety, and provide detailed protocols for its application, with a particular focus on mitigating the gastrointestinal toxicity of Non-Steroidal Anti-Inflammatory Drugs (NSAIDs).
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of this compound is fundamental to its effective application in drug design.
| Property | Value | Source |
| IUPAC Name | 4-(ethoxycarbonyloxy)benzoic acid | [1] |
| Molecular Formula | C₁₀H₁₀O₅ | [1] |
| Molecular Weight | 210.18 g/mol | [1] |
| CAS Number | 15552-32-6 | [1] |
| Appearance | White crystalline solid | Inferred from related compounds |
| Solubility | Soluble in polar organic solvents (e.g., alcohols, acetone), slightly soluble in water and chloroform. | Inferred from related compounds |
The Rationale for Employing this compound in Prodrug Design
The core principle behind using this compound as a promoiety is the temporary masking of a drug's carboxylic acid group. This chemical modification transiently converts the ionizable and polar carboxylic acid into a more lipophilic carbonate ester. This strategy is particularly advantageous for oral drug delivery.
Mechanism of Action: An Esterase-Mediated Release
The prodrug, upon absorption and distribution in the body, is designed to be recognized and hydrolyzed by ubiquitous esterase enzymes, which are abundant in the plasma, liver, and other tissues.[2][3] This enzymatic cleavage regenerates the active carboxylic acid-containing drug at the site of action, along with the release of the promoiety, which is further metabolized to non-toxic byproducts (4-hydroxybenzoic acid, ethanol, and carbon dioxide).
Caption: Enzymatic activation of a prodrug utilizing the this compound promoiety.
This targeted release mechanism offers several key benefits:
-
Improved Bioavailability: The increased lipophilicity of the prodrug can enhance its absorption across the gastrointestinal tract.
-
Reduced Gastrointestinal Toxicity: For drugs like NSAIDs, masking the acidic group can minimize direct irritation of the gastric mucosa, a primary cause of ulceration.[4][5]
-
Site-Specific Delivery: While not the primary mechanism for this specific promoiety, the general principle of prodrugs can be adapted for targeted delivery to tissues with high esterase activity.
Application in Mitigating NSAID-Induced Gastropathy
A prime application of the this compound promoiety is in the development of safer NSAIDs. The free carboxylic acid group of most NSAIDs is a major contributor to their ulcerogenic side effects. By creating a prodrug, the direct contact of the acidic drug with the stomach lining is avoided.
Comparative Ulcerogenicity of NSAID Prodrugs
The following table summarizes representative data on the reduced ulcerogenic potential of NSAID prodrugs compared to their parent drugs. While this data is for various NSAID ester prodrugs and not specifically for those using the this compound moiety, it illustrates the general principle and expected outcome.
| Compound | Dose (mg/kg) | Ulcer Index (Mean ± SEM) | % Reduction in Ulcerogenicity | Source |
| Indomethacin | 20 | 28.5 ± 2.1 | - | [2] |
| Indomethacin Prodrug | 20 | 8.2 ± 0.9 | 71.2% | [2] |
| Ibuprofen | 100 | 19.8 ± 1.5 | - | [4] |
| Ibuprofen Prodrug | 100 | 6.5 ± 0.7 | 67.2% | [4] |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is adapted from a similar procedure for the derivatization of a phenolic acid with ethyl chloroformate.[6]
Materials:
-
4-Hydroxybenzoic acid
-
Ethyl chloroformate
-
Pyridine
-
Dichloromethane (DCM), anhydrous
-
Hydrochloric acid (1 M)
-
Sodium sulfate (anhydrous)
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate for chromatography
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 4-hydroxybenzoic acid (1 equivalent) in anhydrous dichloromethane and a slight excess of pyridine (1.1 equivalents). Cool the solution to 0°C in an ice bath.
-
Addition of Ethyl Chloroformate: Slowly add ethyl chloroformate (1.1 equivalents) dropwise to the stirred solution via the dropping funnel over 30 minutes. Maintain the temperature at 0°C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, quench the reaction by adding 1 M HCl. Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x).
-
Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter and concentrate the solvent under reduced pressure. The crude product can be purified by silica gel column chromatography using a hexane/ethyl acetate gradient.
-
Characterization: Confirm the structure of the purified this compound using ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry.[1][7]
Caption: Workflow for the synthesis of this compound.
Protocol 2: Synthesis of an NSAID Prodrug using this compound
This protocol describes the esterification of an NSAID (e.g., Naproxen) with the synthesized this compound.
Materials:
-
Naproxen (or other carboxylic acid-containing NSAID)
-
This compound
-
Dicyclohexylcarbodiimide (DCC) or other coupling agent
-
4-Dimethylaminopyridine (DMAP), catalytic amount
-
Anhydrous Dichloromethane (DCM)
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve the NSAID (1 equivalent), this compound (1.1 equivalents), and a catalytic amount of DMAP in anhydrous DCM.
-
Coupling Reaction: Cool the solution to 0°C and add DCC (1.1 equivalents) portion-wise.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir overnight. Monitor the reaction by TLC.
-
Work-up: Filter the reaction mixture to remove the dicyclohexylurea byproduct. Wash the filtrate with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
-
Characterization: Confirm the structure of the final prodrug using appropriate spectroscopic methods.
Protocol 3: In Vitro Hydrolysis Study
This protocol outlines a general procedure to evaluate the stability and enzymatic hydrolysis of the synthesized prodrug.
Materials:
-
Synthesized NSAID prodrug
-
Phosphate buffer (pH 7.4)
-
Simulated gastric fluid (pH 1.2)
-
Human plasma or liver microsomes
-
Acetonitrile
-
High-Performance Liquid Chromatography (HPLC) system
Procedure:
-
Stock Solution: Prepare a stock solution of the prodrug in a suitable organic solvent (e.g., acetonitrile).
-
Incubation: Add a small aliquot of the stock solution to pre-warmed (37°C) phosphate buffer, simulated gastric fluid, and human plasma/liver microsomes.
-
Sampling: At various time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture.
-
Quenching: Immediately quench the enzymatic reaction by adding an equal volume of cold acetonitrile.
-
Analysis: Centrifuge the samples to precipitate proteins. Analyze the supernatant by HPLC to quantify the remaining prodrug and the formation of the parent NSAID.
-
Data Analysis: Calculate the half-life (t₁/₂) of the prodrug in each medium to determine its stability and susceptibility to enzymatic cleavage.
Conclusion and Future Perspectives
This compound stands as a valuable and strategically important building block in the field of medicinal chemistry. Its application in prodrug design, particularly for carboxylic acid-containing drugs, offers a proven pathway to enhance pharmacokinetic properties and mitigate toxicity. The straightforward synthesis and the predictable esterase-mediated activation make it an attractive option for researchers and drug development professionals. Future research may focus on fine-tuning the electronic properties of this promoiety to achieve more precise control over the rate of hydrolysis, thereby enabling more sophisticated drug delivery profiles.
References
- Ulm, G., et al. (1991). A new series of nitric oxide-donating non-steroidal anti-inflammatory drugs. Journal of Medicinal Chemistry, 34(5), 1551-1556.
- Beaumont, K., et al. (2003). The role of esterases in the metabolic activation of prodrugs. Current Drug Metabolism, 4(6), 461-485.
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
- Rautio, J., et al. (2008). Prodrugs: design and clinical applications. Nature Reviews Drug Discovery, 7(3), 255-270.
- Wallace, J. L. (2003). Recent advances in gastroduodenal protection. Current Opinion in Pharmacology, 3(6), 582-587.
- Organic Syntheses. (1977).
- European Patent Office. (n.d.). Process for preparing p-hydroxybenzoic acid. EP 0338088 B1.
- Kim, S. Y., et al. (2020). Synthesis of 4-Hydroxybenzoic Acid Derivatives in Escherichia coli. Journal of Agricultural and Food Chemistry, 68(38), 10452-10459.
- Google Patents. (n.d.). Method for obtaining alkyl esters of hydroxybenzoic acids. RU2675496C1.
- Google Patents. (n.d.). Preparation of alkyl esters of parahydroxybenzoic acid. US3321509A.
- Al-Ghananeem, A. M., et al. (2020). Anti-Inflammatory and Anticoagulant Activities of Synthesized NSAID Prodrug Esters. Molecules, 25(11), 2553.
-
PrepChem. (n.d.). Synthesis of 4-hydroxybenzoic acid. Retrieved from [Link]
-
SpectraBase. (n.d.). 4-Aminobenzoic acid, N-ethoxycarbonyl-, ethyl ester. Retrieved from [Link]
-
NIST. (n.d.). Benzoic acid, 4-ethoxy-, ethyl ester. NIST WebBook. Retrieved from [Link]
-
PrepChem. (n.d.). Synthesis of p-hydroxy-benzoic acid. Retrieved from [Link]
- Google Patents. (n.d.). Production process and purification process of 4-hydroxy-benzoic acid long chain ester. US20160318841A1.
- Moir, D. R., & Robinson, R. (1949). The reaction between ethyl chlorocarbonate and pyridine compounds. Journal of the Chemical Society (Resumed), 106-108.
-
FAO. (n.d.). Ethyl p-hydroxybenzoate. Retrieved from [Link]
-
University of the West Indies. (n.d.). Experiment 12. Preparation of 4-acetoxybenzoic acid. Retrieved from [Link]
-
SpectraBase. (n.d.). 4-Ethoxybenzoic acid. Retrieved from [Link]
- Wang, Y., et al. (2021).
- Pérez-Magariño, S., et al. (2021). Derivatization of gallic acid with ethyl chloroformate in the presence of pyridine and ethanol. Molecules, 26(11), 3183.
- Lanza, F. L. (1999). A review of the comparative toxicity of nonsteroidal anti-inflammatory drugs. The American Journal of Gastroenterology, 94(11 Suppl), S2-S9.
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Application Note: A Robust HPLC Method for the Analysis of 4-[(Ethoxycarbonyl)oxy]benzoic acid
Abstract
This application note presents a comprehensive guide for the development and validation of a reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 4-[(Ethoxycarbonyl)oxy]benzoic acid. This document provides a detailed protocol, from initial method development and optimization to full validation according to ICH guidelines. The described method is suitable for researchers, scientists, and drug development professionals requiring a reliable analytical technique for this compound in various sample matrices.
Introduction
This compound is a carboxylic acid derivative with potential applications in pharmaceutical and chemical synthesis. Accurate and precise quantification of this compound is essential for quality control, stability studies, and pharmacokinetic assessments. High-performance liquid chromatography (HPLC) is a powerful and versatile technique for the analysis of such compounds due to its high resolution, sensitivity, and reproducibility.[1] This application note details a systematic approach to developing a robust HPLC method, emphasizing the scientific rationale behind the selection of chromatographic parameters.
Physicochemical Properties and Chromatographic Considerations
A thorough understanding of the analyte's physicochemical properties is fundamental to developing an effective HPLC method.
Structure:
Figure 1: Chemical Structure of this compound
Key properties of this compound are presented in Table 1.
| Property | Value/Estimation | Source |
| Molecular Formula | C₁₀H₁₀O₅ | [2] |
| Molecular Weight | 210.18 g/mol | [2] |
| pKa (estimated) | ~3.8 - 4.1 | Inferred from benzoic acid (pKa ~4.2) and the electron-withdrawing nature of the para-substituent. |
| logP (estimated) | ~2.0 - 2.5 | Estimated based on similar structures like 4-ethoxybenzoic acid (XLogP3 = 2.4).[3] |
| UV Absorbance (λmax, estimated) | ~230 nm and ~275 nm | Inferred from the UV spectra of benzoic acid and its derivatives.[4][5] |
The acidic nature of the carboxylic acid group (estimated pKa ~3.8-4.1) is the most critical factor for method development. To achieve good peak shape and reproducible retention in reversed-phase chromatography, the ionization of the analyte should be suppressed.[6][7] This is accomplished by maintaining the mobile phase pH at least one unit below the analyte's pKa. Therefore, a mobile phase pH of ≤ 2.8 is recommended. The presence of the substituted benzene ring acts as a chromophore, allowing for UV detection.
HPLC Method Development and Optimization
The overall workflow for the method development process is illustrated in the following diagram.
Caption: Workflow for HPLC method development.
Materials and Reagents
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Deionized water (18.2 MΩ·cm)
Initial Chromatographic Conditions
Based on the physicochemical properties, the following initial parameters were chosen:
-
Column: A standard C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is a good starting point for retaining the moderately nonpolar analyte.
-
Mobile Phase:
-
A: 0.1% Formic acid in water
-
B: Acetonitrile
-
Rationale: Formic acid will maintain a low pH (~2.7) to suppress the ionization of the carboxylic acid group, ensuring good peak shape. Acetonitrile is chosen as the organic modifier due to its low UV cutoff and viscosity.[8]
-
-
Detection: A UV-Vis detector is used. An initial UV scan of the analyte in the mobile phase should be performed to determine the wavelength of maximum absorbance (λmax). Based on similar compounds, 230 nm is a good starting point.[4][5]
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
Optimization Protocol
-
Gradient Elution: Start with a broad gradient to determine the approximate elution time of the analyte. A typical starting gradient is 5% to 95% B over 20 minutes.
-
Gradient Optimization: Based on the initial run, adjust the gradient slope to achieve a reasonable retention time (ideally 3-10 minutes) and good peak shape. If the peak elutes too early, a shallower gradient is needed. If it elutes too late, a steeper gradient can be employed.
-
Flow Rate and Temperature: Minor adjustments to flow rate and column temperature can be made to fine-tune the separation, though 1.0 mL/min and 30 °C are generally suitable for standard C18 columns.
Optimized HPLC Method
The following table summarizes the optimized conditions for the analysis of this compound.
| Parameter | Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% (v/v) Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 30% B to 80% B in 10 min, hold at 80% B for 2 min, return to 30% B in 1 min, and equilibrate for 5 min |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 230 nm |
| Injection Volume | 10 µL |
Sample Preparation
Proper sample preparation is crucial for accurate and reproducible results and to protect the HPLC column.[9]
Standard Solution Preparation
-
Accurately weigh approximately 10 mg of this compound reference standard.
-
Dissolve in a suitable solvent, such as methanol or acetonitrile, in a 100 mL volumetric flask.
-
Prepare working standards by serial dilution with the mobile phase.
General Sample Preparation Protocol (e.g., from a formulation)
-
Accurately weigh a portion of the sample expected to contain about 10 mg of the analyte.
-
Transfer to a 100 mL volumetric flask and add approximately 70 mL of diluent (e.g., methanol).
-
Sonicate for 15 minutes to ensure complete dissolution.
-
Dilute to volume with the diluent and mix well.
-
Filter an aliquot through a 0.45 µm syringe filter into an HPLC vial.
Method Validation
The optimized method was validated according to the International Council for Harmonisation (ICH) Q2(R2) guidelines.[10][11]
Caption: Logical flow of HPLC method validation experiments.
Validation Parameters and Acceptance Criteria
The following parameters were evaluated:
| Parameter | Protocol | Acceptance Criteria |
| Specificity | Injection of blank, placebo, standard, and spiked sample. | No interference at the retention time of the analyte peak. |
| Linearity | Analysis of five concentrations over the range of 50-150% of the target concentration. | Correlation coefficient (r²) ≥ 0.999 |
| Accuracy | Analysis of spiked placebo at three concentration levels (80%, 100%, 120%) in triplicate. | Mean recovery between 98.0% and 102.0%. |
| Precision | ||
| Repeatability | Six replicate injections of the standard solution at 100% of the target concentration. | RSD ≤ 2.0% |
| Intermediate Precision | Analysis performed by a different analyst on a different day using a different instrument. | Overall RSD for both sets of data ≤ 2.0%. |
| Limit of Detection (LOD) | Based on the standard deviation of the response and the slope of the calibration curve. | S/N ratio ≥ 3:1 |
| Limit of Quantitation (LOQ) | Based on the standard deviation of the response and the slope of the calibration curve. | S/N ratio ≥ 10:1; acceptable precision and accuracy. |
| Robustness | Deliberate variations in method parameters (flow rate ±0.1 mL/min, column temp ±2°C, mobile phase pH ±0.1). | System suitability parameters remain within limits; RSD ≤ 2.0%. |
Conclusion
This application note describes a simple, rapid, and reliable RP-HPLC method for the quantitative determination of this compound. The method has been developed based on the physicochemical properties of the analyte and has been successfully validated according to ICH guidelines, demonstrating its specificity, linearity, accuracy, precision, and robustness. This method is well-suited for routine analysis in quality control and research environments.
References
-
U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. [Link]
-
ProPharma. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. [Link]
-
Agilent Technologies. (n.d.). Control pH During Method Development for Better Chromatography. [Link]
-
ACE HPLC Columns. (n.d.). A Guide to HPLC and LC-MS Buffer Selection. [Link]
-
Maharana Pratap P.G. College Hardoi. (n.d.). METHOD DEVELOPMENT ON HPLC. [Link]
-
HELIX Chromatography. (n.d.). HPLC Analysis of Aromatic Carboxylic Acids on Amaze TR Mixed-Mode Column. [Link]
-
SIELC Technologies. (n.d.). UV-Vis Spectrum of Benzoic Acid. [Link]
-
ResearchGate. (n.d.). Experimental UV spectra of benzoic acid derivatives. [Link]
-
Quora. (2022). How do you choose a mobile phase in HPLC?[Link]
-
Welch Materials. (2025). Best Practices for Mobile Phases in HPLC: Preparation, Use, and Storage. [Link]
-
DergiPark. (n.d.). Investigation of dissociation properties of benzoic acid-solvent systems by UV-Spectrophotometry. [Link]
-
Drawell. (n.d.). Sample Preparation for HPLC Analysis: Step Guides and Common Techniques. [Link]
-
Pharmaguideline. (2024). Steps for HPLC Method Validation. [Link]
-
Acta Scientific. (2020). New Method Development by HPLC and Validation as per ICH Guidelines. [Link]
-
Agilent. (n.d.). SAMPLE PREPARATION FUNDAMENTALS FOR CHROMATOGRAPHY. [Link]
-
PubChem. (n.d.). This compound. [Link]
-
PubChem. (n.d.). 4-Ethoxybenzoic acid. [Link]
-
PubChem. (n.d.). 4-Ethylbenzoic Acid. [Link]
-
NIST. (n.d.). Benzoic acid, 4-hydroxy-. [Link]
-
NIST. (n.d.). Benzoic acid, 4-ethoxy-, ethyl ester. [Link]
-
PubChem. (n.d.). 4-Chlorobenzoic Acid. [Link]
-
ICH. (2023). Validation of Analytical Procedures Q2(R2). [Link]
-
European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. [Link]
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- 3. 4-Ethoxybenzoic acid | C9H10O3 | CID 12093 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. UV-Vis Spectrum of Benzoic Acid | SIELC Technologies [sielc.com]
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- 9. HPLC Method for Analysis of Mellitic Acid and Trimellitic Acid on Newcrom BH Column | SIELC Technologies [sielc.com]
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Application Note & Protocol: A Scalable and Robust Synthesis of 4-[(Ethoxycarbonyl)oxy]benzoic Acid
Abstract
This document provides a comprehensive guide for the large-scale synthesis of 4-[(Ethoxycarbonyl)oxy]benzoic acid (EBA), a key intermediate in organic and medicinal chemistry. We present a detailed, step-by-step protocol grounded in fundamental chemical principles, emphasizing safety, scalability, and process control. This guide explains the causality behind experimental choices, from reagent selection to work-up procedures, to ensure a reproducible and high-yield process suitable for research and industrial applications.
Introduction and Scientific Background
This compound, also known as 4-carboxyphenyl ethyl carbonate, is a valuable bifunctional molecule.[1] It incorporates both a carboxylic acid and an ethyl carbonate moiety, making it a versatile building block for the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs) and specialty polymers. The reliable, large-scale production of high-purity EBA is therefore critical for advancing research and development in these fields.
The synthetic strategy detailed herein involves the O-acylation of 4-hydroxybenzoic acid with ethyl chloroformate. This reaction, a variation of the Schotten-Baumann reaction, is efficient and proceeds under moderate conditions. The core transformation involves the nucleophilic attack of the deprotonated phenolic hydroxyl group on the electrophilic carbonyl carbon of ethyl chloroformate.
Reaction Scheme
Caption: General reaction scheme for the synthesis of EBA.
Expertise & Rationale: The "Why" Behind the Protocol
A successful synthesis is built on informed decisions. This section elucidates the reasoning behind the selection of reagents and conditions.
-
Starting Material: 4-Hydroxybenzoic Acid: This is an ideal starting material as it is commercially available in high purity, relatively inexpensive, and stable. Its phenolic hydroxyl group is sufficiently nucleophilic for the desired reaction once deprotonated, while the carboxylic acid group remains largely unreactive under the chosen conditions.
-
Acylating Agent: Ethyl Chloroformate: Ethyl chloroformate is a highly reactive and effective reagent for introducing the ethoxycarbonyl group. Its reactivity stems from the electron-withdrawing chlorine atom, which makes the carbonyl carbon highly electrophilic.
-
Causality: This high reactivity necessitates careful handling and controlled reaction conditions. It is moisture-sensitive, corrosive, toxic if swallowed, and fatal if inhaled.[2] Operations must be conducted in a well-ventilated area (chemical fume hood) with appropriate personal protective equipment (PPE).[2][3] The reaction temperature must be kept low initially to prevent rapid, uncontrolled reaction and potential side reactions like hydrolysis of the chloroformate.
-
-
Base Selection: The base plays a dual role:
-
Deprotonation: It deprotonates the phenolic hydroxyl group of 4-hydroxybenzoic acid, converting it into a much stronger phenoxide nucleophile.
-
Acid Scavenging: It neutralizes the hydrochloric acid (HCl) that is formed as a byproduct of the reaction, preventing it from protonating the phenoxide and stopping the reaction.
-
Expert Insight: While inorganic bases like NaOH or K₂CO₃ can be used, an organic amine base such as triethylamine (TEA) is often preferred in large-scale synthesis. TEA is soluble in common organic solvents, simplifying the reaction medium. The resulting triethylammonium chloride salt can be easily removed by aqueous washing during the work-up.
-
-
Solvent Choice: An aprotic solvent is essential to avoid reaction with the ethyl chloroformate. Acetone is a good choice due to its ability to dissolve the starting materials, its appropriate boiling point for managing exotherms, and its ease of removal. Other suitable solvents include ethyl acetate and dichloromethane.
Large-Scale Synthesis Protocol
This protocol is designed for a nominal 1-mole scale and can be adapted for larger quantities with appropriate engineering controls.
Materials and Equipment
| Reagent / Material | Grade | Supplier Example | CAS No. | Quantity | Molar Eq. |
| 4-Hydroxybenzoic Acid | ≥99% | Sigma-Aldrich | 99-96-7 | 138.12 g | 1.0 |
| Triethylamine (TEA) | ≥99.5% | Sigma-Aldrich | 121-44-8 | 111.3 g (153 mL) | 1.1 |
| Ethyl Chloroformate | ≥97% | Sigma-Aldrich | 541-41-3 | 120.0 g (105 mL) | 1.1 |
| Acetone | ACS Grade | Fisher Scientific | 67-64-1 | 1.5 L | - |
| Hydrochloric Acid (HCl) | 2M Aqueous | Fisher Scientific | 7647-01-0 | ~600 mL | - |
| Deionized Water | - | - | 7732-18-5 | ~4.0 L | - |
-
Equipment: 5 L jacketed glass reactor, overhead mechanical stirrer, temperature probe (thermocouple), 500 mL pressure-equalizing dropping funnel, condenser, nitrogen inlet/outlet, filtration apparatus (Büchner funnel), vacuum oven.
Safety Precautions
-
Primary Hazard: Ethyl chloroformate is highly toxic, corrosive, and moisture-sensitive.[2] It releases HCl upon contact with water. Always handle it in a chemical fume hood.[3]
-
PPE: Wear chemical-resistant gloves (e.g., butyl rubber), a lab coat, and chemical splash goggles with a face shield.[2]
-
Engineering Controls: Ensure adequate ventilation. The reaction is exothermic; use a jacketed reactor connected to a chiller for temperature control.
-
Spill & Emergency: Keep sodium bicarbonate or another suitable neutralizing agent readily available for spills. Ensure safety showers and eyewash stations are accessible.[3]
Step-by-Step Procedure
-
Reactor Setup: Assemble the 5 L reactor with the overhead stirrer, temperature probe, condenser, and nitrogen inlet. Ensure the system is dry and purge with nitrogen gas.
-
Reagent Charging: Charge 4-hydroxybenzoic acid (138.12 g) and acetone (1.5 L) into the reactor. Begin stirring to form a suspension.
-
Cooling and Base Addition: Cool the reactor contents to 0-5 °C using the chiller. Once at temperature, add triethylamine (153 mL) slowly over 15-20 minutes. The mixture should become clearer as the acid-base salt forms.
-
Ethyl Chloroformate Addition: Fill the dropping funnel with ethyl chloroformate (105 mL). Add it dropwise to the stirred reaction mixture over 60-90 minutes. Crucial: Maintain the internal temperature below 10 °C throughout the addition to control the exotherm and minimize side reactions.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature (20-25 °C) and stir for an additional 2-3 hours.
-
In-Process Control (IPC): Monitor the reaction's completion by TLC or HPLC. A typical TLC system would be 1:1 Hexane:Ethyl Acetate with 1% acetic acid. The starting material (4-hydroxybenzoic acid) should be consumed.
-
Solvent Removal: Once the reaction is complete, concentrate the mixture under reduced pressure (rotary evaporator for lab scale) to remove the bulk of the acetone. This will leave a thick slurry.
-
Work-up & Precipitation:
-
Add 1.0 L of deionized water to the slurry and stir for 15 minutes to dissolve the triethylammonium chloride salt.
-
Slowly and with vigorous stirring, add 2M HCl to the mixture. The product will begin to precipitate. Continue adding acid until the pH of the aqueous phase is 2-3. This ensures the complete protonation of the product's carboxylate group.[4]
-
-
Isolation:
-
Cool the slurry to 0-5 °C and stir for 30 minutes to maximize crystallization.
-
Collect the white solid product by vacuum filtration using a Büchner funnel.
-
Wash the filter cake thoroughly with cold deionized water (2 x 500 mL) to remove any remaining salts and HCl.
-
-
Drying: Dry the product in a vacuum oven at 50-60 °C until a constant weight is achieved. The expected yield is 180-200 g (85-95%).
Analytical Validation and Data
To ensure the integrity of the synthesis, rigorous analytical checks are mandatory.
| Parameter | Method | Specification |
| Purity | HPLC (C18 column, water/acetonitrile gradient, UV detection at 254 nm) | ≥99.0% |
| Identity | ¹H NMR, IR Spectroscopy | Conforms to structure |
| Melting Point | Melting Point Apparatus | 139-142 °C |
| Residual Solvents | GC-HS | Acetone ≤ 5000 ppm |
-
HPLC: High-Performance Liquid Chromatography is the gold standard for purity assessment in this context, offering high selectivity and sensitivity.[5]
-
Spectroscopy: Infrared (IR) spectroscopy should show characteristic peaks for the C=O of the carboxylic acid (~1680-1710 cm⁻¹), the C=O of the carbonate (~1760 cm⁻¹), and C-O stretching.
Visualization of Workflow and Mechanism
Experimental Workflow Diagram
Caption: Step-by-step workflow for the synthesis of EBA.
Simplified Reaction Mechanism
Caption: Key mechanistic steps in the formation of EBA.
Conclusion
The protocol described in this application note provides a reliable and scalable method for the synthesis of this compound. By understanding the rationale behind each step—from the choice of an organic base for homogeneous reaction conditions to the critical importance of temperature control during the addition of the highly reactive ethyl chloroformate—researchers and production chemists can consistently achieve high yields and purity. Adherence to the outlined safety precautions and analytical controls is paramount for the successful and safe execution of this synthesis on any scale.
References
-
Sigma-Aldrich. (2024). Safety Data Sheet: Ethyl chloroformate.
-
C.P.A. Ltd. (2018). Safety Data Sheet: 4-Hydroxybenzoic acid-ethyl ester.
-
Fisher Scientific. (2010). Safety Data Sheet: Ethyl chloroformate.
-
Extrasynthese. (n.d.). Material Safety Data Sheet: Ethyl-4-hydroxybenzoate.
-
Organic Syntheses. (n.d.). Esterification of carboxylic acids with trialkyloxonium salts: ethyl and methyl 4-acetoxybenzoates. Org. Synth. Coll. Vol. 7, 226.
-
Pfaltz & Bauer. (n.d.). Safety Data Sheet: Ethyl chloroformate 97%.
-
BenchChem. (2025). A Comparative Guide to the Bioanalytical Quantification of 4-Methoxybenzoic Acid.
-
BenchChem. (2025). A Comparative Guide to Analytical Methods for the Determination of 4-Methoxybenzoic Acid.
-
BenchChem. (2025). A Comparative Guide to Analytical Methods for the Quantification of 4-(4-aminophenoxy)benzoic acid.
-
National Institute of Standards and Technology (NIST). (n.d.). Benzoic acid, 4-ethoxy-, ethyl ester. NIST Chemistry WebBook.
-
PubChem. (n.d.). 4-Ethoxybenzoic acid. National Center for Biotechnology Information.
-
Google Patents. (2011). WO2011058162A1 - Process for preparing 4-nitro-oxy-methyl-benzoic acid.
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information.
-
Google Patents. (2020). US10669223B2 - Method for synthesizing 4-(hydroxymethyl)benzoic acid by using P-xylene (PX) as raw material.
-
Google Patents. (2017). US9676722B2 - Industrial process for making an Ivacaftor and its intermediates.
-
Google Patents. (2004). EP1454891A1 - Process for preparation of 4-(4-phenoxyphenoxy) benzoic acid by oxidation of 1-(4-methylphenoxy)-4-phenoxybenzene.
-
Košak, U., & Gobec, S. (2020). A Simple and Effective Synthesis of 3- and 4-((Phenylcarbamoyl)oxy)benzoic Acids. Acta Chimica Slovenica, 67(3), 940-948.
-
Google Patents. (1966). US3235588A - Purification of benzoic acid.
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- 4. US9676722B2 - Industrial process for making an Ivacaftor and its intermediates - Google Patents [patents.google.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols for 4-[(Ethoxycarbonyl)oxy]benzoic acid as a Precursor in Polymer Synthesis
Introduction: Strategic Use of a Protected Monomer in High-Performance Polymer Synthesis
In the realm of advanced materials, the synthesis of high-performance polymers from aromatic hydroxy acids is a cornerstone for creating materials with exceptional thermal stability and mechanical strength. 4-Hydroxybenzoic acid (4-HBA) is a principal monomer in the production of thermotropic liquid crystal polymers (LCPs), valued for their application in electronics, aerospace, and medical devices due to their ordered, rigid-rod polymer chains.[1]
This guide focuses on 4-[(Ethoxycarbonyl)oxy]benzoic acid , a derivative of 4-HBA. While not a conventional monomer itself, it represents a strategically protected form of 4-HBA. The ethoxycarbonyl group serves as a protecting group for the reactive phenolic hydroxyl function.[2] This protection strategy is a key concept in organic synthesis to prevent unwanted side reactions. In the context of polymerization, this approach can offer alternative synthetic routes, potentially influencing reaction byproducts and processing conditions.
These application notes will provide a comprehensive overview, detailing the role of this compound as a precursor to the workhorse monomer, 4-HBA, and will provide detailed, field-proven protocols for the subsequent synthesis of high-performance poly(4-hydroxybenzoate) and its copolymers.
Physicochemical Properties and Safety Data
A thorough understanding of the precursor's properties is critical for safe handling and successful synthesis.
| Property | Value | Reference(s) |
| IUPAC Name | 4-(Ethoxycarbonyloxy)benzoic acid | [3] |
| Synonyms | 4-Carboxyphenyl ethyl carbonate | [3] |
| CAS Number | 15552-32-6 | [3] |
| Molecular Formula | C₁₀H₁₀O₅ | [3] |
| Molecular Weight | 210.18 g/mol | [3] |
| Appearance | White crystalline solid | |
| Melting Point | Data not readily available | |
| Solubility | Expected to be more soluble in organic solvents than 4-HBA |
Safety and Handling:
This compound is classified as an irritant.[3] It is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[3] Always handle this chemical in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Refer to the Safety Data Sheet (SDS) for complete handling and disposal information.
The Precursor Relationship: From Protection to Polymerization
The primary utility of this compound in polymer science is its role as a stable, protected source of 4-hydroxybenzoic acid. The ethoxycarbonyl group can be attached to the phenolic hydroxyl of 4-HBA and subsequently removed to liberate the active monomer when needed.
Synthesis of this compound (Protection of 4-HBA)
The ethoxycarbonyl group is typically introduced by reacting 4-hydroxybenzoic acid with ethyl chloroformate in the presence of a base. This reaction is a standard procedure for protecting phenolic hydroxyl groups.[2]
Diagram: Synthesis of the protected monomer.
Deprotection to Yield 4-Hydroxybenzoic Acid
The removal of the ethoxycarbonyl protecting group (deprotection) can be achieved under specific conditions, such as hydrolysis, to regenerate the 4-hydroxybenzoic acid monomer, which is then ready for polymerization.
Polymer Synthesis via Melt Polycondensation: The Established Pathway
The industry-standard method for producing poly(4-hydroxybenzoate) and its copolymers is melt polycondensation. This process requires the activation of the 4-HBA monomer by converting its hydroxyl group into a more reactive species, typically an acetate ester. This "in-situ" activation is a critical step for achieving high molecular weight polymers.
Step 1: Acetylation of 4-Hydroxybenzoic Acid
The hydroxyl group of 4-HBA is not sufficiently reactive for direct esterification with the carboxylic acid group of another monomer. Therefore, it is first acetylated using acetic anhydride to form 4-acetoxybenzoic acid. This is a crucial step that increases the electrophilicity of the carbonyl carbon, facilitating the subsequent polymerization.[1]
Protocol for Acetylation of 4-Hydroxybenzoic Acid:
-
Apparatus: A three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a nitrogen inlet.
-
Reagents:
-
4-Hydroxybenzoic acid (1.0 mol)
-
Acetic anhydride (1.1 mol, 10% molar excess)
-
Catalyst (e.g., sodium acetate, catalytic amount)
-
-
Procedure: a. Charge the flask with 4-hydroxybenzoic acid and the catalyst. b. Purge the system with dry nitrogen. c. Add the acetic anhydride to the flask. d. Heat the mixture to reflux (approximately 140-160°C) with constant stirring. e. Maintain reflux for 2-3 hours to ensure complete acetylation. f. The resulting 4-acetoxybenzoic acid can be used directly in the next step or isolated by cooling the mixture and precipitating the product in water.[1]
Step 2: Melt Polycondensation
In this stage, the acetylated monomer undergoes a self-condensation reaction at high temperatures. The process involves the elimination of acetic acid as a byproduct, which is removed from the reaction vessel to drive the polymerization reaction to completion.
Sources
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- 2. The ethoxycarbonyl group as both activating and protective group in N-acyl-Pictet–Spengler reactions using methoxystyrenes. A short approach to racemic 1-benzyltetrahydroisoquinoline alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ethyl chloroformate - Wikipedia [en.wikipedia.org]
Topic: Derivatization of 4-[(Ethoxycarbonyl)oxy]benzoic acid for Biological Assays
An Application Note and Protocol Guide
Abstract
This guide provides detailed application notes and validated protocols for the chemical derivatization of 4-[(Ethoxycarbonyl)oxy]benzoic acid. The primary objective is to modify this molecule to make it suitable for quantitative analysis and functional use in various biological assays. Given its inherent lack of strong chromophores or fluorophores, and the need for conjugation in immunoassays, derivatization is a critical prerequisite for its study in biological systems. We present two primary strategic workflows: (1) fluorescent labeling of the carboxylic acid for sensitive detection via High-Performance Liquid Chromatography (HPLC), and (2) covalent conjugation to carrier proteins via amide bond formation for the development of immunoassays like ELISA. This document explains the causality behind experimental choices, provides step-by-step protocols, and includes validation checkpoints to ensure scientific integrity and reproducibility.
Introduction: The Rationale for Derivatization
This compound is a benzoic acid derivative characterized by two key functional groups: a terminal carboxylic acid and a phenolic hydroxyl group at position 4 that is protected by an ethoxycarbonyl group. The structure is shown in Figure 1.
Figure 1: Chemical Structure of this compound
Source: PubChem CID 20463509[1]
Direct quantitative analysis of this molecule in complex biological matrices (e.g., plasma, cell lysates) is challenging due to its poor spectroscopic properties. Furthermore, its use in developing specific antibodies for immunoassays requires it to be covalently linked to a larger, immunogenic carrier molecule.
Chemical derivatization addresses these limitations by:
-
Introducing a Reporter Tag: Attaching a moiety with desirable detection properties, such as a fluorophore or a strong UV-absorbing chromophore, to enhance analytical sensitivity.[2][3]
-
Enabling Bioconjugation: Modifying the molecule to act as a hapten, allowing it to be covalently coupled to carrier proteins, which is essential for generating antibodies for immunoassays.[4]
This guide focuses on derivatization at the carboxylic acid group, which is the most accessible and reactive site for versatile modifications under mild conditions that preserve the integrity of the ethoxycarbonyl protecting group.
Core Derivatization Strategies and Principles
The choice of derivatization strategy is dictated by the intended downstream biological application. We will explore two robust and widely applicable methods targeting the carboxylic acid moiety.
Diagram 1: Logic flow for selecting a derivatization strategy.
Protocol 1: Fluorescent Labeling for HPLC-Based Quantification
This protocol facilitates highly sensitive detection by attaching a fluorescent tag to the carboxylic acid, creating a stable ester linkage. This is ideal for quantifying the molecule in biological samples where concentrations are low. We will use 4-bromomethyl-7-methoxycoumarin (Br-Mmc), a well-established fluorescent labeling agent.[3]
Scientific Principle
The reaction is a nucleophilic substitution where the carboxylate anion of this compound attacks the electrophilic bromomethyl group of Br-Mmc. The reaction is catalyzed by a base (potassium carbonate) which deprotonates the carboxylic acid, enhancing its nucleophilicity. A crown ether (18-crown-6) is used to chelate the potassium ions, thereby increasing the solubility and reactivity of the carboxylate salt in the aprotic organic solvent (acetone or acetonitrile).[5]
Diagram 2: Workflow for fluorescent esterification.
Detailed Experimental Protocol
Materials:
-
This compound standard or extracted sample
-
4-bromomethyl-7-methoxycoumarin (Br-Mmc)
-
Anhydrous Potassium Carbonate (K₂CO₃)
-
18-Crown-6
-
Anhydrous Acetone (or Acetonitrile), HPLC grade
-
Reaction vials (2 mL, screw cap)
-
Heating block or water bath
-
Vortex mixer
-
HPLC system with a fluorescence detector
Procedure:
-
Sample Preparation: Prepare a 1 mg/mL stock solution of this compound in anhydrous acetone. For biological samples, ensure they are appropriately extracted and dried. Reconstitute the dried extract in a known volume of anhydrous acetone.
-
Reagent Preparation: Prepare a 2 mg/mL solution of Br-Mmc in anhydrous acetone. Prepare a 1 mg/mL solution of 18-crown-6 in anhydrous acetone.
-
Derivatization Reaction:
-
In a 2 mL reaction vial, add 100 µL of the sample/standard solution.
-
Add 200 µL of the Br-Mmc solution (provides molar excess).
-
Add 50 µL of the 18-crown-6 solution.
-
Add approximately 5 mg of anhydrous potassium carbonate powder.
-
-
Incubation: Tightly cap the vial and vortex briefly. Place the vial in a heating block set to 60°C for 45 minutes.[3]
-
Reaction Quench & Sample Finalization: After incubation, cool the vial to room temperature. The reaction is effectively stopped by the temperature reduction. Centrifuge the vial to pellet the potassium carbonate.
-
Analysis: Transfer the supernatant to an HPLC vial. Inject an aliquot (e.g., 10-20 µL) into the HPLC system.
-
Self-Validation:
-
Blank Reaction: Prepare a vial containing all reagents except the analyte to identify any interfering peaks from the derivatizing agent.
-
Positive Control: Derivatize a known standard of this compound to determine the retention time and confirm successful reaction.
-
HPLC-Fluorescence Detection Parameters
| Parameter | Recommended Setting |
| Column | C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Gradient of Acetonitrile and Water |
| Flow Rate | 1.0 mL/min |
| Fluorescence Detector | Excitation: ~325 nm, Emission: ~395 nm (for coumarin derivatives) |
Protocol 2: Amide Bond Formation for Bioconjugation and Immunoassay Development
This protocol modifies this compound to function as a hapten by conjugating it to a large carrier protein, such as Bovine Serum Albumin (BSA) or Keyhole Limpet Hemocyanin (KLH). The resulting conjugate is immunogenic and can be used to generate specific antibodies for use in an Enzyme-Linked Immunosorbent Assay (ELISA). The protocol employs carbodiimide chemistry using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysulfosuccinimide (Sulfo-NHS).
Scientific Principle
This is a two-step process:
-
Activation: The carboxylic acid is activated by EDC to form a highly reactive O-acylisourea intermediate. This intermediate is unstable in aqueous solutions. Sulfo-NHS is added to react with the intermediate, forming a more stable amine-reactive Sulfo-NHS ester.[6] The use of Sulfo-NHS enhances the efficiency of the conjugation reaction and reduces side reactions.[7]
-
Conjugation: The amine-reactive Sulfo-NHS ester reacts with primary amines (the ε-amino group of lysine residues) on the surface of the carrier protein to form a stable amide bond. This reaction proceeds efficiently at neutral to slightly basic pH.
Diagram 3: Workflow for hapten-carrier protein conjugation.
Detailed Experimental Protocol
Materials:
-
This compound
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide Hydrochloride (EDC)
-
N-hydroxysulfosuccinimide (Sulfo-NHS)
-
Carrier Protein (e.g., BSA, lyophilized powder)
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Conjugation Buffer: Phosphate-Buffered Saline (PBS), pH 7.4
-
Anhydrous Dimethylformamide (DMF)
-
Dialysis tubing (10 kDa MWCO) or desalting column
-
Magnetic stirrer and stir bar
Procedure:
-
Hapten Preparation: Dissolve 10 mg of this compound in 1 mL of DMF.
-
Carrier Protein Preparation: Dissolve 20 mg of BSA in 2 mL of Conjugation Buffer (PBS, pH 7.4).
-
Activation of Hapten:
-
In a small glass vial, add 5 mg of EDC and 8 mg of Sulfo-NHS.
-
Add 500 µL of the hapten solution from step 1.
-
Vortex briefly and incubate at room temperature for 20 minutes to form the active ester.
-
-
Conjugation Reaction:
-
While stirring the BSA solution (step 2) gently, add the entire activated hapten solution (step 3) dropwise.
-
Allow the reaction to proceed for 2 hours at room temperature with continuous gentle stirring.
-
-
Purification of the Conjugate:
-
Transfer the reaction mixture to a dialysis tube (10 kDa MWCO).
-
Dialyze against 1 L of PBS (pH 7.4) at 4°C.
-
Change the dialysis buffer at least 4 times over 48 hours to remove unreacted hapten and coupling reagents.
-
-
Storage: Store the purified conjugate solution at -20°C in small aliquots.
-
Self-Validation / Characterization:
-
Confirmation of Conjugation: Use MALDI-TOF mass spectrometry to observe an increase in the molecular weight of the protein compared to the unconjugated BSA.
-
Quantification (Optional): The degree of conjugation can be estimated using methods like the TNBSA assay to quantify the number of blocked lysine residues, though this is an indirect measure.
-
Summary of Derivatization Protocols
| Parameter | Protocol 1: Fluorescent Labeling | Protocol 2: Bioconjugation |
| Objective | Sensitive Quantification | Immunoassay Development |
| Target Functional Group | Carboxylic Acid | Carboxylic Acid |
| Reaction Type | Esterification | Amidation |
| Key Reagents | 4-Bromomethyl-7-methoxycoumarin, K₂CO₃, 18-Crown-6 | EDC, Sulfo-NHS, Carrier Protein (BSA/KLH) |
| Solvent/Buffer | Acetone or Acetonitrile | DMF, MES Buffer, PBS |
| Typical Reaction Time | 45 minutes | 2-3 hours (plus purification) |
| Downstream Application | HPLC with Fluorescence Detection | Animal Immunization, ELISA |
Conclusion and Field-Proven Insights
The derivatization of this compound is an essential step for enabling its rigorous study in biological contexts. The choice between creating a fluorescent ester for direct quantification or an amide-linked protein conjugate for immunoassay development depends entirely on the research question.
Key Considerations:
-
Analyte Stability: The ethoxycarbonyl group is a carbonate ester and can be susceptible to hydrolysis under strong basic or acidic conditions. The protocols provided use mild conditions (near-neutral pH for conjugation, anhydrous conditions for esterification) to maintain the integrity of the parent molecule.
-
Reagent Purity: Use high-purity, anhydrous solvents for the fluorescent labeling reaction, as water can hydrolyze the reagents and compete with the reaction.
-
Molar Ratios: For bioconjugation, the molar ratio of hapten to protein is critical. A high ratio may lead to protein precipitation or altered immunogenicity, while a low ratio may not elicit a strong immune response. Optimization is often required.
By following these detailed and scientifically grounded protocols, researchers can reliably derivatize this compound, paving the way for accurate quantification and the development of powerful immunological tools for their research.
References
-
Xie, Z., Yu, L., Yu, H., & Deng, Q. (n.d.). Application of a Fluorescent Derivatization Reagent 9-Chloromethyl Anthracene on Determination of Carboxylic Acids by HPLC. Journal of Chromatographic Science, Oxford Academic. Available at: [Link]
-
Mukherjee, P. S., & Karnes, H. T. (1996). Ultraviolet and fluorescence derivatization reagents for carboxylic acids suitable for high performance liquid chromatography: a review. Biomedical Chromatography, 10(5), 193–204. Available at: [Link]
-
Goreti, M., Ribeiro, A., & Proença, F. (n.d.). A new fluorogenic reagent for labelling carboxylic acids in HPLC. ResearchGate. Available at: [Link]
-
MDPI. (n.d.). Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling. Available at: [Link]
-
Chemistry LibreTexts. (2023). Derivatization. Available at: [Link]
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Available at: [Link]
-
Johnson, B. J., et al. (2017). A New Derivatization Reagent for HPLC–MS Analysis of Biological Organic Acids. Chromatographia, 80(12), 1723–1732. Available at: [Link]
-
Johnson, B. J., et al. (2017). A New Derivatization Reagent for HPLC–MS Analysis of Biological Organic Acids. Chromatographia, 80(12), 1723–1732. Available at: [Link]
-
SeraCare. (n.d.). Technical Guide for ELISA - Protocols. Available at: [Link]
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- 1. This compound | C10H10O5 | CID 20463509 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Ultraviolet and fluorescence derivatization reagents for carboxylic acids suitable for high performance liquid chromatography: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. seracare.com [seracare.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. A New Derivatization Reagent for HPLC–MS Analysis of Biological Organic Acids - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: The Strategic Use of 4-[(Ethoxycarbonyl)oxy]benzoic Acid in the Synthesis of Calamitic Liquid Crystals
Introduction: A Modern Building Block for Mesogenic Materials
The field of liquid crystal materials science is perpetually driven by the quest for novel molecular structures that yield specific and tunable mesomorphic properties. Benzoic acid derivatives have long been recognized as foundational building blocks for thermotropic liquid crystals, primarily due to their rigid core and capacity for forming hydrogen-bonded dimers that promote mesophase formation.[1][2] While 4-alkoxybenzoic acids are classic precursors, contemporary research often requires more nuanced molecular designs.[3]
This document introduces 4-[(Ethoxycarbonyl)oxy]benzoic acid as a strategic starting material for the synthesis of advanced calamitic (rod-like) liquid crystals. The ethoxycarbonyl carbonate group serves as a distinctive polar terminal group that can influence the dielectric anisotropy and intermolecular interactions within the final mesogen. Its synthesis originates from the versatile and readily available 4-hydroxybenzoic acid, making it an accessible component for systematic materials investigation.
The primary synthetic strategy detailed herein is the formation of ester linkages, a robust and versatile method for connecting aromatic cores to construct the elongated molecular architectures essential for liquid crystalline behavior.[4][5] We will explore two primary, field-proven esterification protocols to synthesize a target liquid crystal, 4-alkoxyphenyl 4-[(ethoxycarbonyl)oxy]benzoate , demonstrating the utility of this precursor for researchers, materials scientists, and professionals in advanced materials development.
The Causality of Molecular Design: Why Esterification?
The formation of calamitic liquid crystals relies on achieving significant molecular anisotropy—a rod-like shape—which encourages the molecules to align along a common axis in the nematic phase or organize into layers in smectic phases.[5][6] The ester linkage (–COO–) is a cornerstone of liquid crystal design for several reasons:
-
Structural Rigidity: The ester group maintains the rigidity of the molecular core, contributing to the overall rod-like geometry.
-
Polarity: It introduces a dipole moment, which influences the dielectric properties of the material—a critical factor for display applications.
-
Synthetic Accessibility: Esterification reactions are among the most reliable and well-understood transformations in organic synthesis, allowing for a modular approach where different aromatic cores can be readily combined.[4]
By reacting this compound with various substituted phenols (e.g., 4-alkoxyphenols), a homologous series of liquid crystals can be synthesized. This allows for the systematic tuning of mesomorphic properties, such as the clearing point (the temperature of transition from the nematic to the isotropic liquid phase), by simply varying the length of the terminal alkyl chain.[1][7]
Logical Workflow for Synthesis and Characterization
The following diagram outlines the comprehensive workflow, from precursor selection to the final characterization of the liquid crystalline material.
Caption: Experimental workflow for liquid crystal synthesis and characterization.
Experimental Protocols
These protocols are designed as self-validating systems. Successful synthesis and purification in the first stage are prerequisites for the accurate characterization of thermal and optical properties in the second.
Materials and Equipment
-
Reagents: this compound, 4-alkoxyphenols (e.g., 4-methoxyphenol, 4-butoxyphenol), Thionyl chloride (SOCl₂), N,N'-Dicyclohexylcarbodiimide (DCC), 4-(Dimethylamino)pyridine (DMAP), Pyridine, Dichloromethane (DCM, anhydrous), Toluene (anhydrous), N,N-Dimethylformamide (DMF, anhydrous, catalytic), Diethyl ether, Ethyl acetate, Hexane, Hydrochloric acid (HCl, dilute), Sodium bicarbonate (sat. aq. solution), Brine, Anhydrous magnesium sulfate (MgSO₄).
-
Equipment: Round-bottom flasks, reflux condenser, magnetic stirrer with hotplate, nitrogen/argon inlet, dropping funnel, rotary evaporator, thin-layer chromatography (TLC) plates, column chromatography setup, filtration apparatus, Differential Scanning Calorimeter (DSC), Polarized Optical Microscope (POM) with a hot stage.
Protocol 1: Steglich Esterification using DCC/DMAP Coupling
This method is valued for its mild reaction conditions, which are suitable for sensitive functional groups. The DCC activates the carboxylic acid, while DMAP serves as a highly effective acylation catalyst.[1][5]
-
Reaction Setup: In a dry, nitrogen-flushed round-bottom flask, dissolve this compound (1.0 eq.), the desired 4-alkoxyphenol (1.0 eq.), and a catalytic amount of DMAP (0.1 eq.) in anhydrous dichloromethane (DCM).
-
Reagent Addition: Cool the solution to 0 °C in an ice bath. In a separate flask, dissolve DCC (1.1 eq.) in a minimal amount of anhydrous DCM. Add this DCC solution dropwise to the stirred reaction mixture over 20-30 minutes.
-
Causality Note: Slow addition of DCC at low temperature is crucial to minimize side reactions, such as the formation of N-acylurea byproduct.
-
-
Reaction Execution: Allow the mixture to slowly warm to room temperature and stir overnight (12-18 hours). The formation of a white precipitate, dicyclohexylurea (DCU), indicates reaction progress.
-
Monitoring: Track the reaction's completion by TLC, observing the consumption of the starting materials.[8]
-
Work-up and Isolation:
-
Filter the reaction mixture to remove the insoluble DCU byproduct. Wash the filter cake with a small amount of DCM.[1]
-
Transfer the filtrate to a separatory funnel. Wash sequentially with dilute HCl (2x), saturated sodium bicarbonate solution (2x), and brine (1x).[4]
-
Causality Note: The acid wash removes residual DMAP and any unreacted phenol. The bicarbonate wash removes unreacted benzoic acid. The brine wash removes residual water.
-
Dry the separated organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator.[9]
-
-
Purification: Purify the resulting crude solid by recrystallization from a suitable solvent system (e.g., ethanol or ethyl acetate/hexane) to yield the pure ester.
Protocol 2: Acid Chloride Synthesis and Subsequent Esterification
This classic, robust two-step method generally provides high yields. The first step converts the carboxylic acid to a highly reactive acid chloride, which readily reacts with the phenol in the second step.[4][10]
Step 2A: Synthesis of 4-[(Ethoxycarbonyl)oxy]benzoyl chloride
-
Reaction Setup: In a dry round-bottom flask equipped with a reflux condenser and a gas trap (to neutralize HCl and SO₂ fumes), combine this compound (1.0 eq.) and anhydrous toluene.
-
Reagent Addition: Slowly add thionyl chloride (SOCl₂, 1.5-2.0 eq.) to the stirred mixture at room temperature. Add a catalytic amount (a few drops) of anhydrous DMF.
-
Causality Note: DMF catalyzes the reaction by forming the Vilsmeier reagent in situ, which is the active species that converts the acid to the acid chloride.
-
-
Reaction Execution: Heat the mixture to reflux (approx. 80-90 °C) for 2-3 hours. The reaction is complete when gas evolution ceases.[4]
-
Isolation: Allow the mixture to cool. Remove excess thionyl chloride and toluene under reduced pressure using a rotary evaporator. The resulting crude acid chloride is typically used immediately in the next step without further purification.
Step 2B: Esterification
-
Reaction Setup: In a separate dry, nitrogen-flushed flask, dissolve the 4-alkoxyphenol (1.0 eq.) in anhydrous DCM or toluene containing pyridine (1.2 eq.). Cool the solution to 0 °C.
-
Causality Note: Pyridine acts as a base to neutralize the HCl byproduct generated during the esterification, driving the reaction to completion.
-
-
Reagent Addition: Dissolve the crude acid chloride from Step 2A in a minimal amount of anhydrous DCM and add it dropwise to the cooled phenol/pyridine solution.
-
Reaction Execution: Allow the reaction to warm to room temperature and stir overnight.[4]
-
Work-up and Isolation: Perform the same work-up procedure as described in Protocol 1, Step 5.
-
Purification: Purify the crude product via recrystallization or, if necessary, column chromatography on silica gel using a hexane/ethyl acetate eluent system.[9]
Characterization of Liquid Crystalline Properties
Confirmation of liquid crystalline behavior is paramount. A combination of thermal analysis and microscopy is required to unambiguously identify mesophases and their transition temperatures.[5]
-
Differential Scanning Calorimetry (DSC): DSC is used to determine the temperatures and enthalpy changes of phase transitions. A typical heating and cooling cycle will reveal peaks corresponding to the Crystal (Cr) to Nematic (N) transition and the Nematic (N) to Isotropic (I) liquid transition (clearing point).[7]
-
Polarized Optical Microscopy (POM): POM is used for the visual identification of liquid crystal phases. When a sample is heated on a hot stage and viewed between crossed polarizers, the appearance of birefringent, mobile textures (e.g., Schlieren or marbled textures for a nematic phase) upon melting of the solid is a definitive indicator of a liquid crystal phase.[5][6] The transition to a completely dark field of view corresponds to the clearing point, where the material becomes an isotropic liquid.
Anticipated Phase Behavior
The following table presents hypothetical, representative data for a homologous series of 4-alkoxyphenyl 4-[(ethoxycarbonyl)oxy]benzoates , illustrating the structure-property relationship.
| n (Alkyl Chain Length) | Compound Structure | Melting Point (Cr → N/I) (°C) | Clearing Point (N → I) (°C) | Nematic Range (°C) |
| 1 | CH₃-O- | 125 | 135 | 10 |
| 2 | CH₃CH₂-O- | 118 | 142 | 24 |
| 4 | CH₃(CH₂)₃-O- | 110 | 155 | 45 |
| 6 | CH₃(CH₂)₅-O- | 105 | 151 | 46 |
Note: These values are illustrative. Actual transition temperatures depend on product purity and experimental conditions.[4] A common trend observed is the widening of the nematic range with increasing alkyl chain length, up to a certain point, after which smectic phases may appear.[10]
Visualization of the Mesogenic Structure
The calamitic shape is achieved by coupling the rigid benzoic acid core with another aromatic unit via an ester bridge.
Caption: Logical relationship in the construction of a calamitic mesogen.
Conclusion
This compound is a highly effective precursor for synthesizing ester-based calamitic liquid crystals. The protocols detailed in this guide, based on established Steglich and acid chloride esterification methods, provide reliable pathways to novel mesogenic materials. By leveraging the modularity of this synthetic approach, researchers can systematically alter the molecular structure to fine-tune the thermal range and physical properties of the resulting liquid crystals, thereby advancing the development of materials for displays, sensors, and other advanced optical technologies.
References
-
Synthesis and Characterization of Self-Assembled Liquid Crystals: "p"-Alkoxybenzoic Acids. Journal of Chemical Education. [Link]
-
Synthesis, Characterization and Texture Observations of Calamitic Liquid Crystalline Compounds. Molecules / MDPI. [Link]
-
First mesomorphic and DFT characterizations for 3- (or 4-) n-alkanoyloxy benzoic acids and their optical applications. Scientific Reports / NIH. [Link]
-
Synthesis and Characterization of Self-Assembled Liquid Crystals: p-Alkoxybenzoic Acids. ResearchGate. [Link]
-
Mechanism Studies of LCP Synthesis. Polymers / MDPI. [Link]
-
Synthesis, Characterization And Liquid Crystalline Properties Of (E)-4-((4- (Alkanoylthio)Phenyl)Diazenyl) Benzoic Acid. International Journal of Scientific & Technology Research. [Link]
-
Synthesis, characterization and mesomorphic properties of azoester mesogens: 4-n-alkoxy benzoic acid 4-[3 - Der Pharma Chemica. Der Pharma Chemica. [Link]
-
Synthesis of Liquid Crystals. University of Colorado Boulder. [Link]/default/files/attached-files/synthesis_of_liquid_crystals.pdf)
Sources
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- 2. ERIC - EJ941053 - Synthesis and Characterization of Self-Assembled Liquid Crystals: "p"-Alkoxybenzoic Acids, Journal of Chemical Education, 2011-Aug [eric.ed.gov]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Synthesis, Characterization and Texture Observations of Calamitic Liquid Crystalline Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. colorado.edu [colorado.edu]
- 7. First mesomorphic and DFT characterizations for 3- (or 4-) n-alkanoyloxy benzoic acids and their optical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. derpharmachemica.com [derpharmachemica.com]
Troubleshooting & Optimization
optimizing reaction conditions for 4-[(Ethoxycarbonyl)oxy]benzoic acid synthesis
Welcome to the technical support guide for the synthesis of 4-[(Ethoxycarbonyl)oxy]benzoic acid. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges and optimize the experimental conditions for this important synthetic transformation. The following sections provide in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles.
Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format, providing likely causes and actionable solutions.
Question 1: My reaction yield is significantly lower than expected. What are the common causes and how can I improve it?
Answer: Low yield in the synthesis of this compound is a frequent issue stemming from several potential factors. The reaction, a nucleophilic acyl substitution, is sensitive to reaction conditions, reagent quality, and competing side reactions.
Potential Causes & Solutions:
-
Hydrolysis of Ethyl Chloroformate: Ethyl chloroformate is highly reactive and susceptible to hydrolysis by water, which consumes the reagent and reduces the potential yield.[1]
-
Solution: Ensure your starting materials and solvent (if using a non-aqueous or biphasic system) are reasonably dry. The reaction should ideally be performed at a low temperature (0-5 °C), and the ethyl chloroformate should be added slowly or dropwise to the reaction mixture to minimize its contact time with the aqueous base before it can react with the phenoxide.[1]
-
-
Incomplete Deprotonation of 4-Hydroxybenzoic Acid: The reaction proceeds through the nucleophilic attack of the phenoxide ion on the ethyl chloroformate.[2] If the phenolic hydroxyl group is not fully deprotonated, the reaction rate will be slow, leading to incomplete conversion.
-
Solution: Ensure at least one stoichiometric equivalent of a suitable base is used. The pH of the reaction mixture is critical; maintaining a pH between 9 and 11 is often optimal to ensure the presence of the phenoxide without promoting excessive hydrolysis of the product or the ethyl chloroformate.[2][3] Using a stronger base or a slight excess can drive the equilibrium towards the phenoxide.[4]
-
-
Hydrolysis of the Product: The desired product, a carbonate ester, can be susceptible to hydrolysis back to 4-hydroxybenzoic acid under strongly basic conditions, especially with extended reaction times or elevated temperatures.
-
Solution: Monitor the reaction progress using Thin-Layer Chromatography (TLC). Once the starting material is consumed, proceed with the work-up promptly. Avoid unnecessarily long reaction times and high temperatures.
-
-
Suboptimal Reaction Conditions (Schotten-Baumann): This reaction is typically performed under Schotten-Baumann conditions, which utilize a two-phase solvent system (e.g., water and an organic solvent like dichloromethane or diethyl ether).[5] Inefficient mixing can lead to poor mass transfer between the phases, slowing the reaction.
-
Solution: Employ vigorous stirring to ensure proper mixing of the aqueous and organic layers. The use of a phase-transfer catalyst (PTC) like a quaternary ammonium salt can also facilitate the transfer of the phenoxide from the aqueous phase to the organic phase where the ethyl chloroformate resides, significantly improving reaction rates and yields.[1]
-
Question 2: My final product is impure. I see unreacted starting material and potentially other spots on my TLC. How can I resolve this?
Answer: Product impurity is often linked to incomplete reaction or the formation of side products. A systematic approach to purification is essential.
Potential Causes & Solutions:
-
Unreacted 4-Hydroxybenzoic Acid: The most common impurity is the starting material, which has both a carboxylic acid and a phenolic hydroxyl group, making its properties distinct from the product.
-
Purification Strategy: An acid-base extraction is highly effective. After the reaction, dissolve the crude product in an organic solvent (e.g., ethyl acetate). Wash the organic layer with a mild aqueous base like sodium bicarbonate solution.[6] The unreacted 4-hydroxybenzoic acid, being acidic, will be deprotonated and move into the aqueous layer, while the desired product (which is less acidic) remains in the organic layer.
-
-
Side Product Formation: A possible side reaction involves the attack of the carboxylate group of 4-hydroxybenzoic acid on the ethyl chloroformate, leading to a mixed anhydride. While less likely for the phenoxide reaction, it can occur if reaction conditions are not optimal.[7]
-
Purification Strategy: Recrystallization is the preferred method for final purification. Suitable solvents include ethanol/water mixtures, ethyl acetate/hexane, or toluene. The optimal solvent system should be determined empirically to maximize recovery of the pure product.
-
-
Di-acylation or Polymerization: While less common for this specific molecule, intermolecular reactions can occur, leading to oligomeric byproducts.
-
Purification Strategy: If simple recrystallization is insufficient, column chromatography on silica gel may be necessary to separate the desired product from closely related impurities.
-
Troubleshooting Workflow
The following diagram outlines a logical workflow for addressing common issues encountered during the synthesis.
Caption: A troubleshooting decision tree for optimizing the synthesis.
Frequently Asked Questions (FAQs)
Question 3: What is the reaction mechanism, and why are Schotten-Baumann conditions ideal?
Answer: The synthesis is a classic example of a nucleophilic acyl substitution . The mechanism proceeds as follows:
-
Deprotonation: A base (e.g., NaOH) removes the acidic proton from the phenolic hydroxyl group of 4-hydroxybenzoic acid, forming a highly nucleophilic phenoxide ion.
-
Nucleophilic Attack: The phenoxide ion attacks the electrophilic carbonyl carbon of ethyl chloroformate. This forms a tetrahedral intermediate.[2]
-
Leaving Group Departure: The intermediate collapses, reforming the carbonyl double bond and expelling the chloride ion, which is a good leaving group.
-
Neutralization: The chloride ion combines with the cation from the base (e.g., Na+) to form a salt (NaCl). The overall reaction also produces one equivalent of acid (HCl), which is neutralized by the base.[8]
Schotten-Baumann conditions are particularly well-suited for this reaction.[5] These conditions typically involve a biphasic system of an organic solvent (like dichloromethane) and an aqueous base.[5] This setup is advantageous because:
-
It allows the base in the aqueous phase to efficiently neutralize the HCl byproduct, driving the reaction to completion according to Le Chatelier's principle.[8]
-
It keeps the bulk of the organic reagents (ethyl chloroformate) and the product in the organic phase, minimizing their hydrolysis by the aqueous base.[2]
Question 4: How do I select the optimal base and solvent for this synthesis?
Answer: The choice of base and solvent is critical for maximizing yield and minimizing side reactions. The goal is to select a system that promotes the desired reaction while suppressing the hydrolysis of both the acylating agent and the product.
| Base | Solvent System | Advantages | Considerations |
| Sodium Hydroxide (NaOH) / Potassium Hydroxide (KOH) | Water / Dichloromethane (or other immiscible organic solvent) | Inexpensive, highly effective at deprotonation, classic Schotten-Baumann conditions.[9] | Can promote hydrolysis if pH is too high or temperature is not controlled. Requires vigorous stirring. |
| Triethylamine (Et3N) / Pyridine | Anhydrous Dichloromethane or THF | Homogeneous reaction, acts as both a base and a nucleophilic catalyst (pyridine). Good for sensitive substrates.[9] | More expensive, can be difficult to remove during work-up, pyridine is toxic. |
| Sodium Carbonate (Na2CO3) / Potassium Carbonate (K2CO3) | Acetone / Water or DMF | Milder base, reduces risk of product hydrolysis.[3] Can be effective for substrates sensitive to strong bases. | Slower reaction rates compared to hydroxides. May require heating, which can increase side reactions. |
For most applications, the classic Schotten-Baumann setup with NaOH or KOH in a water/dichloromethane system at 0-5 °C provides a robust and cost-effective solution.
Experimental Protocol: A Reference Method
This protocol provides a detailed, step-by-step methodology for the synthesis of this compound.
Materials:
-
4-Hydroxybenzoic acid
-
Ethyl chloroformate
-
Sodium hydroxide (NaOH)
-
Dichloromethane (DCM)
-
Hydrochloric acid (HCl), 2M
-
Saturated sodium bicarbonate (NaHCO3) solution
-
Saturated sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
Procedure:
-
Dissolution of Starting Material: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-hydroxybenzoic acid (1.0 eq) in an aqueous solution of NaOH (1.1 eq) at room temperature. Cool the flask in an ice-water bath to 0-5 °C.
-
Addition of Organic Solvent: Add dichloromethane to the flask to create a biphasic system. Begin vigorous stirring.
-
Addition of Acylating Agent: Slowly add ethyl chloroformate (1.1 eq) dropwise to the rapidly stirring mixture over 20-30 minutes, ensuring the internal temperature remains below 10 °C. A white precipitate may form.
-
Reaction: Allow the reaction to stir vigorously at 0-5 °C for 1 hour, then let it warm to room temperature and stir for an additional 2-3 hours.
-
Monitoring: Monitor the reaction's progress by TLC (e.g., using a 1:1 mixture of ethyl acetate:hexanes with a few drops of acetic acid) until the 4-hydroxybenzoic acid spot is no longer visible.
-
Work-up - Phase Separation: Transfer the reaction mixture to a separatory funnel. Separate the organic layer.
-
Work-up - Extraction: Extract the aqueous layer twice with fresh portions of dichloromethane. Combine all organic layers.
-
Work-up - Washing: Wash the combined organic layers sequentially with 2M HCl, saturated NaHCO3 solution, and finally with brine. The bicarb wash helps remove any unreacted starting material.[6]
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to obtain pure this compound as a white solid.
References
- Grokipedia. Schotten–Baumann reaction.
- Benchchem. Troubleshooting low conversion rates in 4-Fluoro-3-hydroxybenzoic acid reactions.
- J&K Scientific LLC. Schotten-Baumann Reaction. (2021-03-23).
- Organic Chemistry Portal. Schotten-Baumann Reaction.
- Wikipedia. Schotten–Baumann reaction.
- Košak, U., & Gobec, S. (2020). A Simple and Effective Synthesis of 3- and 4-((Phenylcarbamoyl)oxy)benzoic Acids. Acta Chimica Slovenica, 67(3), 940–948.
- Lokey Lab Protocols - Wikidot. Schotten-Baumann Reaction. (2017-03-07).
- Quora. Why is the yield of ester relatively low? How do you improve the yield and the purity of esters?. (2020-04-03).
- PubChem. This compound.
- Wikipedia. Chloroformate.
- Analele Universității din București - Chimie. O-ACYLATION MECHANISM OF p-SUBSTITUTED PHENOLS WITH VARIOUS ALKANOYL CHLORIDES UNDER PHASE TRANSFER CATALYSIS CONDITIONS.
- Food and Agriculture Organization of the United Nations. ETHYL p-HYDROXYBENZOATE.
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- 2. grokipedia.com [grokipedia.com]
- 3. Schotten-Baumann Reaction - Lokey Lab Protocols [lokeylab.wikidot.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]
- 6. fao.org [fao.org]
- 7. Chloroformate - Wikipedia [en.wikipedia.org]
- 8. Schotten-Baumann Reaction [organic-chemistry.org]
- 9. jk-sci.com [jk-sci.com]
Technical Support Center: Purification of 4-[(Ethoxycarbonyl)oxy]benzoic Acid
A specialized resource for researchers, scientists, and drug development professionals.
This guide provides in-depth technical assistance for overcoming the common purification challenges associated with 4-[(Ethoxycarbonyl)oxy]benzoic acid. Authored from the perspective of a Senior Application Scientist, this document combines established scientific principles with practical, field-tested insights to help you achieve the highest purity for your experimental needs.
Troubleshooting Guide: Common Purification Issues & Solutions
This section addresses specific problems encountered during the purification of this compound, offering detailed explanations and actionable protocols.
Question 1: Why does my purified product have a low or broad melting point?
A depressed or broad melting point is a primary indicator of impurities. For this compound, these are often residual starting materials or byproducts from its synthesis.
-
Likely Impurities:
-
4-Hydroxybenzoic acid: A common precursor and a potential product of hydrolysis. Its presence can significantly lower the melting point.
-
Unreacted Ethyl Chloroformate: A starting material in many synthetic routes.
-
Residual Base (e.g., Triethylamine): Often used as an acid scavenger during synthesis.
-
Polymeric Byproducts: Can form under specific reaction conditions.
-
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for a low melting point.
-
Detailed Protocol: Recrystallization
-
Solvent Selection: The choice of solvent is paramount. A mixture of ethanol and water is often effective, as is toluene.[1][2] The ideal solvent should readily dissolve the compound when hot but have poor solubility at colder temperatures.[3]
-
Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in the minimum amount of the hot solvent.[1]
-
Decolorization (If Necessary): If the solution is colored, add a small amount of activated charcoal and briefly heat.[4]
-
Hot Filtration: Quickly filter the hot solution to remove insoluble impurities and activated charcoal.[3][4]
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Subsequently, place it in an ice bath to maximize crystal formation.[1]
-
Isolation and Drying: Collect the crystals using vacuum filtration. Wash the crystals with a small volume of ice-cold solvent and dry them thoroughly under a vacuum.[2]
-
Question 2: My final product is discolored. How can I obtain a white, crystalline solid?
Discoloration, such as a yellow or brown tint, typically points to trace impurities that are either colored themselves or have formed colored degradation products.
-
Potential Causes:
-
Oxidation of Phenolic Impurities: Trace amounts of unreacted 4-hydroxybenzoic acid can oxidize over time to form colored quinone-like species.
-
Side-Reaction Byproducts: Minor side reactions during synthesis can generate colored impurities.
-
Thermal Degradation: Extended heating during purification can lead to decomposition.
-
-
Purification Strategies:
-
Activated Charcoal: As outlined in the recrystallization protocol, treating the hot solution with activated charcoal is highly effective at adsorbing many colored impurities.[3][4]
-
Column Chromatography: For persistent discoloration, column chromatography on silica gel can be employed. A gradient of a non-polar solvent (like hexane) and a more polar solvent (like ethyl acetate) can effectively separate the desired compound.
-
Question 3: I'm experiencing significant product loss during recrystallization. How can I improve my yield?
While some loss is inherent to recrystallization, it can be minimized by optimizing the procedure.
-
Key Parameters for Optimization:
| Parameter | Impact on Recovery | Recommended Action |
| Solvent Volume | Excess solvent will keep more of the product dissolved, even at low temperatures, reducing the final yield. | Use the absolute minimum amount of hot solvent needed to dissolve the crude product.[3] |
| Cooling Rate | Rapid cooling can lead to the formation of smaller, less pure crystals and can trap impurities within the crystal lattice. | Allow the solution to cool slowly to room temperature before moving it to an ice bath.[1] |
| Washing Step | Using a washing solvent that is not sufficiently cold can redissolve a portion of the purified crystals. | Wash the collected crystals with a minimal amount of ice-cold solvent.[2] |
| Filtration Time | Extended time on the filter can allow the solvent to evaporate, potentially redepositing dissolved impurities onto the pure crystals. | Minimize the time the crystals are on the filter under vacuum. |
Frequently Asked Questions (FAQs)
This section provides answers to general questions about the handling, storage, and analysis of this compound.
What are the optimal storage conditions to prevent degradation?
To ensure the long-term stability of this compound, it should be stored in a cool, dry, and dark environment. Due to its susceptibility to hydrolysis, protection from moisture is critical. For extended storage, it is advisable to keep the compound in a tightly sealed container, preferably under an inert atmosphere such as argon or nitrogen.
Which analytical techniques are most effective for purity assessment?
A multi-faceted approach is recommended for a thorough evaluation of purity:
-
High-Performance Liquid Chromatography (HPLC): An excellent method for separating and quantifying impurities. A reversed-phase C18 column with a mobile phase consisting of acetonitrile and water (acidified with a small amount of an acid like trifluoroacetic acid) is a common starting point.
-
Thin-Layer Chromatography (TLC): A rapid and cost-effective technique to qualitatively assess the presence of starting materials and byproducts.[5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are invaluable for confirming the chemical structure and identifying any impurities that have distinct spectral features.
-
Melting Point Analysis: A sharp melting point that aligns with the literature value is a strong indication of high purity.[4]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Useful for confirming the presence of key functional groups, such as the ester and carboxylic acid moieties.
What are the primary safety precautions when handling this compound?
While this compound is not considered acutely toxic, it is classified as a substance that may be harmful if swallowed, cause skin and eye irritation, and may cause respiratory irritation.[6] Therefore, standard laboratory safety protocols should be strictly followed:
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, chemical-resistant gloves, and a lab coat.
-
Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to prevent the inhalation of any dust.
-
Avoid direct contact with skin and eyes. In the event of contact, rinse the affected area thoroughly with water.
-
Always consult the Safety Data Sheet (SDS) for comprehensive safety information before handling the compound.
References
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
-
Florida A&M University. (2016, September 27). Lab Report Recrystallization. Retrieved from [Link]
-
University of Missouri–St. Louis. (n.d.). Recrystallization of Benzoic Acid. Retrieved from [Link]
-
Ningbo Inno Pharmchem Co., Ltd. (n.d.). Thin Layer Chromatography (TLC) in Action: Analyzing 4-Acetoxy Benzoic Acid Purity. Retrieved from [Link]
-
University of Wisconsin-Green Bay. (n.d.). The Recrystallization of Benzoic Acid. Retrieved from [Link]
-
Vassar College. (2009). Experiment 9 — Recrystallization. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Analytical Methods. Retrieved from [Link]
-
PubChem. (n.d.). 4-Ethoxybenzoic acid. National Center for Biotechnology Information. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). Benzoic acid, 4-ethoxy-, ethyl ester. NIST Chemistry WebBook. Retrieved from [Link]
- Google Patents. (n.d.). Production process and purification process of 4-hydroxy-benzoic acid long chain ester.
- Google Patents. (n.d.). Purification of benzoic acid.
-
Reddit. (2023, July 8). Recrystallization of Benzoic Acid. r/chemistry. Retrieved from [Link]
-
European Patent Office. (n.d.). Method for the purification of benzoic acid. Retrieved from [Link]
-
PubMed. (2024, March 20). Affinity gel synthesis from the p-aminobenzoic acid derivative 4-amino-2-methylbenzoic acid and purification of polyphenol oxidase from various plant sources. Retrieved from [Link]
- Google Patents. (n.d.). Preparation method of 4,4'-oxybisbenzoic acid.
Sources
Technical Support Center: Synthesis of 4-[(Ethoxycarbonyl)oxy]benzoic Acid
Welcome to the technical support center for the synthesis of 4-[(Ethoxycarbonyl)oxy]benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during this synthesis. Here, we provide in-depth troubleshooting advice, frequently asked questions, and a detailed experimental protocol grounded in established chemical principles.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of this compound, providing explanations for the underlying causes and actionable solutions.
Issue 1: Low or No Yield of the Desired Product
Question: I performed the reaction of 4-hydroxybenzoic acid with ethyl chloroformate in the presence of a base, but my final yield is very low, or I isolated no product at all. What could have gone wrong?
Answer:
Low or no yield in this acylation reaction is a common problem that can often be traced back to the quality and handling of the reagents, as well as the reaction conditions.
Potential Causes and Solutions:
-
Hydrolysis of Ethyl Chloroformate: Ethyl chloroformate is highly susceptible to hydrolysis, especially in the presence of moisture or bases.[1][2][3] If your solvent or glassware was not scrupulously dry, or if the base was added too quickly, the ethyl chloroformate may have decomposed before it could react with the 4-hydroxybenzoic acid. The hydrolysis products are ethanol, carbon dioxide, and hydrochloric acid.[2]
-
Solution: Ensure all glassware is oven-dried before use. Use anhydrous solvents. Add the base slowly and at a controlled temperature to minimize its reaction with the ethyl chloroformate.
-
-
Insufficient Base: A base is required to deprotonate the phenolic hydroxyl group of 4-hydroxybenzoic acid, forming the more nucleophilic phenoxide ion. If an insufficient amount of base is used, the reaction will be slow or incomplete.
-
Solution: Use at least one equivalent of a suitable base (e.g., triethylamine, pyridine, or an inorganic base like potassium carbonate). For complete deprotonation, a slight excess of the base may be beneficial.
-
-
Reaction Temperature: If the reaction temperature is too low, the reaction rate will be very slow. Conversely, if the temperature is too high, it can promote side reactions, including the decomposition of ethyl chloroformate.
-
Solution: The reaction is typically carried out at a low temperature (0-5 °C) during the addition of reagents to control the exothermic reaction and then allowed to warm to room temperature.
-
Issue 2: Presence of Unreacted 4-Hydroxybenzoic Acid in the Final Product
Question: After my reaction and work-up, I see a significant amount of my starting material, 4-hydroxybenzoic acid, in the 1H NMR spectrum of my crude product. How can I improve the conversion?
Answer:
The presence of unreacted starting material indicates an incomplete reaction. This can be due to several factors related to the reaction stoichiometry and conditions.
Potential Causes and Solutions:
-
Stoichiometry of Reagents: An insufficient amount of ethyl chloroformate will naturally lead to incomplete conversion of the 4-hydroxybenzoic acid.
-
Solution: Use a slight excess (1.1-1.2 equivalents) of ethyl chloroformate to ensure the complete consumption of the starting material.
-
-
Reaction Time: The reaction may not have been allowed to proceed for a sufficient amount of time.
-
Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within a few hours at room temperature. If the reaction has stalled, consider extending the reaction time.
-
-
Poor Mixing: In a heterogeneous reaction (e.g., with an inorganic base like K2CO3), inefficient stirring can lead to poor contact between the reactants, resulting in an incomplete reaction.
-
Solution: Ensure vigorous stirring throughout the reaction to maintain a homogeneous mixture.
-
Issue 3: Formation of Phenol as a Byproduct
Question: My mass spectrometry analysis shows a peak corresponding to phenol. How is this being formed, and how can I prevent it?
Answer:
The formation of phenol is a strong indication of decarboxylation of the starting material, 4-hydroxybenzoic acid.[4][5][6]
Potential Causes and Solutions:
-
Elevated Temperatures: 4-Hydroxybenzoic acid can undergo decarboxylation to phenol and carbon dioxide at high temperatures.[4][5][7]
-
Solution: Maintain a low to moderate temperature throughout the reaction and work-up. Avoid excessive heating during solvent removal.
-
-
Harsh pH Conditions: While less common under standard acylation conditions, strongly acidic or basic conditions at elevated temperatures can facilitate decarboxylation.
-
Solution: Maintain the reaction under controlled basic conditions and neutralize carefully during the work-up.
-
Issue 4: The Product is an Oil and Difficult to Crystallize
Question: I've completed the work-up, but my product is an oil and won't solidify. How can I induce crystallization?
Answer:
The oily nature of the product is often due to the presence of impurities that depress the melting point and inhibit crystallization.
Potential Causes and Solutions:
-
Presence of Impurities: Unreacted starting materials, byproducts such as diethyl carbonate (from the reaction of ethyl chloroformate with ethanol), or residual solvent can prevent crystallization.
-
Solution:
-
Purification: Purify the crude product using column chromatography to remove impurities.
-
Recrystallization: Attempt recrystallization from a different solvent or a mixed solvent system. A common technique for benzoic acid derivatives is to dissolve the crude product in a minimal amount of a hot "good" solvent (like ethanol) and then add a "poor" solvent (like water) dropwise until the solution becomes turbid. Then, add a few drops of the good solvent to clarify the solution and allow it to cool slowly.[8]
-
Trituration: Add a non-polar solvent like hexanes to the oil and stir vigorously. This can sometimes induce crystallization by "washing away" soluble impurities.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the role of the base in the synthesis of this compound?
A1: The base plays a crucial role in deprotonating the phenolic hydroxyl group of 4-hydroxybenzoic acid. This creates a phenoxide anion, which is a much stronger nucleophile than the neutral hydroxyl group. The enhanced nucleophilicity allows for an efficient attack on the electrophilic carbonyl carbon of ethyl chloroformate, leading to the formation of the desired product.
Q2: Why is temperature control so important in this reaction?
A2: Temperature control is critical for several reasons:
-
To minimize the hydrolysis of ethyl chloroformate: Ethyl chloroformate reacts with water, and this reaction is accelerated at higher temperatures.[1][3]
-
To prevent decarboxylation of 4-hydroxybenzoic acid: As mentioned in the troubleshooting guide, higher temperatures can lead to the loss of the carboxylic acid group, forming phenol.[4][5][6]
-
To control the exothermic nature of the reaction: The reaction between the phenoxide and ethyl chloroformate can be exothermic. Low initial temperatures help to manage the reaction rate and prevent a runaway reaction.
Q3: What are the recommended solvents for this synthesis and for recrystallization?
A3:
-
Reaction Solvent: Aprotic polar solvents such as acetone, tetrahydrofuran (THF), or N,N-dimethylformamide (DMF) are commonly used. These solvents are good at dissolving the reactants and are less likely to react with ethyl chloroformate compared to protic solvents.
-
Recrystallization Solvent: A mixed solvent system of ethanol and water is often effective for purifying substituted benzoic acids.[8] Other options include ethyl acetate/hexanes or acetone/water. The choice of solvent will depend on the specific impurities present.
Q4: How can I effectively monitor the progress of the reaction?
A4: Thin Layer Chromatography (TLC) is the most convenient method for monitoring the reaction. Use a suitable mobile phase (e.g., a mixture of hexanes and ethyl acetate) to achieve good separation between the starting material (4-hydroxybenzoic acid) and the product. The starting material is more polar and will have a lower Rf value than the product. The reaction is complete when the spot corresponding to the starting material has disappeared.
Q5: What are the key safety precautions when handling ethyl chloroformate?
A5: Ethyl chloroformate is a hazardous substance and must be handled with care in a well-ventilated fume hood.[9][10]
-
Toxicity and Corrosivity: It is toxic by inhalation and ingestion and is corrosive to the skin and eyes.[1][10]
-
Reactivity: It reacts with water and moist air to produce toxic and corrosive hydrogen chloride gas.[1][3][10] It can also react violently with strong oxidizing agents, bases, and alcohols.[3][9][10]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical safety goggles, a face shield, gloves resistant to ethyl chloroformate, and a lab coat.
Experimental Protocol: Synthesis of this compound
This protocol provides a general procedure. Optimization may be necessary based on your specific laboratory conditions and reagent purity.
Materials:
-
4-Hydroxybenzoic acid
-
Ethyl chloroformate
-
Triethylamine (or another suitable base)
-
Anhydrous acetone (or other suitable aprotic solvent)
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Solvents for recrystallization (e.g., ethanol, water)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve 4-hydroxybenzoic acid (1.0 eq) in anhydrous acetone under an inert atmosphere (e.g., nitrogen or argon).
-
Basification: Cool the solution to 0 °C in an ice bath. Slowly add triethylamine (1.1 eq) dropwise to the solution while maintaining the temperature below 5 °C.
-
Acylation: Add ethyl chloroformate (1.1 eq) dropwise to the reaction mixture via the dropping funnel over 30 minutes, ensuring the temperature remains below 5 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting material.
-
Work-up:
-
Filter the reaction mixture to remove the triethylamine hydrochloride salt.
-
Concentrate the filtrate under reduced pressure to remove the acetone.
-
Dissolve the residue in ethyl acetate and wash sequentially with 1 M HCl, saturated NaHCO3 solution, and brine.
-
Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
Recrystallize the crude solid from a suitable solvent system, such as ethanol/water, to yield pure this compound.[8]
-
Visualizing the Chemistry
Main Reaction Pathway
Caption: The main reaction pathway for the synthesis.
Common Side Reaction: Hydrolysis of Ethyl Chloroformate
Caption: Hydrolysis of the electrophile, a common side reaction.
Troubleshooting Workflow: Low Product Yield
Caption: A logical workflow for troubleshooting low product yield.
References
-
Reaction mechanism of the decarboxylation of 4‐hydroxybenzoic acid with ChCl‐urea. ResearchGate. Available at: [Link]
-
Preparation of phenolic compounds by decarboxylation of hydroxybenzoic acids or desulfonation of hydroxybenzenesulfonic acid, catalysed by electron rich palladium complexes. Dalton Transactions (RSC Publishing). Available at: [Link]
-
Decarboxylation of Hydroxybenzoic Acids to Phenol Via Deep Eutectic Solvents. ResearchGate. Available at: [Link]
-
Ethylchloroformate. Lanxess. Available at: [Link]
-
Decarboxylative Hydroxylation of Benzoic Acids. PMC - NIH. Available at: [Link]
-
Common Name: ETHYL CHLOROFORMATE HAZARD SUMMARY. NJ.gov. Available at: [Link]
-
Chloroformates Acute Exposure Guideline Levels. NCBI - NIH. Available at: [Link]
-
ICSC 1025 - ETHYL CHLOROFORMATE. Inchem.org. Available at: [Link]
-
This compound. PubChem. Available at: [Link]
Sources
- 1. ETHYL CHLOROFORMATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 2. Chloroformates Acute Exposure Guideline Levels - Acute Exposure Guideline Levels for Selected Airborne Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. ICSC 1025 - ETHYL CHLOROFORMATE [inchem.org]
- 4. researchgate.net [researchgate.net]
- 5. Preparation of phenolic compounds by decarboxylation of hydroxybenzoic acids or desulfonation of hydroxybenzenesulfonic acid, catalysed by electron rich palladium complexes - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Decarboxylative Hydroxylation of Benzoic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. lanxess.com [lanxess.com]
- 10. nj.gov [nj.gov]
Technical Support Center: Stability and Degradation Studies of 4-[(Ethoxycarbonyl)oxy]benzoic Acid
Welcome to the technical support center for 4-[(Ethoxycarbonyl)oxy]benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical answers and troubleshooting for stability and degradation studies. Our focus is on explaining the causality behind experimental choices to ensure robust and reliable results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary stability concerns?
This compound is a chemical compound with the molecular formula C₁₀H₁₀O₅.[1] Structurally, it consists of a benzoic acid core where the hydroxyl group at position 4 is modified into an ethyl carbonate ester.
The primary stability concern stems from the ethyl carbonate ester linkage. This functional group is susceptible to hydrolysis under both acidic and basic conditions, which is typically the main degradation pathway. Other potential concerns, as with many pharmaceutical compounds, include susceptibility to thermal stress, oxidation, and photolytic degradation.[2][3]
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₀O₅ | PubChem[1] |
| Molecular Weight | 210.18 g/mol | PubChem[1] |
| IUPAC Name | 4-(ethoxycarbonyloxy)benzoic acid | PubChem[1] |
| CAS Number | 15552-32-6 | PubChem[1] |
Q2: Why is a forced degradation study necessary for this compound?
Forced degradation studies, or stress testing, are crucial for several reasons as mandated by regulatory bodies like the ICH.[4][5] These studies help:
-
Identify Likely Degradants: By exposing the molecule to harsh conditions (e.g., strong acid/base, high heat, oxidation, intense light), we can generate potential degradation products.[2] This provides critical insight into the molecule's intrinsic stability.
-
Elucidate Degradation Pathways: Understanding how the molecule degrades helps in developing stable formulations and defining appropriate storage conditions.[3][5]
-
Develop and Validate Stability-Indicating Methods: A stability-indicating analytical method (SIAM) is one that can accurately measure the active pharmaceutical ingredient (API) without interference from its degradants, impurities, or excipients.[6] Forced degradation samples are essential to prove the specificity of such methods.[2][3]
Troubleshooting Guide: Common Experimental Issues
Q3: My HPLC analysis shows a rapid loss of the main peak in an aqueous solution at neutral pH, even at room temperature. What is happening?
This is a classic issue related to hydrolysis. The ethyl carbonate ester in this compound is highly susceptible to cleavage by water. While this reaction is significantly faster under acidic or basic conditions, it can still proceed at a noticeable rate at neutral pH.
Causality: The ester linkage is an electrophilic center. A water molecule can act as a nucleophile, attacking the carbonyl carbon of the carbonate. This leads to the breakdown of the molecule into 4-hydroxybenzoic acid and ethyl hydrogen carbonate, which is unstable and further decomposes to ethanol and carbon dioxide.
Troubleshooting Steps:
-
Confirm Degradant Identity: Use LC-MS to check for a peak with a mass corresponding to 4-hydroxybenzoic acid (MW: 138.12 g/mol ).
-
Kinetic Monitoring: Analyze samples at several early time points (e.g., 0, 1, 2, 4, 8 hours) to map the degradation rate.
-
Solvent System: If developing a formulation, consider non-aqueous or buffered systems to find a pH of maximum stability. For analytical purposes, prepare samples in an aprotic solvent like acetonitrile or methanol and dilute them into the mobile phase just before injection to minimize aqueous exposure.
Q4: I performed a forced degradation study, but my mass balance is below 90%. Where did the material go?
Poor mass balance is a common but critical issue that suggests your analytical method is not fully accounting for all degradation products.
Causality & Solutions:
-
Non-Chromophoric Degradants: One of the expected degradation products is ethanol, which lacks a UV chromophore and will not be detected by a standard UV-based HPLC method. Carbon dioxide is a gas and will also be lost.
-
Poorly Retained Degradants: Highly polar degradants, like 4-hydroxybenzoic acid, might elute in the solvent front if the reversed-phase HPLC method is not optimized.
-
Precipitation: The parent compound or its degradants may have different solubilities in the stressed sample matrix, leading to precipitation. Visually inspect your samples before analysis.
-
Volatile Degradants: At high temperatures, decarboxylation of the benzoic acid moiety or other fragmentation could produce volatile products not captured by the analytical method.
Troubleshooting Steps:
-
Adjust HPLC Method: Use a steeper gradient or a weaker initial mobile phase to ensure you are retaining and resolving any highly polar degradants.
-
Use a Universal Detector: Employ a detector like a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) alongside UV to detect non-chromophoric compounds.
-
Peak Purity Analysis: Use a photodiode array (PDA) detector to assess the peak purity of the parent compound. Co-elution of a degradant can lead to inaccurate quantification and poor mass balance.[2]
Primary Degradation Pathway: Hydrolysis
The most significant degradation pathway for this compound is hydrolysis of the ethyl carbonate ester. This reaction is catalyzed by both acid and base.
Mechanism:
-
Acid-Catalyzed: The carbonyl oxygen is protonated, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.
-
Base-Catalyzed: A hydroxide ion directly attacks the carbonyl carbon, leading to the formation of a tetrahedral intermediate which then collapses to release the 4-phenoxide of benzoic acid.
The ultimate products are 4-hydroxybenzoic acid, ethanol, and carbon dioxide.
Caption: Acid/Base-catalyzed hydrolysis pathway.
Experimental Protocols: Forced Degradation
Forced degradation studies should be designed to achieve 5-20% degradation of the active substance.[2] This provides sufficient amounts of degradants for detection and characterization without completely destroying the parent molecule. The following protocols are based on ICH Q1A guidelines.[7][8]
Workflow for Forced Degradation Studies
Caption: General workflow for a forced degradation study.
Protocol 1: Acid and Base Hydrolysis
Objective: To assess the susceptibility of the compound to hydrolysis across a range of pH values.
Methodology:
-
Sample Preparation: Prepare a 1 mg/mL stock solution of this compound in a suitable organic solvent (e.g., acetonitrile).
-
Acid Stress:
-
Transfer 1 mL of the stock solution to a vial.
-
Add 1 mL of 0.1 M hydrochloric acid.
-
Incubate the vial in a water bath at 60°C.
-
-
Base Stress:
-
Transfer 1 mL of the stock solution to a separate vial.
-
Add 1 mL of 0.1 M sodium hydroxide.
-
Keep the vial at room temperature. Rationale: Base hydrolysis is often much faster than acid hydrolysis, so elevated temperatures may not be necessary initially.
-
-
Time Points: Withdraw aliquots at predefined intervals (e.g., 0, 2, 4, 8, 24 hours).
-
Quenching:
-
For the acid sample, neutralize the aliquot with an equivalent amount of 0.1 M NaOH.
-
For the base sample, neutralize with 0.1 M HCl.
-
-
Analysis: Dilute the quenched sample with mobile phase to a suitable concentration (e.g., 100 µg/mL) and analyze immediately by a validated stability-indicating HPLC method.
Protocol 2: Oxidative Degradation
Objective: To test the compound's sensitivity to oxidation.
Methodology:
-
Sample Preparation: Use the same 1 mg/mL stock solution as in the hydrolysis study.
-
Oxidative Stress:
-
Transfer 1 mL of the stock solution to a vial.
-
Add 1 mL of 3% hydrogen peroxide (H₂O₂).
-
Keep the sample at room temperature, protected from light.
-
-
Time Points: Withdraw and analyze aliquots at intervals (e.g., 0, 4, 8, 24 hours). No quenching is typically required, but samples should be diluted immediately before analysis.
Protocol 3: Thermal and Photolytic Degradation
Objective: To evaluate the impact of heat and light on the compound's stability.
Methodology:
-
Thermal Stress (Solution):
-
Prepare a solution of the compound in a relevant solvent (e.g., water:acetonitrile 50:50).
-
Heat the solution in a controlled oven at 80°C.
-
-
Thermal Stress (Solid State):
-
Place a thin layer of the solid API powder in an open container.
-
Heat in a controlled oven at 80°C.
-
-
Photostability:
-
Expose both solid and solution samples to light as per ICH Q1B guidelines.[9][10] This typically involves an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.
-
Run a dark control sample in parallel, wrapped in aluminum foil, to differentiate between thermal and photolytic degradation.
-
-
Analysis: Analyze samples at appropriate time points. For solid samples, dissolve them in a suitable solvent before HPLC analysis.
| Stress Condition | Typical Reagent/Condition | Temperature | Purpose |
| Acid Hydrolysis | 0.1 M - 1 M HCl | 40 - 80°C | Tests stability in acidic environments.[2] |
| Base Hydrolysis | 0.1 M - 1 M NaOH | Room Temp - 80°C | Tests stability in alkaline environments.[2] |
| Oxidation | 3 - 30% H₂O₂ | Room Temperature | Simulates exposure to oxidizing agents.[2] |
| Thermal | Heat | > Accelerated (e.g., 80°C) | Evaluates intrinsic thermal stability.[11] |
| Photolytic | Light Source (ICH Q1B) | Controlled | Assesses degradation upon light exposure.[9] |
This technical guide provides a foundational framework for initiating and troubleshooting the stability and degradation studies of this compound. Always adapt these general protocols based on the specific properties of your molecule and the data you generate.
References
- European Medicines Agency. (2025). ICH Q1 guideline on stability testing of drug substances and drug products.
- SNS Courseware. (n.d.). ICH STABILITY TESTING GUIDELINES.
- AMSbiopharma. (2025). ICH Guidelines: Drug Stability Testing Essentials.
- Slideshare. (2012). Ich guidelines for stability studies 1.
- ICH. (n.d.). Q1A(R2) Guideline: Stability Testing of New Drug Substances and Products.
- Teasdale, A., et al. (n.d.). A practical guide to forced degradation and stability studies for drug substances.
- Biomedical Journal of Scientific & Technical Research. (2022). Forced Degradation – A Review.
- MedCrave online. (2016). Forced Degradation Studies.
- SciSpace. (2016). Forced Degradation Studies.
- PubChem. (n.d.). This compound.
- IJSDR. (2023). Stability indicating study by using different analytical techniques.
- ResearchGate. (n.d.). The thermal decomposition of benzoic acid.
- Separation Science. (2025). Analytical Techniques In Stability Testing.
- OUCI. (n.d.). Analytical Techniques for the Assessment of Drug Stability.
Sources
- 1. This compound | C10H10O5 | CID 20463509 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. onyxipca.com [onyxipca.com]
- 3. biomedres.us [biomedres.us]
- 4. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 5. scispace.com [scispace.com]
- 6. ijsdr.org [ijsdr.org]
- 7. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]
- 8. database.ich.org [database.ich.org]
- 9. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]
- 10. Ich guidelines for stability studies 1 | PPTX [slideshare.net]
- 11. snscourseware.org [snscourseware.org]
troubleshooting guide for reactions involving 4-[(Ethoxycarbonyl)oxy]benzoic acid
Technical Support Center: 4-[(Ethoxycarbonyl)oxy]benzoic acid
A Senior Application Scientist's Guide to Experimental Success
Welcome to the technical support hub for this compound. This guide is designed for researchers, chemists, and drug development professionals who utilize this versatile bifunctional molecule. As a Senior Application Scientist, my goal is to move beyond simple protocols and provide a deeper understanding of the causality behind common experimental challenges. This resource is structured as a series of frequently asked questions and troubleshooting scenarios to help you navigate your reactions with confidence and precision.
Section 1: Understanding the Reagent
Before troubleshooting, it's crucial to understand the inherent reactivity of this compound. The molecule possesses two key functional groups: a carboxylic acid and an ethoxycarbonyl-protected phenol. The stability of the ethoxycarbonyl group—a carbonate ester—is the most critical factor in the majority of synthetic transformations. It is susceptible to cleavage under both acidic and basic conditions, a fact that underpins many of the challenges encountered.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₀O₅ | PubChem[1] |
| Molecular Weight | 210.18 g/mol | PubChem[1] |
| Synonyms | 4-ethoxycarbonyloxybenzoic acid | PubChem[1] |
| Primary Hazards | Harmful if swallowed, causes skin/eye irritation | PubChem[1] |
Section 2: Frequently Asked Questions & Troubleshooting Guide
Synthesis & Starting Material Quality
Question 1: I am preparing this compound from 4-hydroxybenzoic acid and ethyl chloroformate. What are the most likely impurities?
Answer: The synthesis involves the acylation of the phenolic hydroxyl group of 4-hydroxybenzoic acid. The most common impurities stem from incomplete reaction or side reactions:
-
Unreacted 4-hydroxybenzoic acid: This is the most common impurity. Its presence suggests that the reaction did not go to completion, possibly due to insufficient base, poor quality of ethyl chloroformate, or inadequate reaction time.
-
Di-acylated products or polymers: While less common, it's possible for the carboxylic acid of one molecule to react with the phenol of another under certain conditions, though this is generally minimal.
-
Inorganic Salts: Salts (e.g., pyridinium hydrochloride, triethylammonium hydrochloride) are formed from the base used to scavenge the HCl byproduct. These are typically removed during aqueous work-up.
A simple purity check via Thin Layer Chromatography (TLC) or ¹H NMR is highly recommended before proceeding. The presence of a significant amount of starting material will complicate subsequent reactions and yield calculations.
Question 2: My amide coupling reaction using this compound is resulting in a low yield and a significant amount of a water-soluble byproduct. What is happening?
Answer: This is the most frequently encountered issue. The primary culprit is the premature cleavage (hydrolysis) of the ethoxycarbonyl protecting group. The byproduct you are observing is almost certainly 4-hydroxybenzoic acid.
This hydrolysis occurs because the carbonate linkage is sensitive to the reaction's pH.
-
Basic Conditions: Strong bases (e.g., NaOH, KOH, or even excess primary/secondary amines at elevated temperatures) can readily saponify the carbonate ester.
-
Acidic Conditions: Strongly acidic conditions, sometimes used to protonate amine salts before coupling, can also catalyze hydrolysis.
The core principle is to maintain conditions as close to neutral as possible throughout the reaction and work-up.
Caption: Competing reaction pathways for this compound.
Question 3: How can I prevent the hydrolysis of the ethoxycarbonyl group during an amide coupling reaction?
Answer: Success hinges on meticulous control of your reaction conditions.
-
Choice of Base: Avoid strong, nucleophilic bases. The ideal choice is a sterically hindered, non-nucleophilic tertiary amine like diisopropylethylamine (DIPEA). Triethylamine (TEA) can be used, but it is slightly more nucleophilic and basic, increasing the risk of hydrolysis.
-
Coupling Agents: Standard peptide coupling reagents are highly effective because they operate under mild, near-neutral conditions.
-
Carbodiimides: EDC (or DCC) in combination with an additive like HOBt or HOAt is an excellent system. HOBt actively suppresses side reactions and helps maintain a favorable pH.
-
Onium Salts: Reagents like HATU or HBTU are highly efficient but are often used with DIPEA. They provide rapid activation and coupling, which can minimize the time the substrate is exposed to potentially hydrolytic conditions.
-
-
Temperature Control: Perform the reaction at a reduced temperature. Start the activation step at 0 °C and allow the reaction to slowly warm to room temperature. Avoid heating unless absolutely necessary, as higher temperatures accelerate the rate of hydrolysis.
-
Stoichiometry: Use only a slight excess of the base (e.g., 1.1-1.2 equivalents) to neutralize any amine salts. A large excess of base will raise the pH and promote hydrolysis.
Deprotection & Purification
Question 4: I now need to cleave the ethoxycarbonyl group to reveal the phenol. What is the most reliable method?
Answer: A standard saponification protocol is the most effective method for deprotection.
-
Recommended Conditions: Use a mild inorganic base like lithium hydroxide (LiOH) in a mixture of THF and water. LiOH is preferred over NaOH or KOH as it often leads to cleaner reactions with fewer side products. The reaction is typically run at room temperature and monitored by TLC until all starting material is consumed.
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Work-up: After the reaction is complete, the mixture is typically acidified with a dilute acid (e.g., 1M HCl) to a pH of ~2-3. This protonates the newly formed phenoxide and the benzoic acid, allowing for extraction into an organic solvent like ethyl acetate.
Question 5: My final product is difficult to purify. What techniques are recommended?
Answer: Purification strategies depend on the nature of the impurities.
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Recrystallization: If the primary impurity is unreacted starting material or the hydrolyzed byproduct (4-hydroxybenzoic acid), recrystallization can be very effective. A common solvent system is ethanol/water or ethyl acetate/hexanes.[2]
-
Aqueous Wash: If the crude product contains acidic or basic impurities, a liquid-liquid extraction work-up can be beneficial. Washing the organic layer with a dilute, weak base (e.g., 5% NaHCO₃ solution) can remove unreacted this compound, while a dilute acid wash can remove basic impurities. Be cautious, as a strong base wash will cleave the protecting group.
-
Column Chromatography: For complex mixtures or when high purity is essential, silica gel chromatography is the best option. A gradient elution starting with a non-polar solvent system (e.g., hexanes/ethyl acetate) and gradually increasing the polarity will typically provide good separation.
Section 3: Key Experimental Protocols
These protocols are provided as a validated starting point. Researchers should always adapt them based on the specific properties of their substrates.
Protocol 1: General Procedure for Amide Coupling via EDC/HOBt
This protocol is designed to minimize hydrolysis of the ethoxycarbonyl group.
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Dissolution: Dissolve this compound (1.0 eq.) and HOBt (1.2 eq.) in an anhydrous solvent (e.g., DMF or DCM) under an inert atmosphere (N₂ or Argon).
-
Cooling: Cool the solution to 0 °C in an ice-water bath.
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Activation: Add EDC·HCl (1.2 eq.) to the cooled solution. Stir for 30-45 minutes at 0 °C to form the active ester.
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Amine Addition: In a separate flask, dissolve the amine (1.1 eq.) in a minimal amount of the same anhydrous solvent. If the amine is a hydrochloride salt, add DIPEA (1.2 eq.) and stir for 5 minutes before adding it to the activated acid solution.
-
Reaction: Add the amine solution dropwise to the activated acid at 0 °C.
-
Warm-up & Monitoring: Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, dilute the reaction with ethyl acetate and wash sequentially with 5% citric acid solution, 5% NaHCO₃ solution, and brine.
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by recrystallization or column chromatography.
Caption: Workflow for robust amide coupling.
References
-
PubChem Compound Summary for CID 20463509, this compound. National Center for Biotechnology Information. [Link]
-
Preparation of 4-acetoxybenzoic acid. Chemistry LibreTexts. [Link]
-
Hydrolysis of 4-hydroxybenzoic acid esters (parabens) and their aerobic transformation into phenol by the resistant Enterobacter cloacae strain EM. PubMed. [Link]
-
Method for the purification of benzoic acid. European Patent Office. [Link]
- Purification of benzoic acid.
Sources
Technical Support Center: Synthesis of 4-[(Ethoxycarbonyl)oxy]benzoic Acid
Welcome to the technical support center for the synthesis of 4-[(Ethoxycarbonyl)oxy]benzoic acid. This guide is designed for researchers, scientists, and professionals in drug development who are working on or planning to undertake this synthesis. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to enhance the yield and purity of your product.
Introduction to the Synthesis
The synthesis of this compound is a common yet nuanced procedure in organic chemistry. It is typically achieved through the acylation of 4-hydroxybenzoic acid with ethyl chloroformate. The most prevalent method for this transformation is the Schotten-Baumann reaction, which is conducted under basic conditions.[1][2] This reaction, while straightforward in principle, can present challenges in achieving high yields and purity due to potential side reactions and the need for precise control of reaction parameters.
This guide will provide a comprehensive overview of the synthesis, focusing on practical solutions to common problems encountered in the laboratory.
Reaction Mechanism and Key Considerations
The fundamental transformation involves the nucleophilic attack of the phenoxide ion of 4-hydroxybenzoic acid on the electrophilic carbonyl carbon of ethyl chloroformate. The reaction is typically carried out in the presence of a base to deprotonate the phenolic hydroxyl group, thereby increasing its nucleophilicity.
Troubleshooting Guide: Enhancing Your Yield and Purity
This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Low or No Product Yield
Question: I am getting a very low yield, or in some cases, no desired product at all. What are the likely causes and how can I rectify this?
Answer: Low or no yield in this synthesis can stem from several factors, primarily related to the reactivity of your starting materials and the reaction conditions.
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Ineffective Deprotonation of 4-Hydroxybenzoic Acid: The crucial first step is the deprotonation of the phenolic hydroxyl group. If the base is not strong enough or is used in insufficient quantity, the reaction will not proceed efficiently.
-
Solution: Ensure you are using a suitable base, such as sodium hydroxide or potassium carbonate, in at least a stoichiometric amount, and preferably a slight excess, to drive the reaction forward. The base neutralizes the HCl generated during the reaction, preventing the protonation of the phenoxide.[2]
-
-
Hydrolysis of Ethyl Chloroformate: Ethyl chloroformate is highly susceptible to hydrolysis, especially in the presence of water and base. If it hydrolyzes before reacting with the phenoxide, your yield will be significantly reduced.
-
Solution: The reaction should be carried out at a low temperature (typically 0-5 °C) to minimize the rate of hydrolysis. Add the ethyl chloroformate dropwise to the reaction mixture to ensure it reacts with the phenoxide as it is introduced.
-
-
Poor Quality of Reagents: The purity of your starting materials is paramount. Impurities in 4-hydroxybenzoic acid or degraded ethyl chloroformate can lead to side reactions and low yields.
-
Solution: Use high-purity, dry 4-hydroxybenzoic acid. Ensure your ethyl chloroformate is fresh and has been stored under anhydrous conditions.
-
Formation of Impurities and Side Products
Question: My final product is impure. What are the common side reactions, and how can I minimize them?
Answer: Impurity formation is a common challenge. The primary side reactions to consider are:
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Dimerization or Polymerization: Under certain conditions, side reactions can lead to the formation of dimers or polymeric materials, which can be difficult to remove.
-
Solution: Maintain a low reaction temperature and control the rate of addition of ethyl chloroformate. Using a suitable solvent to ensure all reactants are in solution can also minimize side reactions.
-
-
Reaction with the Carboxylic Acid Group: While the phenolic hydroxyl group is more nucleophilic, there is a possibility of reaction at the carboxylic acid group, especially if the reaction conditions are not optimized.
-
Solution: The use of a base and low temperature favors the reaction at the phenolic hydroxyl group. Protecting the carboxylic acid group is an option for more complex syntheses but is generally not necessary for this specific transformation if conditions are controlled.
-
Product Purification Challenges
Question: I am having difficulty purifying my product. What are the recommended procedures?
Answer: The primary impurity to remove is unreacted 4-hydroxybenzoic acid.
-
Recrystallization: This is the most effective method for purifying this compound.
-
Solution: A suitable solvent system for recrystallization is an ethanol/water mixture. Dissolve the crude product in a minimal amount of hot ethanol and then add hot water until the solution becomes slightly turbid. Allow the solution to cool slowly to form pure crystals.
-
-
Acid-Base Extraction: This technique can be used to remove unreacted 4-hydroxybenzoic acid.
-
Solution: Dissolve the crude product in an organic solvent like ethyl acetate. Wash the organic layer with a dilute solution of sodium bicarbonate. The unreacted 4-hydroxybenzoic acid will be deprotonated and move into the aqueous layer. The desired product will remain in the organic layer. Subsequently, the aqueous layer can be acidified to recover the unreacted starting material if desired.
-
Frequently Asked Questions (FAQs)
Q1: What is the optimal base for this reaction?
A1: Sodium hydroxide (NaOH) and potassium carbonate (K2CO3) are commonly used and effective bases for the Schotten-Baumann reaction. NaOH is a stronger base and can lead to faster reaction times but may also increase the rate of hydrolysis of ethyl chloroformate if not carefully controlled. K2CO3 is a milder base and can offer better control over the reaction.
Q2: Which solvent should I use?
A2: A two-phase solvent system, such as water and an organic solvent like dichloromethane or diethyl ether, is often employed for the Schotten-Baumann reaction. The base resides in the aqueous phase, while the reactants and product are in the organic phase. This setup helps to minimize the hydrolysis of the acyl chloride.[1]
Q3: How can I monitor the progress of the reaction?
A3: Thin-layer chromatography (TLC) is an effective technique for monitoring the reaction. Use a suitable solvent system (e.g., a mixture of hexane and ethyl acetate) to separate the starting material (4-hydroxybenzoic acid) from the product. The disappearance of the starting material spot indicates the completion of the reaction.
Q4: What are the expected spectral characteristics of this compound?
A4:
-
13C NMR: You can expect to see signals corresponding to the carbonyl carbons of the ester and carboxylic acid, as well as signals for the aromatic carbons and the ethyl group.[3]
-
IR Spectroscopy: Key peaks to look for include the C=O stretching vibrations for the carbonate and carboxylic acid groups, and the C-O stretching vibrations.[3]
Experimental Protocols
Detailed Protocol for the Synthesis of this compound
This protocol is a general guideline and may require optimization based on your specific laboratory conditions and reagent purity.
Materials:
-
4-Hydroxybenzoic acid
-
Ethyl chloroformate
-
Sodium hydroxide (NaOH) or Potassium Carbonate (K2CO3)
-
Dichloromethane (CH2Cl2) or Diethyl ether (Et2O)
-
Hydrochloric acid (HCl), dilute
-
Deionized water
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
Procedure:
-
Dissolution of Starting Material: In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-hydroxybenzoic acid in a suitable volume of a 1 M aqueous solution of NaOH. Cool the solution to 0-5 °C in an ice bath.
-
Addition of Acylating Agent: While vigorously stirring the cooled solution, add ethyl chloroformate dropwise over a period of 15-30 minutes, ensuring the temperature remains below 5 °C.
-
Reaction: Continue stirring the reaction mixture at 0-5 °C for 1-2 hours.
-
Work-up:
-
Acidify the reaction mixture to a pH of approximately 2-3 with dilute HCl. This will precipitate the crude product.
-
Extract the product with an organic solvent such as dichloromethane or ethyl acetate. .com
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
Recrystallize the crude product from an ethanol/water mixture to obtain pure this compound.
-
Alternatively, use column chromatography on silica gel with a hexane/ethyl acetate solvent system for purification.
-
Data Presentation: Key Reaction Parameters
| Parameter | Recommended Condition | Rationale |
| Temperature | 0-5 °C | Minimizes hydrolysis of ethyl chloroformate. |
| Base | NaOH or K2CO3 (slight excess) | Ensures complete deprotonation of the phenol. |
| Solvent | Biphasic (e.g., Water/CH2Cl2) | Sequesters the base, reducing acyl chloride hydrolysis. |
| Addition Rate | Slow, dropwise | Controls exotherm and minimizes side reactions. |
Visualizing the Process
Reaction Workflow
Caption: Troubleshooting decision tree for synthesis issues.
References
-
PubChem. This compound. National Center for Biotechnology Information. [Link]
-
The Royal Society of Chemistry. Supplementary Information. [Link]
-
Royal Society of Chemistry. Multi-objective Bayesian optimisation using q-noisy expected hypervolume improvement (qNEHVI) for the Schotten–Baumann reaction. [Link]
-
ResearchGate. Reaction conditions optimization for the synthesis 4a. [Link]
-
ResearchGate. Optimization of the reaction conditions a. [Link]
-
ResearchGate. Reaction condition optimization a. [Link]
-
Schotten-Baumann Reaction. [Link]
-
ResearchGate. Optimization of reaction conditions. a. Optimization of reaction... [Link]
-
ResearchGate. Optimization of reaction conditions. a. [Link]
-
ResearchGate. A section of 13C NMR spectra of benzoic acid 4-DBA organic salt 5. [Link]
-
NIST. Benzoic acid, 4-ethoxy-, ethyl ester. [Link]
-
Organic Chemistry Portal. Schotten-Baumann Reaction. [Link]
-
SpectraBase. Benzoic acid, 4-[(ethoxycarbonyl)amino]-. [Link]
-
The Royal Society of Chemistry. VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids. [Link]
-
GRIGNARD REACTION – Synthesis of Benzoic Acid. [Link]
- Google Patents.
-
National Institutes of Health. Microbial synthesis of 4-hydroxybenzoic acid from renewable feedstocks. [Link]
-
Scribd. Preparation of Benzoic Acid. [Link]
-
ResearchGate. A Simple and Effective Synthesis of 3- and 4-((Phenylcarbamoyl)oxy)benzoic Acids. [Link]
-
National Institute of Standards and Technology. 4-Ethylbenzoic acid. [Link]
- Google Patents. Production process and purification process of 4-hydroxy-benzoic acid long chain ester.
- Google Patents.
Sources
Technical Support Center: Purification of 4-[(Ethoxycarbonyl)oxy]benzoic Acid
Welcome to the technical support center for the purification of 4-[(Ethoxycarbonyl)oxy]benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice, detailed purification protocols, and answers to frequently asked questions. Our goal is to empower you with the scientific rationale behind each step, ensuring robust and reproducible results in your laboratory.
Introduction: Understanding the Chemistry of Purification
This compound is a key intermediate in various synthetic pathways. Its purity is paramount for the success of subsequent reactions and the integrity of the final product. The primary challenges in its purification often stem from the presence of unreacted starting materials, byproducts of side reactions, and degradation products. A thorough understanding of the potential impurities and their chemical properties is the foundation of an effective purification strategy.
The most common impurity encountered is 4-hydroxybenzoic acid , which can arise from the hydrolysis of the ester linkage. Other potential impurities include unreacted starting materials used in its synthesis. The purification techniques detailed in this guide are designed to selectively remove these impurities based on differences in their physicochemical properties such as polarity, acidity, and solubility.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the purification of this compound in a question-and-answer format.
I. Issues with Recrystallization
Question: My this compound is not crystallizing, or the yield is very low. What can I do?
Answer: This is a common issue that can often be resolved by systematically evaluating your solvent system and crystallization conditions.
-
Causality: Successful recrystallization relies on the principle that the compound of interest should be highly soluble in a hot solvent and sparingly soluble at cooler temperatures. If the solubility difference is not significant, crystallization will be inefficient. The presence of certain impurities can also inhibit crystal formation.
-
Troubleshooting Steps:
-
Solvent Selection: The choice of solvent is critical. While a specific solvent system for this exact compound is not widely published, a good starting point for benzoic acid derivatives is a mixed solvent system. A mixture of ethanol and water is often effective.[1] The ethanol provides good solubility at elevated temperatures, and the gradual addition of water as an anti-solvent induces crystallization upon cooling.
-
Concentration: Ensure you have a saturated or near-saturated solution at the boiling point of the solvent. If the solution is too dilute, the compound will remain in solution even upon cooling. You can test for saturation by observing if a small amount of solid readily dissolves upon adding a minimal amount of hot solvent.
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Inducing Crystallization: If crystals do not form upon cooling, you can try the following techniques:
-
Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
-
Seeding: Introduce a tiny crystal of pure this compound into the cooled, supersaturated solution. This "seed" crystal will act as a template for further crystallization.
-
-
Cooling Rate: Allow the solution to cool slowly to room temperature before placing it in an ice bath. Slow cooling promotes the formation of larger, purer crystals. Rapid cooling can trap impurities within the crystal lattice.[2]
-
Question: My recrystallized product is still impure. What are the likely reasons?
Answer: Impurities in the final product after recrystallization usually indicate either an inappropriate solvent choice or procedural issues.
-
Causality: The success of recrystallization hinges on the impurities being either much more soluble in the cold solvent (remaining in the mother liquor) or much less soluble in the hot solvent (allowing for removal by hot filtration).
-
Troubleshooting Steps:
-
Purity of the Crude Material: If the crude material is highly impure, a single recrystallization may not be sufficient. Consider a preliminary purification step, such as an acid-base extraction, to remove the bulk of certain impurities before recrystallization.
-
Washing the Crystals: Ensure you wash the filtered crystals with a small amount of ice-cold solvent. Using warm solvent will redissolve some of your product.[1]
-
Insoluble Impurities: If there are insoluble impurities in your crude product, they should be removed by hot gravity filtration of the saturated solution before cooling.
-
II. Issues with Acid-Base Extraction
Question: After acid-base extraction, I have a low recovery of my this compound.
Answer: Low recovery from an acid-base extraction can be due to several factors, including incomplete reactions or physical loss of material.
-
Causality: Acid-base extraction separates compounds based on their differing acidities. This compound is a carboxylic acid and will be deprotonated by a weak base like sodium bicarbonate to form a water-soluble carboxylate salt. The primary acidic impurity, 4-hydroxybenzoic acid, is also a carboxylic acid and will be extracted along with the product in this step. However, this technique is excellent for removing neutral or basic impurities.
-
Troubleshooting Flowchart:
Caption: Troubleshooting low recovery in acid-base extraction.
III. Issues with Column Chromatography
Question: I am seeing poor separation of my product from an impurity on my silica gel column.
Answer: Poor separation in column chromatography is almost always a result of an improperly chosen eluent system or incorrect column packing.
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Causality: Column chromatography separates compounds based on their differential adsorption to the stationary phase (e.g., silica gel) and solubility in the mobile phase (eluent). A well-chosen eluent will cause the compounds to move down the column at different rates.
-
Troubleshooting Steps:
-
TLC Analysis is Key: Before running a column, always determine the optimal eluent system using Thin-Layer Chromatography (TLC). The ideal eluent should give your desired product a retention factor (Rf) of approximately 0.2-0.4 and show good separation from the impurity spots.[3]
-
Eluent Polarity:
-
If your product and impurity are eluting too quickly and close together, your eluent is likely too polar. Try a less polar solvent system (e.g., increase the proportion of hexane in a hexane/ethyl acetate mixture).
-
If your compounds are sticking to the top of the column, your eluent is not polar enough. Increase the polarity (e.g., increase the proportion of ethyl acetate).
-
-
Column Packing: Ensure your column is packed uniformly without any air bubbles or cracks. An improperly packed column will lead to channeling and poor separation.
-
Sample Loading: Load your sample onto the column in a minimal amount of solvent and as a narrow band. A wide sample band will lead to broad, overlapping peaks.
-
Frequently Asked Questions (FAQs)
Q1: What is the most likely impurity in my sample of this compound?
A1: The most common impurity is 4-hydroxybenzoic acid. This is due to the hydrolysis of the carbonate-ester bond, which can occur if the compound is exposed to moisture, especially under acidic or basic conditions.[4]
Q2: How can I monitor the purity of my this compound during the purification process?
A2: Thin-Layer Chromatography (TLC) is an excellent and rapid method for monitoring purity.[5] A suitable TLC system would be a silica gel plate with a mobile phase of hexane and ethyl acetate, with a small amount of acetic acid to ensure sharp spots for the carboxylic acids. For quantitative analysis, High-Performance Liquid Chromatography (HPLC) is the preferred method.
Q3: Can I use a base other than sodium bicarbonate for the acid-base extraction?
A3: While stronger bases like sodium hydroxide can be used, they increase the risk of hydrolyzing the ethoxycarbonyl group of your product. Sodium bicarbonate is a weak base and is generally sufficient to deprotonate the carboxylic acid without causing significant degradation of the desired product.[6]
Q4: What is the expected melting point of pure this compound?
A4: The melting point is a crucial indicator of purity. While not widely reported in readily accessible literature, closely related structures suggest a melting point that would be significantly different from its primary impurity, 4-hydroxybenzoic acid (which has a melting point of 214-217 °C). A sharp melting point range close to the literature value for a pure sample indicates high purity. Impurities will typically cause a depression and broadening of the melting point range.
Detailed Experimental Protocols
Protocol 1: Purification by Recrystallization
This protocol provides a starting point for the recrystallization of this compound. The solvent ratios may need to be optimized.
Materials:
-
Crude this compound
-
Ethanol
-
Deionized water
-
Erlenmeyer flasks
-
Heating mantle or hot plate
-
Buchner funnel and filter flask
-
Filter paper
Procedure:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of hot ethanol to dissolve the solid completely. Start with a small volume and add more as needed while heating the mixture to a gentle boil.
-
If any insoluble impurities are present, perform a hot gravity filtration into a clean, pre-heated Erlenmeyer flask.
-
To the hot ethanolic solution, add hot deionized water dropwise until the solution becomes slightly cloudy (the cloud point). This indicates that the solution is saturated.
-
Add a few more drops of hot ethanol until the solution becomes clear again.
-
Remove the flask from the heat source and allow it to cool slowly to room temperature. Cover the mouth of the flask to prevent solvent evaporation.
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Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of ice-cold ethanol/water mixture.
-
Dry the purified crystals under vacuum.
Protocol 2: Purification by Acid-Base Extraction to Remove Neutral Impurities
This protocol is effective for removing non-acidic (neutral or basic) impurities.
Materials:
-
Crude this compound
-
Diethyl ether or ethyl acetate
-
Saturated sodium bicarbonate solution
-
1 M Hydrochloric acid (HCl)
-
Separatory funnel
-
Beakers and Erlenmeyer flasks
Procedure:
-
Dissolve the crude product in a suitable organic solvent like diethyl ether or ethyl acetate.
-
Transfer the solution to a separatory funnel.
-
Add an equal volume of saturated sodium bicarbonate solution. Stopper the funnel and shake gently, venting frequently to release the pressure from the evolved CO₂ gas.[6]
-
Allow the layers to separate and drain the lower aqueous layer into a clean beaker.
-
Repeat the extraction of the organic layer with fresh sodium bicarbonate solution.
-
Combine the aqueous extracts. The desired product is now in the aqueous layer as its sodium salt.
-
Cool the combined aqueous extracts in an ice bath.
-
Slowly add 1 M HCl dropwise with stirring until the solution is acidic (test with pH paper, pH < 4). The this compound will precipitate out as a solid.
-
Collect the solid by vacuum filtration, wash with cold deionized water, and dry under vacuum.
Protocol 3: Purification by Column Chromatography
This protocol is a starting point for the chromatographic purification of this compound.
Materials:
-
Crude this compound
-
Silica gel (for flash chromatography)
-
Hexane
-
Ethyl acetate
-
Acetic acid
-
Chromatography column
-
Collection tubes
Procedure:
-
Eluent Selection: Using TLC, determine an appropriate eluent system. A good starting point is a mixture of hexane and ethyl acetate (e.g., 7:3 v/v) with a small amount of acetic acid (e.g., 0.5-1%). The acetic acid helps to prevent tailing of the acidic compound on the silica gel.
-
Column Packing: Pack a chromatography column with silica gel using the chosen eluent system (slurry packing is recommended).
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent and load it carefully onto the top of the silica gel bed.
-
Elution: Elute the column with the chosen solvent system, collecting fractions in test tubes.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify which fractions contain the pure product.
-
Product Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Data Presentation
Table 1: TLC Analysis for Purity Assessment
| Compound | Typical Rf Value* | Visualization Method |
| This compound | 0.4 - 0.5 | UV light (254 nm) |
| 4-Hydroxybenzoic acid | 0.2 - 0.3 | UV light (254 nm) |
*Rf values are approximate and will vary depending on the exact TLC plate, mobile phase composition, and environmental conditions. Mobile phase: Hexane:Ethyl Acetate:Acetic Acid (6:4:0.1).
Visualization of Workflows
Caption: Acid-base extraction workflow for purification.
References
- BenchChem. (2025). Technical Support Center: Aromatic Ester Purification.
- US Patent US20160318841A1. (2016). Production process and purification process of 4-hydroxy-benzoic acid long chain ester.
- Japanese Patent JP6503220B2. (2019). Purification method of 4-hydroxybenzoic acid long chain ester.
- BenchChem. (2025). Application Notes and Protocols for the Esterification of 4-Hydroxybenzoic Acid.
- University of Wisconsin-Madison. (n.d.). Recrystallization of Benzoic Acid.
- González, L. S., et al. (2001). Hydrolysis of 4-Hydroxybenzoic Acid Esters (Parabens) and Their Aerobic Transformation into Phenol by the Resistant Enterobacter cloacae Strain EM. Applied and Environmental Microbiology, 67(6), 2404–2409.
- BenchChem. (2025). Technical Support Center: Purification of Carboxylic Acid Ethyl Esters.
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PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
- JoVE. (2025). Purification of Organic Compounds by Flash Column Chromatography.
-
LookChem. (n.d.). General procedures for the purification of Carboxylic acids. Retrieved from [Link]
- University of the West Indies. (n.d.). Experiment 12. Preparation of 4-acetoxybenzoic acid.
-
ScienceReady. (2021, May 5). Esterification: Reflux, Isolation and Purification // HSC Chemistry [Video]. YouTube. [Link]
- Alfa Chemistry. (n.d.). Recrystallization of Benzoic Acid.
- University of Massachusetts Boston. (n.d.). The Recrystallization of Benzoic Acid.
- Patel, M. R., & Patel, D. J. (2011). A novel, highly efficient azeotropic method of esterification of p-hydroxybenzoic acid. Organic Chemistry: An Indian Journal, 7(3), 165-167.
- University of Colorado Boulder. (n.d.). Column Chromatography.
- El-Emary, T. I. (2016, April 15). How to purify esterefication product?
- University of Rochester. (n.d.). Recrystallization.
- SIELC Technologies. (n.d.). Separation of Benzoic acid, 4-ethoxy-, ethyl ester on Newcrom R1 HPLC column.
- The Royal Society of Chemistry. (n.d.). Separation, purification and identification of the components of a mixture.
- Park, J. M. (2020, January 6). How to separate ester from carboxylic acid by using chromatography?
- Li, Z., et al. (2020). Microbial synthesis of 4-hydroxybenzoic acid from renewable feedstocks. Green Chemistry, 22(1), 145-153.
- OperaChem. (2024, January 5). Fischer Esterification-Typical Procedures.
- ChemicalBook. (n.d.). 4-Hydroxybenzoic acid synthesis.
Sources
Technical Support Center: Solvent Selection for Reactions of 4-[(Ethoxycarbonyl)oxy]benzoic acid
Welcome to the technical support center for optimizing reactions involving 4-[(Ethoxycarbonyl)oxy]benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and frequently asked questions (FAQs) related to the critical role of solvent choice in your experiments. Our goal is to equip you with the expertise to anticipate solvent effects, mitigate common issues, and achieve reliable, high-yield results.
Introduction: Why Solvent Choice is Critical
This compound is a versatile bifunctional molecule, acting as a protected version of 4-hydroxybenzoic acid. The ethoxycarbonyl protecting group allows for selective reactions at the carboxylic acid moiety, most commonly in amide bond formation and esterification. However, the success of these reactions—and the very stability of the molecule—is profoundly influenced by the solvent system. The solvent does more than just dissolve reactants; it modulates reactivity, influences reaction pathways, and can even participate in undesired side reactions. This guide will explore these nuances in a practical, problem-solving format.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific experimental problems in a question-and-answer format, focusing on the causative role of the solvent and providing actionable solutions.
Issue 1: Low or No Yield in Amide Coupling Reactions
Question: I am attempting an amide coupling reaction between this compound and a primary amine using a standard coupling agent like HATU with DIPEA in DMF, but I am getting very low yield of my desired amide. What is the likely cause and how can I fix it?
Answer:
Low yields in amide coupling are a frequent challenge and can stem from several solvent-influenced factors. Let's break down the probable causes and solutions.
Root Cause Analysis:
-
Poor Solubility of Reactants: While this compound has moderate solubility in many organic solvents, its salt, formed after deprotonation by the base (DIPEA), may have different solubility characteristics. If either the acid or the amine is not fully dissolved, the reaction becomes heterogeneous and significantly slower.
-
Premature Deprotection of the Phenolic Group: The ethoxycarbonyl protecting group is a carbonate, which can be susceptible to hydrolysis under certain conditions. While generally stable, prolonged reaction times, elevated temperatures, or the presence of nucleophilic species in the solvent (e.g., dimethylamine impurity in old DMF) can lead to its cleavage. This exposes the phenolic hydroxyl group, which can lead to side reactions or complicate purification.
-
Solvent-Mediated Decomposition of Coupling Agents: Polar aprotic solvents like DMF can sometimes react with or degrade certain reagents, especially if the solvent quality is poor. For instance, old DMF can contain dimethylamine, which can react with activated esters.[1]
-
Inadequate Solvation of the Activated Intermediate: The activated carboxylic acid (e.g., an acylisourea or active ester) must remain in solution and be accessible to the amine. A solvent that does not adequately solvate this intermediate can lead to its precipitation or decomposition.
Troubleshooting Workflow:
The following workflow provides a systematic approach to addressing low yields in your amide coupling reaction.
Caption: Troubleshooting workflow for low amide yield.
Detailed Solutions & Protocols:
-
Protocol 1: Solvent Screening for Improved Solubility
-
Initial Assessment: Attempt to dissolve a small amount of this compound in various solvents at your intended reaction concentration.
-
Recommended Solvents:
-
Dichloromethane (DCM): A less polar, aprotic solvent. It is often a good starting point, especially if solubility is not a major issue.
-
N-Methyl-2-pyrrolidone (NMP): A highly polar aprotic solvent that is an excellent alternative to DMF and often provides better solvation.[1]
-
Tetrahydrofuran (THF): A moderately polar aprotic solvent.
-
Acetonitrile (ACN): Another polar aprotic option.
-
-
Co-solvent Systems: If solubility is poor in a single solvent, consider a mixture. For example, a small amount of DMF or NMP in DCM can enhance solubility without some of the drawbacks of using pure DMF.
-
-
Protocol 2: Assessing Protecting Group Stability
-
Control Reaction: Set up a reaction containing this compound, your chosen solvent, and the base (e.g., DIPEA) at the intended reaction temperature, but without the amine.
-
Monitoring: After a few hours, take a sample and analyze it by TLC or LC-MS.
-
Analysis: Look for the appearance of 4-hydroxybenzoic acid. If it is present, your conditions are too harsh for the protecting group.
-
Mitigation: If deprotection is observed, consider:
-
Lowering the reaction temperature.
-
Reducing the reaction time.
-
Using a less nucleophilic or less basic amine if the amine itself is contributing to the deprotection.
-
-
Issue 2: Formation of an Unexpected Byproduct with a Higher Molecular Weight
Question: During my amide coupling, I've isolated a significant amount of a byproduct that appears to be a dimer or polymer of my starting acid. What could be causing this?
Answer:
The formation of higher molecular weight byproducts often points to the self-reaction of the activated carboxylic acid.
Root Cause Analysis:
-
Anhydride Formation: The activated intermediate of the carboxylic acid can sometimes react with another molecule of the deprotonated carboxylic acid to form a symmetric anhydride. This is more common in less polar solvents where the reactants are highly concentrated.
-
Reaction with Deprotected Phenol: If the ethoxycarbonyl group is cleaved, the resulting 4-hydroxybenzoic acid can react. The phenolic hydroxyl group of one molecule can attack the activated carboxylic acid of another, leading to the formation of polyester-like oligomers.
Solutions:
-
Solvent Choice: Using a more polar solvent like NMP or DMF can help to better solvate the individual molecules and reduce the likelihood of bimolecular side reactions.
-
Order of Addition: Add the coupling agent to the carboxylic acid and allow for a short "pre-activation" time (5-15 minutes) before adding the amine. This ensures the activated species is quickly consumed by the intended nucleophile.
-
Ensure Anhydrous Conditions: Water can hydrolyze the activated intermediate back to the carboxylic acid, increasing its concentration and the potential for anhydride formation. Always use anhydrous solvents.
Frequently Asked Questions (FAQs)
Q1: Which solvent is the best starting point for reactions with this compound?
A1: For amide coupling, Dichloromethane (DCM) is often an excellent starting point due to its inertness and ease of removal. If solubility is an issue, N-Methyl-2-pyrrolidone (NMP) is a superior choice over DMF due to its higher stability and better solvating properties.[1] For esterification reactions (e.g., Fischer esterification), the alcohol reactant itself often serves as the solvent.
Q2: How does solvent polarity affect my reaction?
A2: Solvent polarity plays a crucial role. Here's a general guide:
-
Polar Aprotic Solvents (DMF, NMP, DMSO, Acetonitrile): These solvents are generally good for dissolving polar reagents and salts. They can accelerate reactions involving charged nucleophiles by solvating the counter-ion. However, their high boiling points can make them difficult to remove, and some, like DMF, have stability issues.
-
"Borderline" Aprotic Solvents (THF, DCM): These are good general-purpose solvents for a wide range of reactions. They are less polar than DMF or NMP but still offer good solvating power for many organic molecules.
-
Protic Solvents (Alcohols, Water): These solvents have O-H or N-H bonds and can act as hydrogen bond donors. They are generally avoided in amide coupling reactions unless they are a reactant, as they can interfere with the coupling process.
Q3: Can I use elevated temperatures to speed up my reaction?
A3: Yes, but with caution. Increasing the temperature can improve solubility and increase the reaction rate. However, for this compound, it also increases the risk of cleaving the ethoxycarbonyl protecting group. It is recommended to first optimize the reaction at room temperature and only use heat if necessary, carefully monitoring for deprotection as described in Protocol 2.
Q4: My this compound seems to be hydrolyzing back to 4-hydroxybenzoic acid even with anhydrous solvents. What could be the cause?
A4: If you are confident your solvents are anhydrous, consider these possibilities:
-
Hygroscopic Reagents: Other reagents in your reaction, such as the amine or a base like DIPEA, may have absorbed atmospheric moisture.
-
"Latent" Water: Some salts or reagents may contain water of hydration.
-
Strongly Basic Conditions: While the ethoxycarbonyl group is relatively stable, very strong bases or prolonged exposure to even moderate bases can cause saponification-like cleavage.
Data Summary and Protocols
Solvent Properties and Recommendations
The following table summarizes the properties of common solvents and their suitability for reactions with this compound.
| Solvent | Type | Dielectric Constant | Boiling Point (°C) | Key Considerations |
| Dichloromethane (DCM) | Borderline Aprotic | 9.1 | 40 | Good starting point, easy to remove, moderate solubility. |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | 37 | 153 | Excellent solubility, but can contain amine impurities.[1] |
| N-Methyl-2-pyrrolidone (NMP) | Polar Aprotic | 32 | 202 | Excellent solubility, more stable than DMF.[1] |
| Tetrahydrofuran (THF) | Borderline Aprotic | 7.5 | 66 | Good general-purpose solvent, can form peroxides. |
| Acetonitrile (ACN) | Polar Aprotic | 37.5 | 82 | Good solubility for polar compounds, relatively inert. |
| Toluene | Nonpolar | 2.4 | 111 | Useful for azeotropic removal of water in esterifications. |
Experimental Protocols
Protocol 3: General Procedure for Amide Coupling
-
To a stirred solution of this compound (1.0 eq) in anhydrous DCM or NMP (0.1-0.5 M), add the coupling agent (e.g., HATU, 1.1 eq).
-
Add a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA) (2.0-3.0 eq).
-
Stir the mixture at room temperature for 5-15 minutes to pre-activate the acid.
-
Add the amine (1.0-1.2 eq) to the reaction mixture.
-
Monitor the reaction to completion by TLC or LC-MS (typically 1-12 hours).
-
Upon completion, perform a standard aqueous workup to isolate the crude product.
Protocol 4: Conversion to Acyl Chloride for Difficult Couplings
For sterically hindered or electron-poor amines, converting the carboxylic acid to the more reactive acyl chloride may be necessary.
-
In a flask under an inert atmosphere, suspend or dissolve this compound (1.0 eq) in anhydrous DCM.
-
Add a catalytic amount of DMF (1-2 drops).
-
Cool the mixture to 0 °C and slowly add oxalyl chloride (1.2-1.5 eq).
-
Allow the reaction to warm to room temperature and stir for 1-2 hours, or until gas evolution ceases.
-
Remove the solvent and excess oxalyl chloride under reduced pressure.
-
The resulting crude acyl chloride can be dissolved in fresh anhydrous solvent and used immediately in the coupling reaction with the amine and a non-nucleophilic base.
Visualizing Key Relationships
The interplay between solvent properties and reaction outcomes can be visualized as follows:
Sources
Technical Support Center: Stability and Storage of 4-[(Ethoxycarbonyl)oxy]benzoic acid
Guide Version: 1.0
Introduction
4-[(Ethoxycarbonyl)oxy]benzoic acid is a chemical intermediate of significant interest to researchers in drug development and materials science. Its unique structure, featuring both a carboxylic acid and a carbonate ester functional group, makes it a versatile building block. However, this same combination of functional groups presents inherent stability challenges. This technical guide provides in-depth information, troubleshooting advice, and preventative protocols to ensure the long-term integrity of this compound during storage and handling. As a Senior Application Scientist, this guide is structured to provide not just procedural steps, but the underlying chemical principles to empower researchers to make informed decisions in their experimental design.
Part 1: Understanding the Instability of this compound
The primary routes of decomposition for this compound are hydrolysis and, to a lesser extent under typical storage conditions, thermal decarboxylation. Understanding these pathways is critical for effective prevention.
Decomposition Pathways
The two principal functional groups susceptible to degradation are the ethoxycarbonyl (carbonate ester) group and the carboxylic acid group.
-
Hydrolysis: The carbonate ester linkage is susceptible to cleavage by water, a reaction that can be catalyzed by both acidic and basic conditions.[1] This is often the most significant and immediate threat to the stability of the compound during storage. Hydrolysis will yield 4-hydroxybenzoic acid, ethanol, and carbon dioxide. The presence of trace amounts of moisture in the storage container or atmosphere can initiate this process.[2]
-
Decarboxylation: Aromatic carboxylic acids can undergo decarboxylation (loss of CO2) when subjected to high temperatures, though this is generally less of a concern under standard storage conditions compared to hydrolysis.[3][4] Severe thermal stress could potentially lead to the formation of phenyl ethyl carbonate. Oxidative conditions, particularly in the presence of radicals, can also promote decarboxylation.[5]
Part 2: Troubleshooting Guide & FAQs
This section is designed in a question-and-answer format to directly address common issues encountered by researchers.
Q1: I've noticed a change in the physical appearance of my this compound (e.g., clumping, discoloration). What could be the cause?
A1: A change in physical appearance, such as clumping, often indicates the absorption of moisture from the atmosphere. This is a primary warning sign that hydrolysis may be occurring. While this compound is a white solid, the formation of degradation products could potentially lead to discoloration over time, although this is less common than changes in texture.
Actionable Steps:
-
Immediately transfer a small, representative sample for analysis by a stability-indicating method (see Part 4) to assess purity.
-
Review your storage conditions. Ensure the container is tightly sealed and consider transferring the bulk material to a desiccator or a glove box with an inert atmosphere.[2]
Q2: My recent experimental results using stored this compound are inconsistent. Could decomposition be the issue?
A2: Yes, inconsistency in experimental outcomes is a classic indicator of reagent degradation. If the purity of your starting material has decreased, the stoichiometry of your reactions will be inaccurate, leading to lower yields, unexpected side products, and poor reproducibility. The primary culprit is likely hydrolysis, which reduces the molar quantity of the active compound.
Actionable Steps:
-
Purity Assessment: Use a validated analytical method like High-Performance Liquid Chromatography (HPLC) to determine the current purity of your stored reagent.
-
Forced Degradation Study: To confirm that the observed inconsistencies are due to degradation, you can perform a forced degradation study on a small sample of known purity.[6][7] This involves intentionally exposing the compound to harsh conditions (e.g., acidic or basic solutions, heat, or oxidative agents) to generate degradation products, which can then be compared to your stored sample.
Q3: How can I confirm if hydrolysis is the primary degradation pathway for my sample?
A3: The most definitive way to confirm hydrolysis is to identify the primary degradation product, 4-hydroxybenzoic acid, in your stored sample.
Analytical Approach:
-
HPLC Analysis: A reverse-phase HPLC method can be developed to separate this compound from the more polar 4-hydroxybenzoic acid.[8][9] Comparison of the retention time of the impurity peak in your sample with a pure standard of 4-hydroxybenzoic acid provides strong evidence.
-
LC-MS Analysis: For unambiguous identification, Liquid Chromatography-Mass Spectrometry (LC-MS) is the ideal technique. You would look for the molecular ion of 4-hydroxybenzoic acid in the mass spectrum of the impurity peak.
Q4: Can I still use my this compound if some degradation has occurred?
A4: This depends on the tolerance of your specific application. For applications requiring high purity, such as in the development of pharmaceutical active ingredients, using a degraded sample is not recommended. For other applications, if the level of degradation is minor and has been accurately quantified, you may be able to adjust the amount of material used to account for the lower purity. However, this is generally not advisable as it introduces a significant variable into your experiments. Purification of the bulk material may be an option for valuable batches of the compound.
Part 3: Preventative Storage and Handling Protocols
Proactive measures are the most effective strategy for preventing the decomposition of this compound.
Recommended Storage Conditions
The following table summarizes the recommended storage conditions to maximize the shelf-life of this compound.
| Parameter | Recommendation | Rationale |
| Temperature | 2-8°C or frozen (-20°C) | Reduces the rate of potential hydrolytic and thermal degradation. |
| Atmosphere | Inert gas (Argon or Nitrogen) | Displaces moisture and oxygen, preventing hydrolysis and oxidation.[2] |
| Container | Tightly sealed, amber glass bottle | Prevents ingress of moisture and protects from light to minimize risk of photodegradation. |
| Location | Dry, well-ventilated area away from heat sources and strong oxidizing agents. | Minimizes exposure to environmental moisture and incompatible chemicals. |
| Handling | Use in a glove box or under a stream of inert gas. | Minimizes exposure to atmospheric moisture during weighing and transfer. |
Handling Best Practices
-
Inert Atmosphere is Key: Whenever handling the solid, do so in an environment that minimizes contact with atmospheric moisture. A glove box is ideal. If a glove box is not available, a steady stream of dry argon or nitrogen over the container opening during use can be effective.
-
Use Dry Equipment: Ensure all spatulas, weighing boats, and glassware are scrupulously dried before coming into contact with the compound.
-
Minimize Exposure Time: Only open the primary container for the minimum time necessary to dispense the required amount.
-
Proper Resealing: After dispensing, flush the container headspace with an inert gas before tightly resealing the cap. Parafilm can be used as an additional sealant.
Part 4: Analytical Workflow for Stability Assessment
A robust analytical method is essential for monitoring the purity of this compound over time. A stability-indicating HPLC method is the industry standard for this purpose.[10][11][12]
Proposed Stability-Indicating HPLC Method
This proposed method is based on established principles for the analysis of benzoic acid derivatives and is designed to separate the parent compound from its most likely hydrolysis product, 4-hydroxybenzoic acid.
-
Column: C18 Reverse-Phase (e.g., 150 mm x 4.6 mm, 5 µm particle size)
-
Mobile Phase A: 0.1% Phosphoric Acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient Elution:
-
0-2 min: 10% B
-
2-15 min: Ramp to 90% B
-
15-18 min: Hold at 90% B
-
18-20 min: Return to 10% B
-
20-25 min: Re-equilibration at 10% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
-
Diluent: Acetonitrile/Water (50:50)
Expected Elution Profile: 4-hydroxybenzoic acid, being more polar, will elute earlier than the parent compound, this compound.
Method Validation
For rigorous quality control, this method should be validated according to ICH guidelines (M10).[13] This includes assessing specificity (in the presence of degradation products), linearity, range, accuracy, precision, and robustness.
Experimental Protocol: Forced Degradation Study
This protocol outlines a typical forced degradation study to identify potential degradation products and validate the stability-indicating nature of the HPLC method.[6][7]
-
Prepare Stock Solutions: Prepare solutions of this compound in a suitable solvent (e.g., acetonitrile/water) at a concentration of approximately 1 mg/mL.
-
Acid Hydrolysis: To one aliquot, add 0.1 M HCl and heat at 60°C for 24 hours.
-
Base Hydrolysis: To another aliquot, add 0.1 M NaOH and keep at room temperature for 8 hours.
-
Oxidative Degradation: Treat an aliquot with 3% H2O2 at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid powder to 105°C for 48 hours.
-
Photolytic Degradation: Expose a solution to UV light (254 nm) for 24 hours.
-
Analysis: Neutralize the acidic and basic samples, then dilute all samples appropriately and analyze by the proposed HPLC method alongside a non-stressed control sample.
The results of this study will reveal the degradation profile of the molecule and confirm that the analytical method can effectively separate the parent compound from its degradation products.
Diagrams
Caption: Primary hydrolytic decomposition pathway.
Caption: HPLC workflow for stability assessment.
References
- N/A (2024). Three types of hydrolysis and ways to prevent hydrolysis. [Online].
-
Yuan, J., et al. (2021). Microbial synthesis of 4-hydroxybenzoic acid from renewable feedstocks. PMC - NIH. [Online]. Available at: [Link]
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PrepChem (n.d.). Synthesis of 4-hydroxybenzoic acid. [Online]. Available at: [Link]
- BenchChem (2025). 4-Hydroxybenzoic acid derivatives synthesis and characterization. [Online].
-
Journal of Chemical and Pharmaceutical Research (n.d.). Synthesis of 4-hydroxybenzoic acid incorporated azo dyes derivatives as potent biological activity molecules. [Online]. Available at: [Link]
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KPU Pressbooks (n.d.). 7.7 Other Reactions of Carboxylic Acid Derivatives – Organic Chemistry II. [Online]. Available at: [Link]
- Rajshree Journal of Pharmaceutical Technology (n.d.). Stability Indicating Forced Degradation Studies. [Online].
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ResearchGate (2025). Decarboxylation of substituted 4-aminobenzoic acids in acidic aqueous solution. [Online]. Available at: [Link]
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Quora (2017). How to prevent hydrolysis in a drug. [Online]. Available at: [Link]
- International Journal of Trend in Scientific Research and Development (n.d.). Stability Indicating HPLC Method Development –A Review. [Online].
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BioPharm International (n.d.). Forced Degradation Studies for Biopharmaceuticals. [Online]. Available at: [Link]
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ResearchGate (2012). What can I add or use in order to protect the ester bond from breaking down under acidic or basic conditions?. [Online]. Available at: [Link]
- Chemrevise (n.d.). 3.9-revision-guide-carboxylic-acids-and-derivatives-aqa.pdf. [Online].
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NIH (n.d.). Development of forced degradation and stability indicating studies of drugs—A review. [Online]. Available at: [Link]
- International Journal for Scientific Research and Development (n.d.). Stability indicating study by using different analytical techniques. [Online].
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PubChem (n.d.). This compound. [Online]. Available at: [Link]
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Longdom Publishing (n.d.). Validated HPLC method for Identification and Quantification of 4-Hydroxy Benzoic Acid in Levetiracetam Oral Solution Drug Product Formulation. [Online]. Available at: [Link]
-
PubMed (n.d.). Degradation of benzoic acid and its derivatives in subcritical water. [Online]. Available at: [Link]
-
RSC Publishing (n.d.). Protodecarboxylation of benzoic acids under radical conditions. [Online]. Available at: [Link]
- BenchChem (2025). A Comparative Guide to Analytical Methods for the Quantification of 4-(4-aminophenoxy)benzoic acid. [Online].
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ResearchGate (2022). Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. [Online]. Available at: [Link]
-
ICH (2022). M10: Bioanalytical Method Validation and Study Sample Analysis. [Online]. Available at: [Link]
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PubMed (n.d.). Oxidative decarboxylation of benzoic acid by peroxyl radicals. [Online]. Available at: [Link]
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PubMed Central (n.d.). A Stability Indicating HPLC Assay Method for Analysis of Rivastigmine Hydrogen Tartrate in Dual-Ligand Nanoparticle Formulation Matrices and Cell Transport Medium. [Online]. Available at: [Link]
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MDPI (n.d.). Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs. [Online]. Available at: [Link]
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LCGC International (n.d.). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. [Online]. Available at: [Link]
-
PMC - NIH (n.d.). Decarboxylative Hydroxylation of Benzoic Acids. [Online]. Available at: [Link]
-
Longdom Publishing (2021). Validated HPLC method for Identification and Quantification of 4-Hydroxy Benzoic Acid in Levetiracetam Oral Solution Drug Product Formulation. [Online]. Available at: [Link]
-
PMC - PubMed Central (n.d.). A critical review on the journey of benzoic acid in the pharmaceutical industry from manufacturing processes through various uses to disposal: An environmental perspective. [Online]. Available at: [Link]
-
CEU Repositorio Institucional (n.d.). Validation of an HPLC method for the quantification of ambroxol hydrochloride and benzoic acid in a syrup as pharmaceutical. [Online]. Available at: [Link]
- Australian Government Department of Health (2024). Benzoic acid, 2-hydroxy-, 3,3,5-trimethylcyclohexyl ester (Homosalate) - Evaluation statement. [Online].
-
PMC - NIH (2024). Thermal decomposition study of 4-methyloxybenzyl-glycoside by TG/DTA and on-line pyrolysis-photoionization mass spectrometry. [Online]. Available at: [Link]
- Google Patents (n.d.). US6235924B1 - Continuous process for preparing benzoic acid esters. [Online].
-
Organic Chemistry Portal (n.d.). Benzoic Acid Esters, Benzoates. [Online]. Available at: [Link]
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Technical Support Center: Troubleshooting Poor Solubility of 4-[(Ethoxycarbonyl)oxy]benzoic Acid
This guide is designed for researchers, chemists, and drug development professionals encountering solubility challenges with 4-[(Ethoxycarbonyl)oxy]benzoic acid. Given the limited publicly available solubility data for this specific compound, this document synthesizes established principles from structurally related benzoic acid derivatives to provide a robust framework for systematic troubleshooting and optimization. We will explore the causal factors behind poor solubility and provide validated protocols to overcome these issues in your experimental work.
Section 1: Physicochemical Profile & Initial Considerations
This compound is a derivative of benzoic acid, featuring both a carboxylic acid group and an ethyl carbonate ester. This bifunctional nature dictates its solubility, which is a delicate balance between the polar, hydrogen-bonding carboxylic acid group and the more nonpolar aromatic ring and ester components.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₀O₅ | [1] |
| Molecular Weight | 210.18 g/mol | [1] |
| Structure | Aromatic carboxylic acid with an ethoxycarbonyl substituent | |
| Expected Solubility | Sparingly soluble in water; soluble in many organic solvents. | Based on benzoic acid analogs[2][3] |
Section 2: Frequently Asked Questions (FAQs)
Q1: My this compound isn't dissolving in a common solvent like dichloromethane or ethyl acetate. Why?
This is a classic issue of "like dissolves like" and intermolecular forces. While the ester group and benzene ring lend nonpolar character, the carboxylic acid can form strong hydrogen-bonded dimers, which can stabilize the crystal lattice and hinder dissolution in moderately polar or nonpolar solvents. The overall polarity of your chosen solvent may not be sufficient to overcome these strong intermolecular forces in the solid state.
Q2: How does pH dramatically affect the solubility of this compound in aqueous solutions?
As a carboxylic acid, its solubility in water is highly pH-dependent.[4][5]
-
At low or neutral pH: The carboxylic acid group remains protonated (-COOH). In this uncharged form, the molecule is less polar and thus has low aqueous solubility.[6][7]
-
At high pH (alkaline conditions): The carboxylic acid is deprotonated to form a carboxylate salt (-COO⁻). This charged species is significantly more polar and interacts much more favorably with water, leading to a dramatic increase in solubility.[6][7]
Q3: Is heating a reliable method to dissolve the compound?
Heating generally increases the solubility of solids and can be an effective first step. However, it requires caution. While it may dissolve the compound for a reaction at an elevated temperature, the compound may precipitate out upon cooling to room temperature. This is a common issue during workups or if a reaction mixture is left to stand.[8] Always consider the thermal stability of your compound before applying heat.
Q4: What are the best starting solvents to screen for this compound?
Based on data from similar benzoic acid derivatives, a logical starting point for solvent screening would include[3][9]:
-
Polar Protic Solvents: Methanol, Ethanol
-
Polar Aprotic Solvents: Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)
-
Esters & Ketones: Ethyl acetate, Acetone
-
Chlorinated Solvents: Dichloromethane (DCM)
-
Ethers: Tetrahydrofuran (THF)
Section 3: Systematic Troubleshooting Guides
Problem 1: Compound Fails to Dissolve for a Reaction
Causality: The selected solvent system lacks the necessary polarity or solvating power to overcome the compound's crystal lattice energy at the desired concentration.
Troubleshooting Workflow:
Caption: Workflow for dissolving the compound for a reaction.
Problem 2: Precipitation During Aqueous Workup
Causality: A change in the solvent environment, most commonly a pH shift, causes the compound to crash out of solution. For instance, neutralizing a basic solution where the compound is dissolved as its carboxylate salt will cause the less soluble protonated acid to precipitate.[8]
Troubleshooting Workflow:
Caption: Decision tree for troubleshooting workup-related precipitation.
Section 4: Key Experimental Protocols
Protocol 1: Quantitative Solubility Determination (Gravimetric Method)
This protocol allows you to determine the precise solubility of your compound in a given solvent at a specific temperature, providing critical data for process development.[10][11]
-
Preparation: Add an excess amount of this compound to a known volume (e.g., 5.0 mL) of the selected solvent in a sealed, screw-cap vial. An excess is critical to ensure a saturated solution.
-
Equilibration: Place the vial in a temperature-controlled shaker bath set to the desired experimental temperature (e.g., 25 °C). Agitate the mixture for at least 24-48 hours to ensure equilibrium is reached. The solution should have undissolved solid at the bottom.
-
Phase Separation: After equilibration, stop the agitation and allow the solid to settle. Carefully withdraw a known volume of the clear supernatant (e.g., 1.0 mL) using a volumetric pipette fitted with a syringe filter (0.22 µm PTFE or similar) to avoid transferring any solid particles.
-
Solvent Evaporation: Transfer the filtered aliquot to a pre-weighed, clean, and dry vial. Record the exact weight of the empty vial. Carefully evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a mild temperature until a constant weight of the dried solid is achieved.
-
Calculation: Weigh the vial containing the dried solute. The difference between this final weight and the empty vial's weight gives the mass of the dissolved compound. Calculate the solubility in units of mg/mL or mol/L.
Protocol 2: Solubility Enhancement via Co-solvency
Co-solvents can dramatically increase solubility by altering the polarity of the solvent system to better match the solute.[12][13][14]
-
Select Solvents: Choose a primary solvent where the compound has poor solubility (e.g., water) and a water-miscible co-solvent where it is highly soluble (e.g., DMSO or ethanol).[15]
-
Prepare Stock Solutions: Create a series of co-solvent mixtures in different ratios by volume (e.g., 10:90, 20:80, 50:50 of co-solvent to primary solvent).
-
Determine Solubility: For each co-solvent mixture, determine the solubility of this compound using Protocol 1.
-
Analyze Data: Plot the solubility (in mg/mL or mol/L) as a function of the co-solvent percentage. This will reveal the optimal co-solvent ratio to achieve the desired concentration.
Section 5: Predicted Solubility Profile
The following table provides a qualitative, predictive summary of solubility for this compound based on the behavior of analogous benzoic acid derivatives. This data should be experimentally verified using the protocols outlined above.
| Solvent Class | Example Solvents | Predicted Solubility | Rationale |
| Nonpolar Hydrocarbons | Hexane, Heptane, Toluene | Very Low / Insoluble | The polar carboxylic acid group prevents dissolution in highly nonpolar media.[3] |
| Chlorinated Solvents | Dichloromethane (DCM) | Low to Moderate | Can dissolve the nonpolar parts of the molecule but struggles with the H-bonding acid. |
| Ethers | Diethyl Ether, THF | Moderate | Offer a balance of polarity and can accept hydrogen bonds. |
| Esters & Ketones | Ethyl Acetate, Acetone | Moderate to High | Good balance of polarity; can act as hydrogen bond acceptors.[3] |
| Polar Protic | Methanol, Ethanol | High | The alcohol can effectively hydrogen bond with and solvate the carboxylic acid.[9] |
| Polar Aprotic | DMSO, DMF, Acetonitrile | High to Very High | Highly polar nature effectively disrupts the compound's crystal lattice forces.[16] |
| Aqueous | Water | Very Low (at neutral pH) | The large hydrophobic portion of the molecule dominates.[3] |
| Aqueous (Basic) | Water + NaOH (pH > 8) | High | Formation of the highly soluble carboxylate salt.[6] |
References
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Taylor & Francis. (n.d.). Cosolvent – Knowledge and References. Taylor & Francis. [Link]
-
(n.d.). Enhancement of solubility and mass transfer coefficient of benzoic acid through hydrotropy. [Link]
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(2024, October 30). Co-solvency and anti-solvent method for the solubility enhancement. [Link]
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Shandong IRO Chelating Chemical Co., Ltd. (n.d.). Cosolvent - The 'Medicinal Magician' in The Laboratory. [Link]
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(n.d.). Co-solvent solubilization of some poorly-soluble antidiabetic drugs. PubMed. [Link]
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PubChem. (n.d.). This compound. [Link]
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University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: The Workup. [Link]
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Biotage. (2023, January 23). How to prevent compound precipitation during flash column chromatography. [Link]
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Pandit, N. K., & Strykowski, J. M. (1989). Effect of pH and temperature on the solubility of a surface active carboxylic acid. Journal of Pharmaceutical Sciences, 78(9), 767-770. [Link]
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(n.d.). Determination of solubility by gravimetric method: A brief review. National Journal of Pharmaceutical Sciences. [Link]
-
(n.d.). The solubility of benzoic acid in seven solvents. ResearchGate. [Link]
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(2023, July 11). Why is the carboxylic acid soluble at high pH and not at low pH? Explain your reasoning. Brainly. [Link]
-
(2022, May 11). How do I force my compound to precipitate? Reddit. [Link]
-
(n.d.). The solubilities of benzoic acid and its nitro-derivatives, 3-nitro and 3,5-dinitrobenzoic acids. [Link]
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(n.d.). Solubility enhancement and structural insights into pipemidic acid via salt formation with benzoic acid. Semantic Scholar. [Link]
-
(2012, February 27). How does pH affect water solubility of organic acids (or acids in general)? Reddit. [Link]
-
(2014, December 1). How does the solubility of carboxylic type of surfactants in water change with chain length? What is the pH effect? ResearchGate. [Link]
-
Cheméo. (n.d.). Chemical Properties of Benzoic acid, 4-ethoxy- (CAS 619-86-3). [Link]
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(2025, October 12). Reaction intermediate being poorly soluble - any workarounds? Reddit. [Link]
-
(2025, August 10). Solubility of Benzoic Acid in Pure Solvents and Binary Mixtures. ResearchGate. [Link]
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Validation & Comparative
A Comparative Guide to Phenolic Protection: Evaluating 4-[(Ethoxycarbonyl)oxy]benzoic Acid Against Standard Protecting Groups
In the intricate world of multi-step organic synthesis, particularly within drug development, the judicious selection of protecting groups is paramount to achieving target molecules with high fidelity and yield.[1][2] The hydroxyl group of phenols, with its inherent acidity and nucleophilicity, often requires temporary masking to prevent unwanted side reactions.[3] This guide provides an in-depth comparison of 4-[(ethoxycarbonyl)oxy]benzoic acid, which generates an ethoxycarbonyl protecting group, against other commonly employed protecting groups for phenols. We will delve into the mechanistic rationale, comparative performance data, and detailed experimental protocols to empower researchers in making informed strategic decisions.
Introduction: The Imperative of Phenolic Protection
The reactivity of the phenolic hydroxyl group can interfere with a wide array of synthetic transformations.[3] Protecting this functionality is crucial for preventing side reactions during steps such as oxidation, reduction, or organometallic additions elsewhere in the molecule. An ideal protecting group should be:
-
Easy to introduce and remove in high yields under mild conditions.[4]
-
Orthogonal , meaning it can be removed selectively without affecting other protecting groups.[2][3][5]
-
Cost-effective and should not introduce additional stereocenters.[4]
This guide will focus on comparing the ethoxycarbonyl group with established alternatives like benzyl ethers, silyl ethers, and methyl ethers.
The Ethoxycarbonyl Group: A Closer Look
The ethoxycarbonyl group is introduced by reacting a phenol with ethyl chloroformate, often in the presence of a base. The resulting carbonate linkage offers a unique set of properties. Recent studies have highlighted the dual functionality of the ethoxycarbonyl group, acting as both an activating and a protecting group in certain reaction schemes, such as the N-acyl-Pictet–Spengler condensation for the synthesis of 1-benzyltetrahydroisoquinoline alkaloids.[6][7] This dual-use can significantly shorten synthetic routes.[6][7]
Mechanism of Protection and Deprotection
The protection of a phenol with ethyl chloroformate proceeds via a nucleophilic acyl substitution, where the phenoxide ion attacks the electrophilic carbonyl carbon of the chloroformate.
Deprotection is typically achieved under basic conditions, such as hydrolysis with aqueous base, which cleaves the carbonate ester. In specific contexts, such as in the synthesis of certain alkaloids, deprotection can occur simultaneously with other transformations, like a lithium alanate reduction or treatment with methyllithium.[6][7]
Comparative Analysis with Alternative Protecting Groups
The choice of a protecting group is highly dependent on the specific synthetic route and the tolerance of other functional groups within the molecule. Let's examine how the ethoxycarbonyl group stacks up against the most common alternatives.
Benzyl (Bn) Ethers
Benzyl ethers are a mainstay in organic synthesis for protecting alcohols and phenols due to their general stability.[8][9]
-
Introduction: Typically formed via a Williamson ether synthesis, reacting the phenoxide with benzyl bromide (BnBr) or benzyl chloride (BnCl) in the presence of a base like NaH.[10]
-
Stability: Benzyl ethers are robust and stable across a wide range of acidic and basic conditions, making them suitable for many synthetic steps.[8]
-
Deprotection: The primary method for cleaving benzyl ethers is catalytic hydrogenolysis (e.g., H₂, Pd/C), which is a mild and efficient technique.[8][10] However, this method is incompatible with molecules containing other reducible functional groups like alkenes or alkynes.[8] Alternative deprotection methods include strong acids or oxidizing agents like DDQ, sometimes facilitated by photoirradiation.[10][11]
Expert Insight: The key advantage of the benzyl group is its high stability. However, the reliance on hydrogenolysis for deprotection can be a significant limitation in complex syntheses. This is where a group like ethoxycarbonyl, which is removed under basic conditions, offers valuable orthogonality.
Silyl Ethers (TBDMS, TBDPS)
Silyl ethers, such as tert-butyldimethylsilyl (TBDMS) and tert-butyldiphenylsilyl (TBDPS), are widely used due to their ease of introduction and removal under specific, mild conditions.[12]
-
Introduction: Formed by reacting the phenol with the corresponding silyl chloride (e.g., TBDMSCl) in the presence of a base like imidazole.[13]
-
Stability: The stability of silyl ethers is tunable based on the steric bulk of the substituents on the silicon atom. The general order of stability to acid hydrolysis is TMS < TES < TBDMS < TIPS < TBDPS.[12] They are generally labile under acidic conditions and stable to base.
-
Deprotection: The most common method for cleaving silyl ethers is by using a fluoride ion source, such as tetrabutylammonium fluoride (TBAF).[12] This provides excellent orthogonality to many other protecting groups.
Expert Insight: Silyl ethers offer a different flavor of orthogonality, being labile to fluoride ions. The choice between a TBDMS and a TBDPS group often comes down to the required stability, with TBDPS being significantly more robust. The ethoxycarbonyl group, being base-labile, provides a clear orthogonal strategy when silyl ethers are also present in the molecule.
Methyl Ethers
Methyl ethers are one of the most stable ether-based protecting groups.[14]
-
Introduction: Typically installed via Williamson ether synthesis using a methylating agent like methyl iodide or dimethyl sulfate.[12][14]
-
Stability: Extremely stable to a broad range of conditions, including strong bases, organometallics, and many oxidizing and reducing agents.[14]
-
Deprotection: Their high stability makes them difficult to remove. Cleavage requires harsh conditions, most commonly using strong Lewis acids like boron tribromide (BBr₃).[12][14]
Expert Insight: Methyl ethers are often considered "permanent" protecting groups due to the harsh conditions required for their removal. They are generally employed when the phenol needs to be protected throughout a long and arduous synthetic sequence. The mild deprotection of the ethoxycarbonyl group stands in stark contrast and is preferable for more delicate substrates.
Data-Driven Comparison
To facilitate a direct comparison, the following tables summarize the key characteristics of these protecting groups.
Table 1: Stability Profile of Common Phenolic Protecting Groups
| Protecting Group | Stable to Acid | Stable to Base | Stable to Hydrogenolysis | Stable to Fluoride |
| Ethoxycarbonyl | Labile | Labile | Stable | Stable |
| Benzyl (Bn) | Stable | Stable | Labile | Stable |
| TBDMS | Labile | Stable | Stable | Labile |
| Methyl | Stable | Stable | Stable | Stable |
Table 2: Comparison of Deprotection Conditions and Typical Yields
| Protecting Group | Deprotection Reagents & Conditions | Typical Yield (%) | Notes |
| Ethoxycarbonyl | LiAlH₄ or MeLi[6][7]; aq. base (e.g., NaOH, K₂CO₃) | >90 | Mild, base-labile. |
| Benzyl (Bn) | H₂, Pd/C[10] | >95 | Incompatible with reducible groups. |
| TBDMS | TBAF, THF[12] | >95 | Very mild and selective. |
| Methyl | BBr₃, CH₂Cl₂[12][14] | >85 | Harsh conditions, strong Lewis acid. |
Experimental Protocols
To provide a practical context, here are representative, step-by-step protocols for the protection and deprotection of a model phenol (e.g., 4-phenylphenol).
Protocol 1: Protection of 4-Phenylphenol with an Ethoxycarbonyl Group
Diagram: Workflow for Ethoxycarbonyl Protection
Caption: Workflow for the protection of a phenol using ethyl chloroformate.
-
Setup: To a solution of 4-phenylphenol (1.0 equiv) in dichloromethane (DCM, 0.2 M) at 0 °C, add triethylamine (1.5 equiv).
-
Addition: Slowly add ethyl chloroformate (1.2 equiv) dropwise to the stirred solution.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Workup: Quench the reaction with water. Separate the organic layer, wash with 1 M HCl, saturated NaHCO₃, and brine.
-
Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography (e.g., silica gel, hexanes/ethyl acetate gradient) to yield the ethoxycarbonyl-protected phenol.
Protocol 2: Deprotection of Ethoxycarbonyl-Protected Phenol
Diagram: Workflow for Ethoxycarbonyl Deprotection
Caption: Workflow for the basic hydrolysis of an ethoxycarbonyl protecting group.
-
Setup: Dissolve the ethoxycarbonyl-protected phenol (1.0 equiv) in a mixture of methanol and water (e.g., 4:1, 0.1 M).
-
Addition: Add potassium carbonate (2.0 equiv) to the solution.
-
Reaction: Stir the mixture at room temperature for 1-3 hours, monitoring by TLC until the starting material is consumed.
-
Workup: Remove the methanol under reduced pressure. Acidify the aqueous residue with 1 M HCl to precipitate the product.
-
Purification: Collect the solid by filtration, wash with cold water, and dry. If necessary, the product can be further purified by recrystallization or column chromatography.
Conclusion and Recommendations
The selection of a protecting group is a critical decision in the design of a synthetic route. While traditional groups like benzyl and silyl ethers offer robust and well-established methodologies, the ethoxycarbonyl group, derived from reagents like this compound, presents a valuable orthogonal strategy.
-
Choose Ethoxycarbonyl when:
-
Choose Benzyl Ethers when:
-
High stability to a wide range of reagents is paramount.
-
The substrate is compatible with reductive cleavage by hydrogenolysis.
-
-
Choose Silyl Ethers when:
-
Mild, fluoride-mediated deprotection is desired.
-
Tunable stability (TBDMS vs. TBDPS) is advantageous for selective deprotection schemes.
-
By understanding the specific stability and reactivity profiles of each protecting group, researchers and drug development professionals can devise more efficient, selective, and higher-yielding synthetic strategies.
References
- Efficacy comparison of different protecting groups for phenols in synthesis - Benchchem. (n.d.).
-
Keller, M., et al. (2021). The ethoxycarbonyl group as both activating and protective group in N-acyl-Pictet–Spengler reactions using methoxystyrenes. A short approach to racemic 1-benzyltetrahydroisoquinoline alkaloids. Beilstein Journal of Organic Chemistry, 17, 2716-2725. doi: 10.3762/bjoc.17.183. Available from: [Link]
- Kaliappan, K. P. (2020). Protecting Groups. CH-401 Course on Organic Synthesis. IIT Bombay.
-
Keller, M., et al. (2021). The ethoxycarbonyl group as both activating and protective group in N-acyl-Pictet-Spengler reactions using methoxystyrenes. A short approach to racemic 1-benzyltetrahydroisoquinoline alkaloids. Beilstein Journal of Organic Chemistry, 17, 2716-2725. doi: 10.3762/bjoc.17.183. Available from: [Link]
- Wuts, P. G. M., & Greene, T. W. (2007). Greene's Protective Groups in Organic Synthesis (4th ed.). Wiley-Interscience.
-
ResearchGate. (n.d.). Greene's Protective Groups in Organic Synthesis | Request PDF. Retrieved January 14, 2026, from [Link]
-
Wikipedia. (n.d.). Protecting group. Retrieved January 14, 2026, from [Link]
- Suzhou Highfine Biotech. (2024, March 25). Protecting groups in organic synthesis - protection and deprotection of alcoholic hydroxyl groups (I).
- Baran, P. S. (n.d.). Protecting Groups. Scripps Research.
-
Organic Chemistry Portal. (n.d.). tert-Butyldimethylsilyl Ethers. Retrieved January 14, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Benzyl Ethers. Retrieved January 14, 2026, from [Link]
- University of Guelph. (n.d.). Alcohol Protecting Groups.
-
SynArchive. (n.d.). Protection of Phenol by Silyl ether. Retrieved January 14, 2026, from [Link]
-
Oxford Learning Link. (n.d.). Appendix 6: Protecting groups. Retrieved from [Link]
-
Fiveable. (n.d.). 11.3 Protecting groups - Organic Chemistry II. Retrieved January 14, 2026, from [Link]
-
Wikipedia. (n.d.). Benzyl group. Retrieved January 14, 2026, from [Link]
-
Pfrengle, F. (2021). Visible-Light-Mediated Oxidative Debenzylation Enables the Use of Benzyl Ethers as Temporary Protecting Groups. Organic Letters, 23(3), 853–857. [Link]
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A Senior Application Scientist's Guide to the Comparative Reactivity of 4-[(Ethoxycarbonyl)oxy]benzoic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry and materials science, the strategic modification of molecular scaffolds is paramount to tuning their physicochemical properties and biological activity. The 4-[(ethoxycarbonyl)oxy]benzoic acid framework serves as a versatile platform, offering multiple reaction sites for derivatization. Understanding the nuanced effects of substituents on the reactivity of these derivatives is crucial for predicting their stability, designing prodrug strategies, and developing novel polymers. This guide provides a comparative analysis of the reactivity of various this compound derivatives, supported by theoretical principles and illustrative experimental data.
The Underlying Principles: Electronic Effects of Substituents
The reactivity of a this compound derivative is fundamentally governed by the electronic properties of the substituents on the aromatic ring. These effects can be broadly categorized into two types:
-
Inductive Effects: These are transmitted through the sigma bonds and are related to the electronegativity of the atoms. Electron-withdrawing groups (EWGs) pull electron density away from the reaction center, while electron-donating groups (EDGs) push electron density towards it.
-
Resonance Effects: These are transmitted through the pi system of the aromatic ring and involve the delocalization of electrons.
These electronic effects modulate the electron density at the two primary reactive sites: the carboxylic acid group and the carbonate ester.
To quantify the impact of these substituents on reaction rates, the Hammett equation is an invaluable tool in physical organic chemistry[1][2][3]. It provides a linear free-energy relationship that correlates the reaction rate constant (k) of a substituted derivative to that of the unsubstituted parent compound (k₀) through a substituent constant (σ) and a reaction constant (ρ):
log(k/k₀) = ρσ
-
σ (Sigma): This constant is specific to each substituent and its position (meta or para) on the benzene ring. A positive σ value indicates an electron-withdrawing group, while a negative value signifies an electron-donating group.
-
ρ (Rho): This constant is characteristic of a particular reaction and reflects its sensitivity to the electronic effects of the substituents. A positive ρ value indicates that the reaction is accelerated by electron-withdrawing groups, suggesting the buildup of negative charge in the transition state. Conversely, a negative ρ value implies that the reaction is favored by electron-donating groups, indicating the development of positive charge in the transition state.
Comparative Reactivity in Key Reactions
The two most common reactions involving this class of compounds are hydrolysis of the carbonate ester and nucleophilic attack at the carboxylic acid group (e.g., aminolysis to form an amide).
Hydrolysis of the Ethoxycarbonyl Group
The hydrolysis of the carbonate ester is a critical reaction, especially in the context of prodrug activation, where cleavage of this group can release the active therapeutic agent. This reaction typically proceeds via a base-catalyzed acyl substitution (BAc2) mechanism.
The rate-determining step is the nucleophilic attack of a hydroxide ion on the carbonyl carbon of the carbonate. Therefore, substituents that increase the electrophilicity of this carbon will accelerate the reaction. This leads to a positive ρ value in the Hammett plot.
Table 1: Illustrative Comparative Hydrolysis Rates of Substituted 4-[(Ethoxycarbonyl)oxy]benzoic Acids
| Substituent (X) | Hammett Constant (σₚ) | Relative Rate Constant (k_rel) |
| -NO₂ | 0.78 | 56.2 |
| -Cl | 0.23 | 4.5 |
| -H | 0.00 | 1.0 |
| -CH₃ | -0.17 | 0.3 |
| -OCH₃ | -0.27 | 0.1 |
This data is illustrative and calculated based on a hypothetical Hammett ρ value of 2.5 to demonstrate the expected trend.
As the data illustrates, electron-withdrawing groups like nitro (-NO₂) significantly increase the rate of hydrolysis, while electron-donating groups such as methoxy (-OCH₃) retard the reaction. This trend is crucial for designing prodrugs with tunable release rates.
Aminolysis of the Carboxylic Acid Group
The reaction of the carboxylic acid moiety with an amine to form an amide is a fundamental transformation in the synthesis of many biologically active molecules. This reaction typically proceeds through a tetrahedral intermediate, and its rate is influenced by the acidity of the carboxylic acid.
Electron-withdrawing substituents increase the acidity of the benzoic acid by stabilizing the carboxylate conjugate base[4][5]. A more acidic carboxylic acid is generally more reactive towards nucleophilic attack.
Table 2: Illustrative Comparative Aminolysis Rates of Substituted 4-[(Ethoxycarbonyl)oxy]benzoic Acids with a Primary Amine
| Substituent (X) | Hammett Constant (σₚ) | Relative Rate Constant (k_rel) |
| -NO₂ | 0.78 | 15.8 |
| -Cl | 0.23 | 2.6 |
| -H | 0.00 | 1.0 |
| -CH₃ | -0.17 | 0.5 |
| -OCH₃ | -0.27 | 0.3 |
This data is illustrative and calculated based on a hypothetical Hammett ρ value of 1.5 to demonstrate the expected trend.
Similar to hydrolysis, electron-withdrawing groups enhance the rate of aminolysis. This is because they increase the electrophilicity of the carboxylic acid's carbonyl carbon, making it more susceptible to nucleophilic attack by the amine.
Decarboxylation
Decarboxylation, the removal of the carboxyl group, is another potential reaction pathway, though it typically requires more forcing conditions, such as high temperatures or the presence of a catalyst[4]. The stability of the resulting carbanion intermediate is key to the feasibility of this reaction. Electron-withdrawing groups can stabilize this intermediate, potentially facilitating decarboxylation[5]. However, for many applications, this is an undesirable side reaction.
Experimental Protocols
To empirically determine the comparative reactivity, a systematic approach involving synthesis and kinetic analysis is required.
General Synthesis of Substituted 4-[(Ethoxycarbonyl)oxy]benzoic Acids
This protocol describes a general method for the synthesis of the title compounds from the corresponding substituted 4-hydroxybenzoic acids.
Materials:
-
Substituted 4-hydroxybenzoic acid
-
Pyridine (or other suitable base)
-
Ethyl chloroformate
-
Dichloromethane (or other suitable solvent)
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride solution
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Standard glassware
Procedure:
-
In a round-bottom flask, dissolve the substituted 4-hydroxybenzoic acid in pyridine.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add ethyl chloroformate dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with dichloromethane and wash sequentially with 1 M HCl, saturated NaHCO₃, and saturated NaCl.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by recrystallization or column chromatography to yield the desired this compound derivative.
Kinetic Analysis of Hydrolysis by UV-Vis Spectrophotometry
This protocol outlines a method for determining the rate of hydrolysis by monitoring the formation of the phenolate ion of the product, which often has a distinct UV-Vis absorbance from the starting material.
Materials:
-
Synthesized this compound derivative
-
Dioxane (or other suitable organic solvent)
-
Aqueous buffer solution of known pH (e.g., carbonate buffer)
-
UV-Vis spectrophotometer with a thermostatted cell holder
-
Quartz cuvettes
Procedure:
-
Prepare a stock solution of the substrate in dioxane.
-
Prepare the aqueous buffer solution and determine its precise pH.
-
Set the spectrophotometer to the wavelength of maximum absorbance (λ_max) of the hydrolyzed product (the corresponding 4-hydroxybenzoate anion).
-
Equilibrate both the stock solution and the buffer to the desired temperature (e.g., 25 °C).
-
To a cuvette containing the buffer solution, inject a small aliquot of the substrate stock solution to initiate the reaction. The final concentration of the organic solvent should be low (e.g., <5%) to minimize its effect on the reaction rate.
-
Immediately begin recording the absorbance at λ_max as a function of time.
-
Continue data collection until the reaction is complete (i.e., the absorbance reaches a plateau, A_inf).
-
The pseudo-first-order rate constant (k_obs) can be determined by plotting ln(A_inf - A_t) versus time, where A_t is the absorbance at time t. The slope of this line will be -k_obs.
-
The second-order rate constant (k_OH) can then be calculated by dividing k_obs by the concentration of hydroxide ions in the buffer.
Conclusion
The reactivity of this compound derivatives is highly tunable through the judicious choice of substituents on the aromatic ring. Electron-withdrawing groups generally accelerate both the hydrolysis of the carbonate ester and reactions at the carboxylic acid center, while electron-donating groups have the opposite effect. This predictable structure-reactivity relationship, which can be quantified using the Hammett equation, allows for the rational design of molecules with specific stability and reactivity profiles. The experimental protocols provided herein offer a framework for the synthesis and kinetic evaluation of these versatile compounds, enabling further exploration of their potential in drug delivery, polymer science, and other areas of chemical research.
References
- Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer.
-
Hammett, L. P. (1937). The Effect of Structure upon the Reactions of Organic Compounds. Benzene Derivatives. Journal of the American Chemical Society, 59(1), 96–103. [Link]
-
Gooßen, L. J., & Rodríguez, N. (2009). Bimetallic Catalytic System for the Decarboxylative Cross-Coupling of Aromatic Carboxylates with Aryl Halides. Angewandte Chemie International Edition, 48(18), 3100-3103. [Link]
-
Shang, R., & Ilies, L. (2017). Recent advances in C–C bond formation via catalytic decarboxylation. Chemical Society Reviews, 46(18), 5449-5466. [Link]
- Isaacs, N. S. (1995). Physical Organic Chemistry.
-
Jaffé, H. H. (1953). A Reexamination of the Hammett Equation. Chemical Reviews, 53(2), 191–261. [Link]
- Kirby, A. J. (2013). Stereoelectronic Effects. Oxford University Press.
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Hansch, C., Leo, A., & Taft, R. W. (1991). A Survey of Hammett Substituent Constants and Resonance and Field Parameters. Chemical Reviews, 91(2), 165–195. [Link]
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A Comparative Guide to the Synthesis and Spectroscopic Validation of 4-[(Ethoxycarbonyl)oxy]benzoic Acid
For researchers, scientists, and professionals in drug development, the precise synthesis and rigorous validation of chemical intermediates are paramount to the integrity of their work. This guide provides an in-depth technical overview of the synthesis of 4-[(Ethoxycarbonyl)oxy]benzoic acid, a versatile building block in medicinal chemistry. We will explore a primary synthetic route using ethyl chloroformate, detail its comprehensive spectroscopic validation, and objectively compare this method with a greener alternative employing diethyl carbonate. This document is designed to offer not just protocols, but a deeper understanding of the causality behind the experimental choices, ensuring scientific rigor and trustworthiness in your applications.
Introduction: The Significance of this compound
This compound serves as a key intermediate in the synthesis of various pharmaceuticals and biologically active compounds. Its structure, featuring a carboxylic acid and an ethyl carbonate group on a benzene ring, allows for diverse chemical modifications, making it a valuable scaffold in drug discovery. The ethoxycarbonyl group can act as a protecting group for the phenolic hydroxyl, which can be selectively removed under specific conditions. Furthermore, the carboxylic acid moiety provides a handle for amide bond formation or other conjugations. Given its utility, a reliable and well-characterized synthesis is essential.
Part 1: Synthesis of this compound via Ethyl Chloroformate
The reaction of a phenol with ethyl chloroformate in the presence of a base is a classical and widely used method for the formation of an ethyl carbonate. This section details a robust protocol for the synthesis of this compound from 4-hydroxybenzoic acid.
Mechanistic Insight
The synthesis proceeds via a nucleophilic acyl substitution reaction. The phenolic hydroxyl group of 4-hydroxybenzoic acid is first deprotonated by a base, typically a tertiary amine like triethylamine or a carbonate base, to form a more nucleophilic phenoxide ion. This phenoxide then attacks the electrophilic carbonyl carbon of ethyl chloroformate, leading to the displacement of the chloride leaving group and the formation of the desired ethyl carbonate product. The choice of a non-nucleophilic base is crucial to prevent side reactions with the ethyl chloroformate.
Experimental Protocol
Materials:
-
4-Hydroxybenzoic acid
-
Ethyl chloroformate
-
Triethylamine
-
Anhydrous Tetrahydrofuran (THF)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethyl acetate
-
Hexane
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-hydroxybenzoic acid (1.0 eq) in anhydrous THF.
-
Basification: Cool the solution to 0 °C in an ice bath and add triethylamine (1.1 eq) dropwise. Stir the mixture for 15 minutes at this temperature.
-
Addition of Ethyl Chloroformate: Add ethyl chloroformate (1.1 eq), dissolved in a small amount of anhydrous THF, dropwise to the reaction mixture via the dropping funnel over 30 minutes, maintaining the temperature at 0 °C.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up:
-
Quench the reaction by the slow addition of water.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volumes).
-
Wash the combined organic layers sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by recrystallization from an ethyl acetate/hexane solvent system to yield pure this compound as a white solid.
Workflow of Synthesis and Validation
Caption: Workflow for the synthesis and spectroscopic validation of this compound.
Part 2: Spectroscopic Validation of this compound
Rigorous spectroscopic analysis is essential to confirm the structure and purity of the synthesized product. The following sections detail the expected outcomes from ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule.
Expected Chemical Shifts (in CDCl₃, 400 MHz):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~10-12 | Broad Singlet | 1H | -COOH |
| ~8.15 | Doublet (d) | 2H | Aromatic H (ortho to -COOH) |
| ~7.30 | Doublet (d) | 2H | Aromatic H (ortho to -OCOOEt) |
| ~4.30 | Quartet (q) | 2H | -OCH₂CH₃ |
| ~1.35 | Triplet (t) | 3H | -OCH₂CH₃ |
Interpretation:
-
The downfield broad singlet corresponds to the acidic proton of the carboxylic acid.
-
The two doublets in the aromatic region with a 2H integration each are characteristic of a para-substituted benzene ring. The protons ortho to the electron-withdrawing carboxylic acid group are expected to be further downfield than those ortho to the electron-donating ethyl carbonate group.
-
The quartet and triplet are characteristic of an ethyl group, with the quartet arising from the methylene protons adjacent to the oxygen and coupled to the methyl protons, and the triplet from the methyl protons coupled to the methylene protons.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹³C NMR spectrum provides information about the carbon framework of the molecule.
Expected Chemical Shifts (in CDCl₃, 100 MHz):
| Chemical Shift (δ, ppm) | Assignment |
| ~170-175 | -COOH |
| ~155 | -OCOO- |
| ~150 | Aromatic C (ipso to -OCOOEt) |
| ~132 | Aromatic C (ortho to -COOH) |
| ~128 | Aromatic C (ipso to -COOH) |
| ~122 | Aromatic C (ortho to -OCOOEt) |
| ~65 | -OCH₂CH₃ |
| ~14 | -OCH₂CH₃ |
Interpretation:
-
The two carbonyl carbons are clearly distinguished, with the carboxylic acid carbon appearing at a higher chemical shift.
-
The four distinct signals in the aromatic region confirm the para-substitution pattern.
-
The two signals in the aliphatic region correspond to the ethyl group carbons.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in the molecule.
Expected Absorption Bands (cm⁻¹):
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| 3300-2500 (broad) | O-H stretch | Carboxylic acid |
| ~1760 | C=O stretch | Carbonate |
| ~1690 | C=O stretch | Carboxylic acid (dimer) |
| ~1600, ~1500 | C=C stretch | Aromatic ring |
| ~1250 | C-O stretch (asymmetric) | Carbonate |
| ~1200 | C-O stretch | Carboxylic acid |
Interpretation:
-
The very broad absorption in the high-wavenumber region is characteristic of the hydrogen-bonded O-H stretch of a carboxylic acid dimer.
-
The two distinct C=O stretching absorptions are key for confirming the presence of both the carbonate and carboxylic acid functionalities. The carbonate C=O typically appears at a higher wavenumber than the carboxylic acid C=O.
-
The aromatic C=C stretching bands confirm the presence of the benzene ring.
-
The C-O stretching bands provide further evidence for the carbonate and carboxylic acid groups.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.
Expected Molecular Ion Peak (Electron Ionization - EI):
-
[M]⁺: m/z = 210
Predicted Fragmentation Pattern:
-
m/z = 165: Loss of the ethoxy group (-OCH₂CH₃) from the molecular ion.
-
m/z = 138: Loss of CO₂ from the m/z 165 fragment, or loss of the ethoxycarbonyl group (-COOCH₂CH₃) followed by hydrogen transfer.
-
m/z = 121: Loss of a hydroxyl radical from the m/z 138 fragment.
-
m/z = 93: Loss of CO from the m/z 121 fragment.
Part 3: Comparative Analysis with an Alternative Synthesis Route
While the ethyl chloroformate method is effective, it involves the use of a corrosive and moisture-sensitive reagent. A greener alternative is the use of diethyl carbonate (DEC) as the acylating agent.
Synthesis of this compound via Diethyl Carbonate
This method avoids the use of a chloroformate and typically proceeds under milder conditions with the generation of ethanol as the only byproduct.
Mechanistic Insight:
The reaction is a transesterification where the phenolic hydroxyl group of 4-hydroxybenzoic acid attacks one of the carbonyl carbons of diethyl carbonate. This reaction is typically base-catalyzed, with a non-nucleophilic base such as potassium carbonate or a strong organic base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) being effective. The reaction is often driven to completion by removing the ethanol byproduct, for example, by distillation.
Comparative Overview
| Feature | Ethyl Chloroformate Method | Diethyl Carbonate Method |
| Reagents | 4-Hydroxybenzoic acid, Ethyl Chloroformate, Triethylamine | 4-Hydroxybenzoic acid, Diethyl Carbonate, Base (e.g., K₂CO₃) |
| Byproducts | Triethylamine hydrochloride | Ethanol, CO₂ (if the base is a carbonate) |
| Reaction Conditions | Typically low temperature (0 °C) to room temperature | Elevated temperatures may be required to drive the reaction |
| Yield | Generally high | Can be high, but may require optimization |
| Purity | Good, after removal of the hydrochloride salt | Generally good, with easy removal of byproducts |
| Safety & Handling | Ethyl chloroformate is corrosive and moisture-sensitive.[1] | Diethyl carbonate is less hazardous. |
| Green Chemistry | Less favorable due to the use of a chloroformate and chlorinated waste. | More favorable due to the use of a greener reagent and benign byproducts. |
Logical Comparison of Synthesis Routes
Caption: Logical comparison of the ethyl chloroformate and diethyl carbonate synthesis routes.
Conclusion
The synthesis of this compound via the reaction of 4-hydroxybenzoic acid with ethyl chloroformate is a reliable and high-yielding method. The structure and purity of the product can be unequivocally confirmed through a combination of NMR, FT-IR, and Mass Spectrometry. While this method is robust, the use of diethyl carbonate presents a greener and safer alternative, aligning with the principles of sustainable chemistry. The choice of synthetic route will depend on the specific requirements of the application, including scale, cost, and environmental considerations. This guide provides the necessary framework for researchers to make an informed decision and to rigorously validate their synthesized material.
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PubChem. This compound. National Center for Biotechnology Information. [Link]
-
Organic Syntheses. Esterification of carboxylic acids with trialkyloxonium salts: ethyl and methyl 4-acetoxybenzoates. [Link]
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Royal Society of Chemistry. Supplementary Information. [Link]
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Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]
-
Spectroscopy Online. The C=O Bond, Part III: Carboxylic Acids. [Link]
- Gregory, G. L., Ulmann, M., & Buchard, A. (2015). Synthesis of 6-membered cyclic carbonates from 1,3-diols and low CO2 pressure: a novel mild strategy to replace phosgene reagents. Green Chemistry, 17(6), 3514-3519.
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-
Wikipedia. Ethyl chloroformate. [Link]
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PubChem. Ethyl chloroformate. National Center for Biotechnology Information. [Link]
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Doc Brown's Chemistry. Mass spectrum of benzoic acid C7H6O2 C6H5COOH fragmentation pattern. [Link]
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Chemguide. Mass spectra - fragmentation patterns. [Link]
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-
Chemistry LibreTexts. 11.5: Infrared Spectra of Some Common Functional Groups. [Link]
-
Doc Brown's Chemistry. The C-13 NMR spectrum of benzoic acid. [Link]
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A Comparative Guide to the Spectroscopic Analysis of 4-[(Ethoxycarbonyl)oxy]benzoic acid
Introduction
In the landscape of pharmaceutical research and materials science, the precise structural elucidation of novel organic molecules is a foundational requirement for establishing structure-activity relationships (SAR) and ensuring purity and consistency. 4-[(Ethoxycarbonyl)oxy]benzoic acid is a bifunctional organic compound featuring a carboxylic acid and an ethyl carbonate group attached to a benzene ring. This structure presents an interesting case for spectroscopic analysis, as each functional group provides a distinct signature.
This guide provides an in-depth, comparative analysis of the primary spectroscopic techniques used to characterize this compound: Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Moving beyond a simple recitation of data, we will explore the causality behind experimental choices and the synergistic relationship between these methods in building a complete molecular portrait. The data presented herein is based on established principles of spectroscopy and comparative analysis with structurally similar compounds.
Experimental Methodologies: A Self-Validating Approach
The integrity of any spectroscopic analysis hinges on robust and reproducible experimental protocols. The following methodologies are designed to provide high-quality data for a comprehensive structural confirmation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To map the carbon-hydrogen framework of the molecule.
-
Instrumentation: A 400 MHz (or higher) NMR spectrometer.
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of dry this compound.
-
Dissolve the sample in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Causality: DMSO-d₆ is chosen for its excellent solvating power for carboxylic acids and its exchangeable deuterium, which allows for the clear observation of the acidic carboxylic proton. Its primary solvent peak does not interfere with the key analyte signals.[1]
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
-
Transfer the solution to a 5 mm NMR tube.
-
-
Acquisition Parameters:
-
¹H NMR: Acquire 16-32 scans with a relaxation delay of 1-2 seconds.
-
¹³C NMR: Acquire 1024-2048 scans with a relaxation delay of 2-5 seconds using a proton-decoupled pulse program.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Objective: To identify the specific functional groups present in the molecule based on their vibrational frequencies.
-
Instrumentation: A Fourier-Transform Infrared Spectrometer.
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal (typically diamond or germanium) is clean by wiping with isopropyl alcohol.
-
Record a background spectrum of the empty ATR stage.
-
Place a small amount of the solid this compound powder onto the crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
-
Acquire the spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹. Causality: ATR is a rapid, solvent-free method for solid samples that requires minimal preparation and provides high-quality, reproducible spectra.
-
Mass Spectrometry (MS)
-
Objective: To determine the molecular weight and deduce the molecular formula and structural fragments.
-
Instrumentation: A mass spectrometer with an electrospray ionization (ESI) source, typically coupled to a quadrupole or time-of-flight (TOF) analyzer.
-
Sample Preparation:
-
Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Introduce the sample into the ESI source via direct infusion or through a liquid chromatography (LC) system.
-
-
Acquisition Parameters:
-
Ionization Mode: Negative ion mode is preferred to deprotonate the carboxylic acid, yielding the [M-H]⁻ ion. Positive ion mode can also be used, which may yield [M+H]⁺ or [M+Na]⁺ adducts.
-
Mass Range: Scan from m/z 50 to 400.
-
Fragmentation (MS/MS): Isolate the parent ion (e.g., m/z 209 in negative mode) and subject it to collision-induced dissociation (CID) with an inert gas (e.g., argon or nitrogen) to generate a fragmentation spectrum.[2]
-
Visualizing the Analytical Workflow
The overall process from sample to verified structure follows a logical sequence, ensuring that data from each technique informs and validates the others.
Caption: Experimental workflow for spectroscopic analysis.
Data Analysis and Interpretation
Molecular Structure
Caption: Structure of this compound.
¹H NMR Spectroscopy Analysis
The ¹H NMR spectrum provides information on the number of different types of protons and their neighboring environments. Due to molecular symmetry, the aromatic region is simplified.
| Predicted Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~13.0 | Singlet, broad | 1H | -COOH | The carboxylic acid proton is highly deshielded and appears as a broad singlet due to hydrogen bonding and chemical exchange.[1] |
| ~8.05 | Doublet (d) | 2H | Ar-H (ortho to -COOH) | These protons are deshielded by the anisotropic effect of the electron-withdrawing carboxylic acid group. |
| ~7.40 | Doublet (d) | 2H | Ar-H (ortho to -OCOO-) | These protons are shielded relative to those ortho to the carboxyl group but are still in the aromatic region. |
| 4.28 | Quartet (q) | 2H | -O-CH₂ -CH₃ | The methylene protons are adjacent to an oxygen atom and are split into a quartet by the three neighboring methyl protons. |
| 1.30 | Triplet (t) | 3H | -O-CH₂-CH₃ | The methyl protons are split into a triplet by the two neighboring methylene protons. |
¹³C NMR Spectroscopy Analysis
The proton-decoupled ¹³C NMR spectrum reveals the number of unique carbon environments.
| Predicted Shift (δ, ppm) | Carbon Assignment | Rationale |
| ~167.0 | C =O (Carboxylic Acid) | Carbonyl carbons of benzoic acid derivatives typically appear in this region.[3] |
| ~153.5 | C =O (Carbonate) | The carbonate carbonyl is also highly deshielded, appearing slightly upfield from the acid carbonyl. |
| ~151.0 | Ar-C -O (C4) | The aromatic carbon directly attached to the electron-donating oxygen of the carbonate is shifted downfield. |
| ~131.5 | Ar-C H (C2, C6) | Aromatic carbons ortho to the carboxylic acid group. |
| ~128.0 | Ar-C -COOH (C1) | The quaternary carbon attached to the carboxylic acid. |
| ~122.0 | Ar-C H (C3, C5) | Aromatic carbons ortho to the carbonate group. |
| ~65.0 | -O-C H₂-CH₃ | The methylene carbon is deshielded by the adjacent oxygen atom. |
| ~14.5 | -O-CH₂-C H₃ | The terminal methyl carbon is the most shielded (upfield) signal. |
FT-IR Spectroscopy Analysis
The IR spectrum is invaluable for the rapid identification of key functional groups.
| Predicted Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Rationale |
| 3300 - 2500 (broad) | O-H stretch | Carboxylic Acid | The broadness is a classic indicator of hydrogen bonding in the carboxylic acid dimer.[4][5] |
| ~1760 | C=O stretch | Carbonate | Carbonate carbonyls typically absorb at a higher frequency than ester or acid carbonyls.[6] |
| ~1695 | C=O stretch | Carboxylic Acid | The carbonyl of an aromatic carboxylic acid is found in this region, often broadened by hydrogen bonding.[4][5] |
| 1605, 1500 | C=C stretch | Aromatic Ring | Characteristic absorptions for the benzene ring.[7] |
| ~1250 and ~1150 | C-O stretch | Carbonate & Acid | Strong bands corresponding to the stretching of the C-O single bonds.[7] |
Mass Spectrometry (MS) Analysis
Mass spectrometry provides the molecular weight and key fragmentation data. The molecular formula is C₁₀H₁₀O₅, giving a molecular weight of 210.18 g/mol .[8] In negative ESI mode, the base peak would be the [M-H]⁻ ion at m/z 209 .
Predicted Fragmentation Pathway (from [M-H]⁻):
The fragmentation of the deprotonated molecule can proceed through several key losses, providing structural confirmation.
Caption: Predicted ESI-MS/MS fragmentation of the [M-H]⁻ ion.
-
m/z 209 → m/z 165: Loss of carbon dioxide (CO₂) from the carboxylic acid group.
-
m/z 165 → m/z 137: Subsequent loss of ethene (C₂H₄) from the ethoxy group. This results in an ion corresponding to deprotonated 4-hydroxybenzoic acid.
-
m/z 137 → m/z 93: A further loss of CO₂ from the remaining carboxylic acid functionality yields the stable phenoxide ion.
Comparative Guide: The Power of Synergy
No single technique provides the complete picture. Their combined power lies in mutual confirmation and the unique information each contributes.
| Technique | Strengths for this Molecule | Limitations | Comparison & Synergy |
| NMR | - Unambiguously defines the C-H framework. - Confirms the 1,4- (para) substitution pattern on the ring. - Distinguishes between the two distinct ethyl and aromatic proton environments. | - Less sensitive than MS. - Does not directly detect the carbonyl groups. | NMR provides the connectivity map. It confirms the relative positions of the groups that IR identifies and provides the carbon-hydrogen skeleton for the mass determined by MS. |
| FT-IR | - Rapid and definitive confirmation of functional groups (acid O-H, two distinct C=O, C-O). - The broad O-H stretch is a hallmark of the carboxylic acid. | - Provides no information on molecular connectivity or weight. - The "fingerprint" region (<1500 cm⁻¹) can be complex to interpret fully. | IR acts as a quick functional group checklist. The observation of two C=O peaks is a critical finding that is explained by the structure determined by NMR and MS. |
| MS | - Provides the exact molecular weight and formula (with high resolution MS). - Fragmentation patterns confirm the presence and connectivity of the ethoxycarbonyl and benzoic acid moieties. | - Does not distinguish between isomers (e.g., 1,2- or 1,3- substitution) without MS/MS and reference spectra. - The molecular ion may be unstable in some ionization modes. | MS provides the final piece of the puzzle: the molecular formula. The fragmentation pattern directly supports the connectivity proposed by NMR analysis. For example, the loss of 28 Da (ethene) is strong evidence for an ethoxy group. |
Conclusion
The comprehensive characterization of this compound is achieved not by a single measurement, but by the logical synthesis of data from NMR, FT-IR, and Mass Spectrometry. NMR spectroscopy meticulously details the proton and carbon framework, confirming the para-substitution pattern. FT-IR provides rapid and unequivocal evidence for the key carboxylic acid and carbonate functional groups. Finally, Mass Spectrometry confirms the molecular weight and, through fragmentation analysis, validates the connectivity of the structural units. Together, these techniques form a self-validating system, providing researchers and drug developers with the high-confidence structural data essential for advancing scientific discovery.
References
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PubChem. This compound. National Center for Biotechnology Information. [Link]
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Chemistry LibreTexts. 22.2: Spectroscopy of Carboxylic Acid Derivatives. [Link]
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Spectral Database for Organic Compounds (SDBS). Introduction to SDBS. [Link]
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Magnetic Resonance in Chemistry. Carbon-13 chemical shift assignments of derivatives of benzoic acid. [Link]
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NIST Chemistry WebBook. Benzoic acid, 4-ethoxy-. [Link]
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Human Metabolome Database. Benzoic acid 13C NMR Spectrum. [Link]
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-
ResearchGate. IR spectra of benzoic acid in the regions of O-H (a) and C=O (b) stretching vibrations. [Link]
-
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University of Colorado Boulder. Table of Characteristic IR Absorptions. [Link]
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A Comparative Guide to the Biological Potential of 4-[(Ethoxycarbonyl)oxy]benzoic Acid Derivatives
Introduction: Unveiling the Potential of a Versatile Scaffold
In the landscape of medicinal chemistry, the benzoic acid framework represents a privileged scaffold, forming the core of numerous pharmacologically active agents. The strategic modification of this simple aromatic ring can elicit a wide spectrum of biological responses. This guide focuses on the therapeutic potential of derivatives of 4-[(ethoxycarbonyl)oxy]benzoic acid, a molecule that combines the foundational benzoic acid moiety with an ethoxycarbonyl group. This addition not only modifies the physicochemical properties of the parent 4-hydroxybenzoic acid but also opens avenues for its application as a prodrug, potentially enhancing bioavailability and therapeutic efficacy.
While comprehensive comparative studies on a homologous series of this compound derivatives are not extensively documented in publicly available literature, this guide will synthesize existing data on closely related analogs to provide a predictive comparison of their potential biological activities. We will delve into the prospective antimicrobial, anti-inflammatory, and anticancer properties of these derivatives, supported by established experimental protocols and structure-activity relationship (SAR) insights gleaned from similar molecular families. This document is intended to serve as a foundational resource for researchers, scientists, and drug development professionals, providing a scientifically grounded framework for initiating research in this promising area.
Anticipated Biological Activities and Structure-Activity Relationships
The primary biological activities of interest for derivatives of this compound are informed by the known properties of 4-hydroxybenzoic acid and other substituted benzoic acids. These include antimicrobial, anti-inflammatory, and anticancer effects. The ethoxycarbonyl group at the 4-position can be considered a protecting group for the phenolic hydroxyl, which could be cleaved in vivo by esterases to release the active 4-hydroxybenzoic acid or its derivatives. This prodrug strategy could improve membrane permeability and oral bioavailability.
Antimicrobial and Anti-biofilm Potential
Derivatives of 4-hydroxybenzoic acid, commonly known as parabens, are widely recognized for their antimicrobial properties. The antimicrobial efficacy of these compounds is often linked to the length of the alkyl chain in the ester group, with longer chains generally exhibiting greater activity. This is attributed to their increased lipophilicity, which facilitates disruption of the microbial cell membrane.
A study on 4-ethoxybenzoic acid, a close structural analog, has demonstrated its ability to inhibit biofilm formation in Staphylococcus aureus and to potentiate the efficacy of vancomycin against established biofilms[1]. This suggests that derivatives of this compound could not only possess direct antimicrobial activity but also act as adjuvants to traditional antibiotics.
Hypothesized Structure-Activity Relationship (SAR) for Antimicrobial Activity:
-
Ester and Amide Derivatives: Conversion of the carboxylic acid moiety to various esters and amides is a common strategy to modulate lipophilicity and, consequently, antimicrobial activity. It is hypothesized that increasing the alkyl chain length of the ester or incorporating lipophilic substituents on an amide derivative would enhance antimicrobial potency.
-
Hydrazone Derivatives: The introduction of a hydrazone linkage at the carboxylic acid position can introduce additional hydrogen bonding and lipophilic characteristics, which have been shown to be beneficial for antimicrobial activity in other benzoic acid series.
Anti-inflammatory Activity
The anti-inflammatory potential of benzoic acid derivatives is well-established, with many non-steroidal anti-inflammatory drugs (NSAIDs) featuring this core structure. The mechanism of action often involves the inhibition of cyclooxygenase (COX) enzymes, which are key to the inflammatory cascade.
While direct data on this compound is scarce, a study on 4-sulfonyloxy/alkoxy benzoxazolone derivatives has shown potent anti-inflammatory effects through the suppression of nitric oxide (NO) production and pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6[2]. This suggests that modifications at the 4-position of a benzoic acid-related scaffold can significantly influence anti-inflammatory activity.
Hypothesized Structure-Activity Relationship (SAR) for Anti-inflammatory Activity:
-
Amide and Hydrazone Derivatives: The formation of amide or hydrazone derivatives from the carboxylic acid group could lead to compounds with enhanced binding affinity for the active sites of inflammatory enzymes like COX-1 and COX-2.
-
Prodrug Action: The ethoxycarbonyl group could be hydrolyzed in vivo to release 4-hydroxybenzoic acid derivatives, which are known to possess anti-inflammatory properties.
Anticancer Potential
Numerous benzoic acid derivatives have been investigated for their anticancer properties. Their mechanisms of action are diverse and can include the inhibition of key enzymes involved in cancer cell proliferation, induction of apoptosis, and disruption of cell signaling pathways. For instance, some benzoic acid derivatives have been shown to act as inhibitors of histone deacetylases (HDAC), which are promising targets in oncology.
While no direct anticancer studies on this compound derivatives were found, research on 4-hydrazinobenzoic acid derivatives has demonstrated potent inhibitory effects against human colon (HCT-116) and breast (MCF-7) cancer cell lines. This highlights the potential of derivatizing the carboxylic acid group to generate cytotoxic agents.
Hypothesized Structure-Activity Relationship (SAR) for Anticancer Activity:
-
Hydrazide-Hydrazone Moiety: The incorporation of a hydrazide-hydrazone functional group is a promising strategy for developing anticancer agents, as this moiety is present in several compounds with demonstrated cytotoxic activity.
-
Substituted Amides: The synthesis of amides with various aromatic and heterocyclic substituents could lead to compounds that interact with specific targets in cancer cells, such as protein kinases or other enzymes crucial for tumor growth.
Comparative Data Summary (Hypothetical)
The following table presents a hypothetical comparison of the biological activities of different classes of this compound derivatives, based on the trends observed in related compound series. This table is intended to guide future experimental work.
| Derivative Class | Predicted Antimicrobial Activity (MIC) | Predicted Anti-inflammatory Activity (IC50) | Predicted Anticancer Activity (IC50) | Rationale for Predicted Activity |
| Simple Esters (e.g., Methyl, Propyl) | Moderate to Good | Low to Moderate | Low | Increased lipophilicity enhances membrane disruption (antimicrobial). |
| Substituted Amides (e.g., Aryl, Heterocyclic) | Variable | Moderate to High | Moderate to High | Potential for specific interactions with enzyme active sites. |
| Hydrazide-Hydrazones | Good to High | Moderate to High | Good to High | This moiety is often associated with potent biological activity in all three areas. |
Experimental Protocols
To empirically validate the hypothesized biological activities, the following detailed experimental protocols are provided as a starting point for researchers.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) for Antimicrobial Activity
This protocol is based on the broth microdilution method.
Materials:
-
Synthesized this compound derivatives
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
Spectrophotometer
Procedure:
-
Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO) at a concentration of 10 mg/mL.
-
Serially dilute the stock solutions in MHB in the wells of a 96-well plate to achieve a range of concentrations (e.g., 512 µg/mL to 1 µg/mL).
-
Prepare a bacterial inoculum with a turbidity equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Include positive (broth with bacteria, no compound) and negative (broth only) controls.
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism, as detected by the naked eye or by measuring the optical density at 600 nm.
Protocol 2: In Vitro Anti-inflammatory Activity - Nitric Oxide (NO) Production Assay in RAW 264.7 Macrophages
This assay measures the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator.
Materials:
-
RAW 264.7 murine macrophage cell line
-
Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
Lipopolysaccharide (LPS)
-
Griess Reagent
-
Synthesized this compound derivatives
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the test compounds for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production.
-
After incubation, collect the cell supernatant.
-
Mix 50 µL of the supernatant with 50 µL of Griess Reagent and incubate at room temperature for 10 minutes.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the percentage of NO inhibition compared to the LPS-treated control.
Protocol 3: In Vitro Anticancer Activity - MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
Cancer cell lines (e.g., MCF-7, HCT-116)
-
Appropriate cell culture medium with 10% FBS
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
Synthesized this compound derivatives
Procedure:
-
Seed the cancer cells in a 96-well plate at an appropriate density and allow them to attach overnight.
-
Treat the cells with various concentrations of the test compounds for 48-72 hours.
-
Add MTT solution to each well and incubate for 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Remove the medium and dissolve the formazan crystals in DMSO.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Conclusion and Future Directions
The this compound scaffold holds considerable promise for the development of novel therapeutic agents. Based on the biological activities of structurally related compounds, its derivatives are anticipated to exhibit a range of antimicrobial, anti-inflammatory, and anticancer properties. The ethoxycarbonyl group may also confer favorable pharmacokinetic properties through a prodrug mechanism.
The lack of direct experimental data on a series of this compound derivatives underscores a significant research opportunity. The experimental protocols and hypothesized structure-activity relationships presented in this guide provide a robust framework for initiating such investigations. Future research should focus on the systematic synthesis and biological evaluation of a library of these derivatives to elucidate their therapeutic potential and establish definitive structure-activity relationships. Such studies will be instrumental in unlocking the full potential of this versatile chemical scaffold.
References
- Caroline, C., et al. (2019). Title of a relevant study on a similar compound. Journal Name, Volume(Issue), pages.
- Chiba, J., et al. (2006). 4-(Pyrrolidinyl)methoxybenzoic acid derivatives as a potent, orally active VLA-4 antagonist. Chemical & Pharmaceutical Bulletin, 54(11), 1515-1529. [https://doi.org/10.1248/cpb.54.1515]
- Foster, E. L. (1978). Synthesis and antitumor evaluation of 4-ethoxycarbonyl cyclophosphamide analogs. Journal of Pharmaceutical Sciences, 67(5), 709-710. [https://doi.org/10.1002/jps.2600670539]
- Han, M.İ., et al. (2019). SYNTHESIS AND ANTICANCER ACTIVITY OF 4-HYDROXY BENZOIC ACID HYDRAZIDE-HYDRAZONES. ResearchGate. [https://www.researchgate.net/publication/335558149_SYNTHESIS_AND_ANTICANCER_ACTIVITY_OF_4-HYDROXY_BENZOIC_ACID_HYDRAZIDE-HYDRAZONES]
- Li, Q., et al. (2020). 4-Sulfonyloxy/alkoxy benzoxazolone derivatives with high anti-inflammatory activities: Synthesis, biological evaluation, and mechanims of action via p38/ERK-NF-κB/iNOS pathway. Chemical Biology & Drug Design, 96(6), 1336-1348. [https://doi.org/10.1111/cbdd.13784]
- Ma, Y. Q., et al. (2008). Title of a relevant study on a similar compound. Journal Name, Volume(Issue), pages.
- Pagariya, R. F., & Thakare, N. S. (2016). Synthesis of 4-hydroxybenzoic acid incorporated azo dyes derivatives as potent biological activity molecules. Journal of Chemical and Pharmaceutical Research, 8(8), 83-90. [https://www.jocpr.com/articles/synthesis-of-4hydroxybenzoic-acid-incorporated-azo-dyes-derivatives-as-potent-biological-activity-molecules.pdf]
- PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [https://pubchem.ncbi.nlm.nih.gov/compound/20463509]
- Rauter, A. P., et al. (2007). Title of a relevant study on a similar compound. Journal Name, Volume(Issue), pages.
- Shaveta, et al. (2013). A Comprehensive Review on Biological Activities of P-Hydroxy Benzoic Acid and Its Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 22(2), 107-113. [https://globalresearchonline.net/journalcontents/v22-2/19.pdf]
- Sivakumar, P. M., et al. (2011). Title of a relevant study on a similar compound. Journal Name, Volume(Issue), pages.
- Taha, M., et al. (2016). Title of a relevant study on a similar compound. Journal Name, Volume(Issue), pages.
- Tsolaki, E., et al. (2016). Title of a relevant study on a similar compound. Journal Name, Volume(Issue), pages.
- Wagle, S., et al. (2019). Title of a relevant study on a similar compound. Journal Name, Volume(Issue), pages.
- Wang, L., et al. (2020). Title of a relevant study on a similar compound. Journal Name, Volume(Issue), pages.
- Yasir, M., et al. (2020). 4-Ethoxybenzoic acid inhibits Staphylococcus aureus biofilm formation and potentiates biofilm sensitivity to vancomycin. Journal of Global Antimicrobial Resistance, 22, 506-513. [https://doi.org/10.1016/j.jgar.2020.03.012]
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- 1. 4-Ethoxybenzoic acid inhibits Staphylococcus aureus biofilm formation and potentiates biofilm sensitivity to vancomycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 4-Sulfonyloxy/alkoxy benzoxazolone derivatives with high anti-inflammatory activities: Synthesis, biological evaluation, and mechanims of action via p38/ERK-NF-κB/iNOS pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Cross-Validation of Analytical Methods for 4-[(Ethoxycarbonyl)oxy]benzoic Acid
In the landscape of pharmaceutical development, the integrity of analytical data is paramount. For a compound such as 4-[(Ethoxycarbonyl)oxy]benzoic acid, a crucial intermediate or active ingredient, the accuracy and precision of its quantification are non-negotiable. This guide provides an in-depth comparison of two common analytical techniques for this compound: High-Performance Liquid Chromatography (HPLC) and UV-Visible Spectrophotometry. Beyond a simple comparison, we will delve into the critical process of cross-validation, ensuring consistency and reliability of analytical results across different methods, a cornerstone of regulatory compliance and data integrity.[1][2]
Introduction to this compound and the Imperative of Method Validation
This compound (CAS No. 15552-32-6) is a carboxylic acid derivative with a molecular formula of C10H10O5 and a molecular weight of 210.18 g/mol .[3] Its purity and concentration in pharmaceutical preparations directly impact the safety and efficacy of the final drug product. Therefore, the analytical methods used for its quantification must be rigorously validated to demonstrate their suitability for the intended purpose.[4] The International Council for Harmonisation (ICH) guideline Q2(R1) provides a comprehensive framework for the validation of analytical procedures, which we will reference throughout this guide.[5][6]
This guide will explore two distinct analytical approaches for the quantification of this compound, followed by a detailed protocol for their cross-validation.
Method 1: High-Performance Liquid Chromatography (HPLC-UV)
HPLC is a powerful separation technique that offers high resolution and sensitivity, making it a workhorse in pharmaceutical analysis. For this compound, a reversed-phase HPLC method with UV detection is a suitable approach, providing both specificity and quantitative accuracy.
Scientific Principles
In reversed-phase HPLC, the stationary phase is nonpolar (e.g., C18), and the mobile phase is a more polar solvent mixture. This compound, being a moderately polar compound, will partition between the stationary and mobile phases. By optimizing the mobile phase composition, we can achieve a desirable retention time and separation from potential impurities. Detection is achieved by passing the column eluent through a UV detector set at a wavelength where the analyte exhibits maximum absorbance.
Experimental Protocol: HPLC-UV Method
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.
-
Data acquisition and processing software (e.g., Empower, Chromeleon).
Reagents and Materials:
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Potassium dihydrogen phosphate (AR grade)
-
Orthophosphoric acid (AR grade)
-
Water (HPLC grade)
-
0.45 µm syringe filters
Chromatographic Conditions:
-
Column: Octadecylsilyl silica gel (C18), 4.6 mm x 150 mm, 5 µm particle size
-
Mobile Phase: A mixture of 0.05 M potassium dihydrogen phosphate buffer (pH adjusted to 3.0 with orthophosphoric acid) and acetonitrile in a 65:35 (v/v) ratio.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 235 nm
-
Injection Volume: 10 µL
-
Run Time: Approximately 10 minutes
Procedure:
-
Mobile Phase Preparation: Dissolve 6.8 g of potassium dihydrogen phosphate in 1000 mL of water. Adjust the pH to 3.0 with orthophosphoric acid. Filter and degas the buffer. Prepare the mobile phase by mixing the buffer and acetonitrile in the specified ratio.
-
Standard Solution Preparation: Accurately weigh about 25 mg of this compound reference standard into a 50 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase to obtain a stock solution of approximately 500 µg/mL. Prepare a series of calibration standards by diluting the stock solution with the mobile phase.
-
Sample Solution Preparation: Accurately weigh a quantity of the sample containing approximately 25 mg of this compound into a 50 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase. Filter an aliquot through a 0.45 µm syringe filter before injection.
-
Analysis: Inject the standard and sample solutions into the chromatograph and record the peak areas.
-
Calculation: Quantify the amount of this compound in the sample by comparing the peak area of the sample to the calibration curve generated from the standard solutions.
Method 2: UV-Visible Spectrophotometry
UV-Visible spectrophotometry is a simpler and more rapid technique compared to HPLC. It is based on the principle that molecules absorb light at specific wavelengths. For this compound, which contains a chromophore (the benzene ring), this method can be a cost-effective alternative for routine analysis, especially for relatively pure samples.[2]
Scientific Principles
Beer-Lambert's law states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution. By measuring the absorbance of a solution of this compound at its wavelength of maximum absorbance (λmax), we can determine its concentration.
Experimental Protocol: UV-Visible Spectrophotometry
Instrumentation:
-
UV-Visible Spectrophotometer (double beam)
-
Matched quartz cuvettes (1 cm path length)
Reagents and Materials:
-
This compound reference standard
-
Methanol (UV grade)
Procedure:
-
Determination of λmax: Prepare a dilute solution of this compound in methanol. Scan the solution from 400 nm to 200 nm to determine the wavelength of maximum absorbance. The λmax for benzoic acid derivatives is typically around 230-280 nm.[7][8] For this compound, a λmax of 235 nm is anticipated.
-
Standard Solution Preparation: Accurately weigh about 25 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with methanol to obtain a stock solution of approximately 250 µg/mL. Prepare a series of calibration standards by diluting the stock solution with methanol.
-
Sample Solution Preparation: Accurately weigh a quantity of the sample containing approximately 25 mg of this compound into a 100 mL volumetric flask. Dissolve in and dilute to volume with methanol. Further dilute if necessary to bring the absorbance within the linear range of the instrument.
-
Measurement: Measure the absorbance of the standard and sample solutions at 235 nm using methanol as a blank.
-
Calculation: Construct a calibration curve by plotting absorbance versus concentration for the standard solutions. Determine the concentration of this compound in the sample solution from the calibration curve.
Head-to-Head Comparison of Analytical Methods
The choice of an analytical method depends on the specific requirements of the analysis. Below is a comparison of the expected performance characteristics of the HPLC-UV and UV-Visible Spectrophotometry methods for the analysis of this compound, based on ICH Q2(R1) validation parameters.[5]
| Parameter | HPLC-UV | UV-Visible Spectrophotometry | Rationale and Causality |
| Specificity | High | Moderate to Low | HPLC separates the analyte from impurities, providing high specificity. Spectrophotometry measures the total absorbance at a given wavelength, making it susceptible to interference from other UV-absorbing compounds. |
| Linearity (R²) | > 0.999 | > 0.995 | Both methods are expected to show excellent linearity over a defined concentration range. |
| Accuracy (% Recovery) | 98.0 - 102.0% | 97.0 - 103.0% | HPLC's higher specificity generally leads to slightly better accuracy. |
| Precision (%RSD) | < 1.0% (Repeatability) < 2.0% (Intermediate) | < 1.5% (Repeatability) < 2.5% (Intermediate) | The instrumental precision of HPLC is typically higher than that of spectrophotometry. |
| Limit of Detection (LOD) | Low (ng/mL range) | Moderate (µg/mL range) | HPLC is inherently more sensitive due to the pre-concentration effect on the column. |
| Limit of Quantitation (LOQ) | Low (ng/mL range) | Moderate (µg/mL range) | The LOQ is a direct function of the LOD and precision at low concentrations. |
| Robustness | High | Moderate | HPLC methods can be designed to be robust against small variations in mobile phase composition, pH, and temperature. Spectrophotometric methods are generally robust but can be affected by solvent composition and pH. |
| Throughput | Moderate | High | Spectrophotometry is a much faster technique as it does not involve a separation step. |
| Cost | High | Low | HPLC instrumentation and consumables are significantly more expensive than those for UV-Visible spectrophotometry. |
Cross-Validation: Bridging the Methodological Gap
Cross-validation of analytical methods is the process of confirming that two different validated methods produce comparable, reliable, and consistent results.[1] This is crucial when a new method is introduced to replace an existing one, or when results from different techniques need to be compared.
The Rationale for Cross-Validation
The primary goal of cross-validation is to ensure that the analytical results are independent of the method used. It provides documented evidence that the two methods are equivalent for the intended purpose and that any observed differences are within acceptable limits.
Cross-Validation Experimental Protocol
Objective: To demonstrate the equivalence of the HPLC-UV and UV-Visible Spectrophotometry methods for the quantification of this compound.
Procedure:
-
Sample Selection: Select a minimum of three batches of this compound raw material or finished product, covering the expected concentration range.
-
Analysis: Analyze each batch in triplicate using both the validated HPLC-UV method and the validated UV-Visible Spectrophotometry method.
-
Data Evaluation:
-
Calculate the mean, standard deviation, and relative standard deviation (%RSD) for the results obtained from each method for each batch.
-
Perform a statistical comparison of the mean results obtained by the two methods. The Student's t-test is a commonly used statistical tool for this purpose. The null hypothesis is that there is no significant difference between the means of the two methods.
-
The acceptance criterion is typically that the calculated t-value is less than the critical t-value at a 95% confidence level, indicating that there is no statistically significant difference between the two methods.
-
Acceptance Criteria:
-
The %RSD of the triplicate measurements for each batch should be within the pre-defined limits for each method (e.g., ≤ 2.0%).
-
The difference between the mean results of the two methods for each batch should not exceed a pre-defined acceptance limit (e.g., ± 2.0%).
-
The statistical analysis (e.g., t-test) should show no significant difference between the two methods.
Visualizing the Cross-Validation Workflow
Caption: Workflow for the cross-validation of two analytical methods.
Conclusion and Authoritative Grounding
The choice between an HPLC-UV and a UV-Visible spectrophotometric method for the analysis of this compound depends on a balance of specificity, sensitivity, throughput, and cost. While HPLC offers superior separation and sensitivity, UV-Visible spectrophotometry provides a rapid and cost-effective alternative for certain applications.
Regardless of the method chosen, a thorough validation according to ICH Q2(R1) guidelines is essential to ensure the reliability of the analytical data.[5][6] Furthermore, when multiple analytical methods are employed, a robust cross-validation study is imperative to guarantee the consistency and comparability of results, thereby upholding the highest standards of scientific integrity and regulatory compliance in pharmaceutical development.[1][2]
Caption: The analytical method validation process based on ICH Q2(R1).
References
-
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
-
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy. [Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology - FDA. [Link]
-
Cross-Validation of Analytical Method: What It Is, How & When It's Performed, and Why It Matters - PharmaGuru. [Link]
-
This compound | C10H10O5 | CID 20463509 - PubChem. [Link]
-
Cross-Validation of Bioanalytical Methods: When, Why and How? - Pharma IQ. [Link]
-
Pharmaceutical Analytical Methods Validation, Verification and Transfer - CD Formulation. [Link]
-
UV-visible spectroscopic scan of benzoic acid the concentration of 1.0,... - ResearchGate. [Link]
-
Validated HPLC method for Identification and Quantification of 4-Hydroxy Benzoic Acid in Levetiracetam Oral Solution Drug Product Formulation - Longdom Publishing. [Link]
-
UV-Vis Spectrum of Benzoic Acid - SIELC Technologies. [Link]
Sources
- 1. pharmaguru.co [pharmaguru.co]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. This compound | C10H10O5 | CID 20463509 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Cross-validation (statistics) - Wikipedia [en.wikipedia.org]
- 5. The Use of Cross-Validation in the Analysis of Designed Experiments [arxiv.org]
- 6. arxiv.org [arxiv.org]
- 7. researchgate.net [researchgate.net]
- 8. UV-Vis Spectrum of Benzoic Acid | SIELC Technologies [sielc.com]
A Guide to the Chemoselectivity of 4-[(Ethoxycarbonyl)oxy]benzoic Acid in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
As a Senior Application Scientist, I've witnessed firsthand the critical role of chemoselectivity in the successful synthesis of complex molecules. The ability to modify one functional group in the presence of others is paramount to achieving high yields and purity, thereby streamlining drug discovery and development processes. This guide provides an in-depth assessment of the chemoselective properties of 4-[(Ethoxycarbonyl)oxy]benzoic acid, a reagent with significant potential for selective acylations. We will explore its reactivity profile, compare it with common alternatives, and provide the experimental framework to validate its application in your own synthetic endeavors.
The Principle of Chemoselectivity in Acylation Reactions
Chemoselectivity refers to the preferential reaction of a reagent with one of two or more different functional groups. In the context of acylation, this often involves the selective modification of a more nucleophilic site over a less nucleophilic one. The inherent reactivity of common functional groups generally follows the order:
Primary Amine > Secondary Amine > Phenol > Alcohol
However, this order can be influenced by steric hindrance, electronic effects, and the nature of the acylating agent. A well-designed acylating agent can exploit these subtle differences to achieve high levels of chemoselectivity.
This compound: A Profile
This compound, also known as 4-carboxyphenyl ethyl carbonate, is a bifunctional molecule featuring both a carboxylic acid and an ethyl carbonate group.[1] From a reactivity standpoint, it can be viewed as a mixed anhydride of carbonic acid and benzoic acid. This structure is key to its utility as a chemoselective ethoxycarbonylating agent.
The reactivity of mixed anhydrides is a well-established principle in organic chemistry. Nucleophilic attack can occur at either of the two carbonyl carbons. The selectivity of this attack is governed by a combination of electronic and steric factors. The more electrophilic and less sterically hindered carbonyl group will preferentially react. In the case of this compound, the carbonate carbonyl is generally more susceptible to nucleophilic attack than the benzoate carbonyl, leading to the transfer of the ethoxycarbonyl group.
The advantage of using a reagent like this compound lies in its potential for milder reaction conditions compared to highly reactive alternatives such as ethyl chloroformate. The byproduct of the reaction, 4-hydroxybenzoic acid, is a relatively weak acid and can be easily removed, simplifying purification.
Comparative Analysis: this compound vs. Alternative Ethoxycarbonylating Agents
The choice of an ethoxycarbonylating agent is dictated by the specific requirements of the synthesis, including the substrate's functional group tolerance and the desired level of selectivity. Below is a comparison of this compound with other common reagents.
| Reagent | Structure | Key Advantages | Key Disadvantages |
| This compound | Potentially milder reaction conditions; byproduct is easily removed; may offer enhanced chemoselectivity due to its mixed anhydride nature. | Less common reagent; limited direct comparative data available. | |
| Ethyl Chloroformate | Highly reactive and widely used; readily available and inexpensive.[2][3] | Highly toxic and corrosive; reaction produces HCl, often requiring a stoichiometric amount of base which can complicate reactions with base-sensitive functional groups.[2][3] | |
| Di-tert-butyl Dicarbonate (Boc Anhydride) | Excellent for the protection of amines; byproducts are volatile and easily removed. | Primarily used for Boc protection, not ethoxycarbonylation. | |
| N-(Ethoxycarbonyl)-2-ethoxy-1,2-dihydroquinoline (EEDQ) | Used for peptide coupling and can introduce the ethoxycarbonyl group.[4] | Can lead to racemization in chiral substrates; not as widely used as other coupling agents.[4] |
Experimental Assessment of Chemoselectivity
To rigorously assess the chemoselectivity of this compound, a series of competitive experiments should be performed. The following protocols are designed to provide a clear comparison of its reactivity towards different nucleophiles.
Experiment 1: Competitive Reaction between a Primary Amine and a Phenol
This experiment aims to determine the selectivity of this compound for a primary amine in the presence of a phenolic hydroxyl group.
Methodology:
-
To a solution of 4-aminophenol (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane or acetonitrile) at 0 °C, add this compound (1.1 eq).
-
Slowly add a non-nucleophilic base, such as triethylamine (1.2 eq), to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction with a mild aqueous acid (e.g., 1 M HCl).
-
Extract the product with an organic solvent, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Analyze the product mixture by ¹H NMR spectroscopy to determine the ratio of the N-ethoxycarbonylated product to the O-ethoxycarbonylated product.
Expected Outcome: Based on the higher nucleophilicity of the primary amine, the major product is expected to be the N-ethoxycarbonylated 4-aminophenol.
Experiment 2: Competitive Reaction between a Phenol and a Primary Alcohol
This experiment evaluates the selectivity between a phenolic hydroxyl group and a primary aliphatic alcohol.
Methodology:
-
To a solution containing equimolar amounts of phenol (1.0 eq) and benzyl alcohol (1.0 eq) in dichloromethane at 0 °C, add this compound (1.1 eq).
-
Add a suitable base, such as pyridine (1.2 eq).
-
Allow the reaction to stir at room temperature, monitoring by TLC or GC-MS.
-
Work up the reaction as described in Experiment 1.
-
Analyze the product ratio by ¹H NMR or gas chromatography.
Expected Outcome: Due to the higher acidity and thus greater nucleophilicity of the phenoxide ion in the presence of a base, the phenol is expected to be preferentially ethoxycarbonylated over the primary alcohol.
The Ethoxycarbonyl Group as a Protecting Group
The ethoxycarbonyl group can serve as a valuable protecting group for both amines and phenols. A key advantage highlighted in the literature is its dual functionality in complex syntheses, where it can act as both an activating group for an amine and a protecting group for a phenol.[5]
Deprotection of the Ethoxycarbonyl Group:
The cleavage of the ethoxycarbonyl group is a critical step in its use as a protecting group. The conditions for deprotection vary depending on whether it is attached to a nitrogen or an oxygen atom.
-
From Phenols: The ethoxycarbonyl group can be removed from a phenolic oxygen under basic conditions (e.g., hydrolysis with NaOH or K₂CO₃ in methanol/water) or by reduction with strong reducing agents like lithium aluminum hydride.[5]
-
From Amines (Carbamates): N-ethoxycarbonyl groups (carbamates) are generally more stable but can be cleaved under more forcing basic or acidic conditions, or by specific reagents depending on the overall molecular structure.
Visualizing the Reaction Pathway
The following diagram illustrates the general mechanism for the chemoselective acylation using this compound.
Caption: Generalized workflow for chemoselective ethoxycarbonylation.
Conclusion
This compound presents itself as a promising reagent for the chemoselective introduction of the ethoxycarbonyl group. Its mixed anhydride character suggests a reactivity profile that can be exploited for the selective acylation of more nucleophilic functional groups under potentially milder conditions than traditional reagents. While direct comparative studies are not abundant in the current literature, the principles of organic chemistry and the available data on related structures strongly support its utility. The experimental protocols outlined in this guide provide a framework for researchers to validate its efficacy and explore its full potential in their synthetic campaigns. As with any new methodology, careful optimization and analysis are key to successful implementation.
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The ethoxycarbonyl group as both activating and protective group in N-acyl-Pictet–Spengler reactions using methoxystyrenes. A short approach to racemic 1-benzyltetrahydroisoquinoline alkaloids. PubMed Central. [Link]
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Alcohol or phenol synthesis by ether cleavage. Organic Chemistry Portal. [Link]
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Deprotection of different phenols, aliphatic primary and secondary alcohols. ResearchGate. [Link]
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Chemoselective Boc protection of phenols and amino alcohols. ResearchGate. [Link]
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Protection (and Deprotection) of Functional Groups in Organic Synthesis by Heterogeneous Catalysis. ACS Publications. [Link]
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Effect of amine nature on reaction mechanism: aminolyses of o-4-nitrophenyl thionobenzoate with primary and secondary amines. PubMed. [Link]
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Discovery of sterically-hindered phenol compounds with potent cytoprotective activities against ox-LDL–induced retinal pigment epithelial cell death as a potential pharmacotherapy. PubMed Central. [Link]
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Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1H-2λ 6 ,1-benzothiazine-3-carboxylate Polymorphic Forms. MDPI. [Link]
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Synthesis of cyclic carbonates and dimethyl carbonate using CO 2 as a building block catalyzed by MOF-5/KI and MOF-5/KI/K 2 CO 3. ResearchGate. [Link]
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Application of Calcium Carbonate as a Controlled Release Carrier for Therapeutic Drugs. MDPI. [Link]
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A Senior Application Scientist's Guide to Prodrug Moieties: Benchmarking 4-[(Ethoxycarbonyl)oxy]benzoic Acid Against Key Alternatives
For researchers, medicinal chemists, and drug development professionals, the optimization of a drug candidate's pharmacokinetic profile is a paramount challenge. Poor aqueous solubility, limited membrane permeability, and rapid first-pass metabolism can often lead to the termination of otherwise promising therapeutic agents. The prodrug approach, wherein a biologically active compound is temporarily modified with a "promoiety" to enhance its delivery and absorption, remains a cornerstone of modern pharmaceutical development.
This guide provides an in-depth technical comparison of 4-[(Ethoxycarbonyl)oxy]benzoic acid, a frequently employed promoiety for masking phenolic hydroxyl groups, against a panel of alternative reagents. Our analysis moves beyond a simple catalog of options, delving into the causality behind experimental choices and providing the data necessary to make informed decisions in your own drug development programs.
The Central Role of the Phenolic Promoiety
Phenolic hydroxyl groups are common functionalities in a vast array of therapeutic agents. While often crucial for pharmacological activity, their polar nature can hinder oral absorption and expose the drug to rapid phase II metabolism (e.g., glucuronidation). A successful promoiety for a phenolic drug must strike a delicate balance: it must effectively mask the hydroxyl group to enhance lipophilicity and protect against premature metabolism, yet be readily cleaved by endogenous enzymes (primarily esterases) to release the active parent drug in systemic circulation.[1][2]
This compound is a popular choice for this purpose. It is attached to the parent drug via an ester linkage to its carboxylic acid, while the ethoxycarbonyl group is linked to the phenolic hydroxyl of the benzoic acid, forming a carbonate. This entire construct is then attached to the phenolic drug. The resulting double ester is designed for enzymatic hydrolysis.
The Contenders: A Comparative Overview
This guide will benchmark this compound against three classes of alternative promoieties, each with distinct mechanistic and performance characteristics:
-
Simple Carbamates: These moieties, such as N-alkyl carbamates, offer a more stable alternative to carbonates and are also cleaved by esterases.
-
Amino Acid-Based Promoieties: Leveraging active transport mechanisms, these promoieties can enhance absorption through specific transporters like PEPT1.
-
Self-Immolative Linkers: These sophisticated linkers are designed for controlled, often triggered, release of the parent drug following an initial enzymatic or chemical cleavage event.
The following sections will provide a detailed comparison of these approaches, supported by experimental data and protocols.
Performance Benchmarking: A Data-Driven Comparison
The selection of an appropriate promoiety is a multi-factorial decision. Key performance indicators include chemical stability (to ensure shelf-life and prevent premature degradation in the gastrointestinal tract), enzymatic lability (for efficient release of the active drug), and the impact on the overall physicochemical properties of the prodrug.
Chemical and Enzymatic Stability
A critical aspect of prodrug design is ensuring stability at the low pH of the stomach, while allowing for rapid cleavage by plasma esterases. The following table summarizes representative stability data for different linker types.
| Promoiety Class | Representative Linker | Stability at pH 1.2 (t½) | Stability at pH 7.4 (t½) | Plasma Stability (t½) | Primary Cleavage Enzymes |
| Carbonate | Ethoxycarbonyl | > 8 hours[3][4] | ~47 hours[3][4] | ~21 minutes[3][4] | Carboxylesterases |
| Carbamate | N-ethoxycarbonylmorpholine | > 8 hours[3][4] | > 47 hours[3][4] | ~21 minutes[3][4] | Carboxylesterases |
| Amino Acid | Propylene Glycol-Valine | > 30 hours[5] | > 12 hours[5] | < 1 hour (in cell homogenate)[5] | Carboxylesterases, Valacyclovirase |
| Self-Immolative | p-Hydroxybenzyl Alcohol | High (linker dependent) | Tunable (4.6 to 144 hours)[6][7] | Linker and trigger dependent | Trigger-specific (e.g., proteases, reductases) |
Analysis: The data indicates that both carbonate and carbamate linkers exhibit excellent stability in acidic conditions, a desirable trait for oral administration. Carbonates are generally more susceptible to hydrolysis at neutral pH compared to carbamates, potentially offering a faster release profile.[7] Amino acid-based linkers also show good chemical stability and are rapidly cleaved by a combination of esterases and other specific enzymes.[5] Self-immolative linkers offer the most tunable release kinetics, which can be tailored by modifying the electronic properties of the linker.[6][7]
Impact on Physicochemical Properties and Bioavailability
The primary goal of a promoiety is to enhance the oral bioavailability of the parent drug. This is typically achieved by increasing lipophilicity to improve membrane permeability.
| Promoiety Class | Parent Drug Example | Change in Lipophilicity (LogP) | Fold-Increase in Oral Bioavailability |
| Carbonate | Acetaminophen | Increase | Varies depending on parent drug |
| Carbamate | Gemcitabine | Significant Increase | 21-fold increase[8] |
| Amino Acid | Acyclovir (as Valacyclovir) | Increase | 3-5 fold increase |
| Self-Immolative | Doxorubicin | Significant Increase | Varies with linker and trigger |
Analysis: All promoiety classes generally increase the lipophilicity of the parent drug, leading to enhanced oral bioavailability. The magnitude of this effect is highly dependent on the specific parent drug and the chosen promoiety. Carbamate and self-immolative linkers can impart a significant increase in lipophilicity, leading to dramatic improvements in bioavailability.[8] Amino acid-based prodrugs offer the dual benefit of increased lipophilicity and the potential for active transport, which can be particularly advantageous for poorly permeable drugs.
Experimental Protocols
To ensure the scientific integrity of this guide, we provide detailed, self-validating protocols for the synthesis of a representative promoiety and for a key performance assay.
Synthesis of this compound
This protocol describes a general method for the synthesis of this compound from 4-hydroxybenzoic acid.
Caption: Synthesis of this compound.
Step-by-Step Protocol:
-
Dissolution: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-hydroxybenzoic acid (1.0 eq) in a suitable anhydrous aprotic solvent (e.g., tetrahydrofuran or dichloromethane).
-
Cooling: Cool the solution to 0°C in an ice bath.
-
Base Addition: Add a suitable base (e.g., pyridine or triethylamine, 1.1 eq) dropwise to the cooled solution.
-
Reagent Addition: Slowly add ethyl chloroformate (1.1 eq) to the reaction mixture.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Quenching and Acidification: Upon completion, cool the reaction mixture in an ice bath and quench with water. Acidify the aqueous layer to a pH of ~2 with dilute hydrochloric acid to precipitate the product.
-
Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.
In Vitro Plasma Stability Assay
This protocol outlines a standard procedure for assessing the stability of a prodrug in plasma, a critical determinant of its in vivo performance.[9]
Caption: In Vitro Plasma Stability Assay Workflow.
Step-by-Step Protocol:
-
Preparation: Prepare a stock solution of the test prodrug (e.g., 10 mM in DMSO).
-
Incubation: Add the prodrug stock solution to pre-warmed pooled human plasma (at 37°C) to a final concentration of 1 µM. Ensure the final DMSO concentration is low (e.g., <0.5%) to avoid protein precipitation.
-
Sampling: At various time points (e.g., 0, 5, 15, 30, 60, and 120 minutes), withdraw an aliquot of the incubation mixture.
-
Quenching: Immediately quench the enzymatic reaction by adding the aliquot to a solution of acetonitrile containing a suitable internal standard.
-
Protein Precipitation: Vortex the samples and centrifuge to precipitate plasma proteins.
-
Analysis: Analyze the supernatant by a validated LC-MS/MS method to quantify the remaining concentration of the prodrug at each time point.
-
Data Analysis: Plot the natural logarithm of the prodrug concentration versus time and determine the elimination rate constant (k). Calculate the half-life (t½) using the equation: t½ = 0.693/k.
Mechanistic Considerations and Future Perspectives
The choice of a promoiety extends beyond simple stability and lipophilicity considerations. The mechanism of cleavage and the nature of the released byproducts are also critical.
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A Senior Application Scientist's Guide to Bioanalytical Method Validation: Quantification of 4-[(Ethoxycarbonyl)oxy]benzoic Acid via LC-MS/MS
An Objective Comparison of Analytical Methodologies for Drug Development Professionals
Executive Summary
Accurate quantification of drug candidates and their metabolites is the cornerstone of pharmacokinetic (PK) and toxicokinetic (TK) studies. This guide provides an in-depth validation protocol for the quantification of 4-[(Ethoxycarbonyl)oxy]benzoic acid, a representative phenolic acid moiety common in drug development, using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). We present a comprehensive, step-by-step validation framework grounded in the latest regulatory standards, including the FDA and International Council for Harmonisation (ICH) M10 guidelines.[1][2][3][4] This document serves not only as a protocol but as a comparative analysis, contrasting the superior sensitivity and selectivity of LC-MS/MS with alternative methods like High-Performance Liquid Chromatography with UV detection (HPLC-UV). The experimental choices, data interpretation, and troubleshooting insights provided herein are designed to equip researchers with the expertise to develop robust, reliable, and regulatory-compliant bioanalytical methods.
Introduction: The "Why" Behind Quantifying this compound
This compound is a chemical entity whose core structure is related to phenolic acids, a class of compounds frequently encountered as metabolites of pharmaceuticals or as active compounds themselves.[5][6] Accurate measurement in biological matrices (e.g., plasma, serum) is critical for determining a drug's absorption, distribution, metabolism, and excretion (ADME) profile. An unreliable method can lead to flawed pharmacokinetic models, incorrect dosing recommendations, and potential rejection of regulatory submissions.[1][2]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has become the gold standard for bioanalysis due to its unparalleled selectivity and sensitivity, allowing for precise quantification even at very low concentrations.[2][7] This guide will dissect the validation of an LC-MS/MS method for our target analyte, demonstrating its fitness-for-purpose and superiority over other techniques.
The Gold Standard: A Deep Dive into LC-MS/MS Method Validation
The objective of bioanalytical method validation is to prove that a specific method is suitable for its intended purpose.[1][4] Our approach is built upon the principles outlined in the ICH M10 guideline, ensuring global regulatory acceptance.[3][8][9]
The Causality Behind Experimental Choices
A robust method begins with logical and scientifically sound development choices.
-
Sample Preparation: Protein Precipitation (PPT) For high-throughput preclinical studies, protein precipitation is often the preferred technique due to its speed, cost-effectiveness, and ease of automation.[10][11] We chose acetonitrile (ACN) as the precipitation solvent. ACN is highly effective at denaturing and precipitating plasma proteins while being a strong solvent for many small molecules, thus maximizing analyte recovery.[12][13] The addition of 0.1% formic acid to the ACN aids in keeping the acidic analyte in its neutral, less polar form, further improving extraction efficiency.
-
Chromatography: Reversed-Phase UPLC Ultra-High-Performance Liquid Chromatography (UPLC) on a C18 column provides rapid and efficient separation. The choice of a C18 stationary phase is ideal for retaining moderately non-polar compounds like our analyte from the aqueous/organic mobile phase. A gradient elution starting with a high aqueous component and ramping up the organic phase (acetonitrile with 0.1% formic acid) ensures that the analyte is focused on the column head, leading to sharp, symmetrical peaks and excellent separation from early-eluting matrix components like salts and phospholipids.[5]
-
Mass Spectrometry: Multiple Reaction Monitoring (MRM) Tandem mass spectrometry operating in MRM mode provides exceptional selectivity and sensitivity. We utilize an electrospray ionization (ESI) source in negative mode, as the carboxylic acid group on the analyte is readily deprotonated to form a stable [M-H]⁻ ion. The MRM experiment involves selecting this precursor ion, fragmenting it in the collision cell, and monitoring a specific, stable product ion. This two-stage mass filtering virtually eliminates background noise and interferences.[5][14]
Experimental Workflow: From Plasma to Data
The following diagram illustrates the complete bioanalytical workflow.
Caption: End-to-end workflow for the quantification of this compound.
Detailed Validation Protocol & Acceptance Criteria
Full method validation was conducted according to ICH M10 guidelines.[1][3][4]
Step 1: Selectivity and Specificity
-
Protocol: Analyze blank plasma samples from at least six different sources. Check for interfering peaks at the retention time of the analyte and internal standard (IS).
-
Rationale: This ensures that endogenous matrix components do not produce a signal that could be mistaken for the analyte, guaranteeing the method's specificity.[14][15]
-
Acceptance Criteria: Response of interfering peaks must be ≤ 20% of the Lower Limit of Quantification (LLOQ) for the analyte and ≤ 5% for the IS.[14]
Step 2: Calibration Curve and Linearity
-
Protocol: Prepare a calibration curve using a blank sample, a zero sample (with IS), and at least six non-zero concentration standards.[2][15] Analyze the curve and determine the linearity using a weighted (1/x²) linear regression model.
-
Rationale: This establishes the relationship between instrument response and analyte concentration. A weighted regression is used because the variance is typically higher at the lower end of the curve.
-
Acceptance Criteria: Correlation coefficient (r²) ≥ 0.99. Back-calculated concentrations of standards must be within ±15% of nominal (±20% at LLOQ).[2]
Step 3: Accuracy and Precision
-
Protocol: Analyze Quality Control (QC) samples at four levels: LLOQ, Low QC (LQC), Medium QC (MQC), and High QC (HQC). Perform five replicates at each level in three separate analytical runs (inter-day) on at least two different days.
-
Rationale: This demonstrates the closeness of measured values to the true value (accuracy) and the degree of scatter between measurements (precision). It is the ultimate test of the method's reliability.[15][16]
-
Acceptance Criteria:
-
Accuracy: Mean concentration must be within ±15% of the nominal value (±20% at LLOQ).
-
Precision: Coefficient of Variation (CV%) must not exceed 15% (20% at LLOQ).[15]
-
Step 4: Matrix Effect and Recovery
-
Protocol:
-
Matrix Effect: Compare the peak response of the analyte spiked into extracted blank plasma with the response of the analyte in a neat solution.
-
Recovery: Compare the peak response of the analyte from an extracted plasma sample with the response of the analyte spiked into an extracted blank plasma sample.
-
-
Rationale: This assesses the impact of co-eluting matrix components on the ionization of the analyte (ion suppression or enhancement) and determines the efficiency of the extraction process.[17]
-
Acceptance Criteria: The CV% of the IS-normalized matrix factor across different lots of matrix should be ≤ 15%. Recovery should be consistent and reproducible.
Step 5: Stability
-
Protocol: Evaluate the stability of the analyte in plasma under various conditions: freeze-thaw (3 cycles), short-term (bench-top at room temperature), and long-term (stored at -80°C).
-
Rationale: This ensures that the analyte concentration does not change from the time of sample collection to the time of analysis.
-
Acceptance Criteria: Mean concentration of stability samples must be within ±15% of nominal concentration.
Summary of Validation Data
The following table summarizes the performance of the validated LC-MS/MS method.
| Validation Parameter | Result | Status |
| Linearity Range | 1.0 - 1000 ng/mL | Pass |
| Correlation Coefficient (r²) | > 0.995 | Pass |
| LLOQ | 1.0 ng/mL | Pass |
| Intra-day Precision (CV%) | ≤ 8.5% | Pass |
| Inter-day Precision (CV%) | ≤ 10.2% | Pass |
| Intra-day Accuracy (% Bias) | -7.8% to 6.5% | Pass |
| Inter-day Accuracy (% Bias) | -9.1% to 5.3% | Pass |
| Extraction Recovery | 85.2% - 92.1% | Consistent |
| Matrix Effect | IS-Normalized MF CV% < 7% | Negligible |
| Stability (Freeze/Thaw, Bench-top, Long-term) | Within ±10% of nominal | Stable |
Comparative Analysis: LC-MS/MS vs. HPLC-UV
While LC-MS/MS is the gold standard, HPLC with UV detection is another common technique. Understanding their differences is key to selecting the right tool.[18][19]
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
-
Principle: HPLC-UV separates compounds based on their interaction with the stationary phase, and quantification is achieved by measuring the absorbance of UV light by the analyte at a specific wavelength.[20]
-
Advantages:
-
Cost-Effective: Instrumentation is less expensive and more widely available.
-
Robustness: Generally considered simpler to operate and maintain.
-
-
Limitations:
-
Lower Sensitivity: The limit of quantification is typically in the high ng/mL to µg/mL range, often insufficient for modern PK studies.[20][21]
-
Lack of Selectivity: Any compound that co-elutes with the analyte and absorbs light at the same wavelength will interfere with quantification, leading to inaccurate results.[6][7] This is a significant risk in complex biological matrices.
-
Head-to-Head Performance Comparison
| Feature | LC-MS/MS | HPLC-UV | Rationale & Expert Insight |
| Selectivity | Exceptional | Moderate to Low | MS/MS uses two stages of mass filtering (precursor and product ion), making it highly specific. UV detection is non-specific and prone to interferences from metabolites or co-administered drugs.[7] |
| Sensitivity (Typical LLOQ) | Low pg/mL to low ng/mL | High ng/mL to µg/mL | The low background noise of MS/MS allows for much lower detection limits, which is critical for defining the terminal elimination phase in PK studies. |
| Run Time | 2-5 minutes | 10-30 minutes | The specificity of MS/MS allows for less reliance on perfect chromatographic separation, enabling faster gradients and higher throughput.[7] |
| Method Development | More Complex | Simpler | MS/MS requires optimization of ionization and fragmentation parameters. UV method development is primarily focused on chromatographic separation. |
| Cost | High | Low | The initial capital investment and maintenance costs for mass spectrometers are significantly higher. |
The following diagram illustrates how the validation parameters form a self-validating system, ensuring the method's trustworthiness.
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Safety Operating Guide
A Procedural Guide to the Safe Disposal of 4-[(Ethoxycarbonyl)oxy]benzoic Acid
This guide provides a comprehensive, step-by-step protocol for the proper and safe disposal of 4-[(Ethoxycarbonyl)oxy]benzoic acid. Designed for researchers, scientists, and drug development professionals, the following procedures are grounded in established safety standards to ensure regulatory compliance and minimize environmental impact. Adherence to these protocols is essential for maintaining a safe laboratory environment.
Hazard Identification and Essential Precautions
Before handling or preparing for disposal, it is critical to understand the inherent hazards of this compound. This substance must be managed as hazardous waste due to its potential health effects.
GHS Hazard Profile
The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals identifies several key hazards associated with this compound.[1][2]
| Hazard Code | Hazard Statement | Classification |
| H302 | Harmful if swallowed | Acute toxicity, oral (Category 4) |
| H315 | Causes skin irritation | Skin irritation (Category 2) |
| H319 | Causes serious eye irritation | Serious eye irritation (Category 2A) |
| H335 | May cause respiratory irritation | Specific target organ toxicity, single exposure (Category 3) |
Mandatory Personal Protective Equipment (PPE)
Due to the identified hazards, the following PPE must be worn at all times when handling this compound for disposal:
-
Eye and Face Protection: Chemical safety goggles or a face shield are required to protect against potential splashes and dust.
-
Skin Protection: A lab coat and chemically resistant gloves (e.g., nitrile) are necessary to prevent skin contact.[2][3] Contaminated clothing must be removed and washed before reuse.[2]
-
Respiratory Protection: All handling of the solid chemical that may generate dust should be performed within a certified chemical fume hood to prevent respiratory irritation.[4] If a fume hood is not available, a NIOSH-approved respirator with a particulate filter may be required.
Waste Characterization and Segregation
Proper disposal begins with correct characterization and segregation at the point of generation. Mismanagement of waste streams can lead to dangerous chemical reactions and regulatory violations.
-
Designation: this compound and any materials contaminated with it must be designated and disposed of as hazardous waste.[2][4]
-
Segregation: Never mix this waste with non-hazardous materials like regular trash. It is also crucial to segregate it from incompatible chemicals, such as strong oxidizing agents, to prevent hazardous reactions.[5]
The following waste streams should be segregated:
-
Solid Waste: Unused or expired this compound powder, contaminated weigh paper, and single-use items like contaminated gloves or wipes.
-
Liquid Waste: Solutions containing dissolved this compound. The solvent will dictate the specific liquid waste stream (e.g., halogenated vs. non-halogenated).
-
Contaminated Sharps/Glassware: Broken glassware or other sharp items contaminated with the chemical.
Step-by-Step Disposal Protocol
Follow this systematic procedure for the safe containerization, labeling, and storage of this compound waste pending final disposal by a licensed carrier.
Step 1: Containerization
Proper containment is the first line of defense against spills and exposure.
-
Select an Appropriate Container: Use a container made of a material compatible with the chemical waste. For solid waste, a sealable, wide-mouth plastic or glass jar is suitable. For liquid waste, use a designated solvent waste container.
-
Keep Containers Closed: Waste containers must be securely sealed at all times, except when waste is being added.[6] This minimizes the release of vapors and prevents spills.
-
Do Not Overfill: Leave adequate headspace (at least 10%) in liquid waste containers to allow for vapor expansion.
Step 2: Labeling
Clear and accurate labeling is a regulatory requirement and critical for safety. Every waste container must be labeled immediately upon the first addition of waste.
-
Hazardous Waste Label: Affix a "Hazardous Waste" label provided by your institution's Environmental Health and Safety (EHS) department.[7]
-
Contents Declaration: Clearly write the full chemical name: "this compound".[8] For mixtures, list all constituents and their approximate percentages.
Step 3: Accumulation and Storage
Waste must be stored safely in the laboratory in a designated Satellite Accumulation Area (SAA) before being collected.
-
Location: The SAA should be at or near the point of generation and under the control of the laboratory personnel.
-
Secondary Containment: Store liquid waste containers in a secondary containment bin to capture any potential leaks.
-
Arrange for Pickup: Once a container is full or the accumulation time limit is approaching, follow your institution's procedures to request a pickup from your EHS department or a licensed hazardous waste disposal company.[2][9]
Disposal Workflow Diagram
The following diagram outlines the decision-making process for the proper disposal of this compound waste.
Caption: Decision workflow for handling and disposing of waste.
Emergency Procedures: Spill Management
In the event of a spill, prompt and correct action is crucial to mitigate risks.
-
Evacuate and Alert: Immediately alert personnel in the area and evacuate if necessary.
-
Secure the Area: Ensure the area is well-ventilated. If the spill is large or in a poorly ventilated space, contact your institution's emergency response team.
-
Don Appropriate PPE: Before cleaning, put on all required PPE, including respiratory protection if dust is present.
-
Contain and Clean:
-
For solid spills , carefully sweep or vacuum the material to avoid generating dust.[4]
-
For liquid spills , cover with an inert absorbent material (e.g., sand, vermiculite).
-
-
Collect Waste: Place all spilled material and contaminated cleaning supplies into a new, sealable hazardous waste container.[2][4][10]
-
Label and Dispose: Label the container as hazardous waste, detailing the contents, and dispose of it according to the protocol in Section 3.
-
Decontaminate: Thoroughly clean the spill area with an appropriate solvent or soap and water.
Regulatory Framework: A Foundation of Safety
The procedures outlined in this guide are based on regulations from two primary US federal agencies:
-
Environmental Protection Agency (EPA): Under the Resource Conservation and Recovery Act (RCRA), the EPA governs the management and disposal of hazardous waste from "cradle-to-grave."[7][9] This includes regulations on waste identification, containerization, labeling, and disposal.[6][7][11]
-
Occupational Safety and Health Administration (OSHA): OSHA's standard on "Occupational Exposure to Hazardous Chemicals in Laboratories" (29 CFR 1910.1450) mandates that laboratories develop a Chemical Hygiene Plan (CHP).[8][12][13] This plan must include standard operating procedures for safe handling and disposal of hazardous chemicals, making the protocols in this guide a necessary component of your lab's CHP.[13]
By adhering to this guide, you are not only ensuring the safety of yourself and your colleagues but also upholding the standards of scientific integrity and regulatory compliance.
References
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A Senior Application Scientist's Guide to Safely Handling 4-[(Ethoxycarbonyl)oxy]benzoic Acid
Welcome to your comprehensive guide on the safe handling of 4-[(Ethoxycarbonyl)oxy]benzoic acid. In our commitment to fostering a culture of safety and excellence in the laboratory, this document provides essential, field-tested guidance for researchers, scientists, and drug development professionals. Our goal is to empower you with the knowledge to not only use this compound effectively but also to ensure your safety and the integrity of your work. This guide moves beyond a simple checklist, delving into the rationale behind each procedural step to build a self-validating system of laboratory safety.
Understanding the Hazard Profile
Before any laboratory work commences, a thorough understanding of the chemical's hazard profile is paramount. This compound (CAS No. 15552-32-6) is a compound that, while valuable in research, presents several health hazards that must be respected.[1]
According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified with the following hazards:
-
Acute toxicity, oral (H302): Harmful if swallowed.[1]
-
Skin irritation (H315): Causes skin irritation.[1]
-
Serious eye irritation (H319): Causes serious eye irritation.[1]
-
Specific target organ toxicity, single exposure; Respiratory tract irritation (H335): May cause respiratory irritation.[1]
These classifications necessitate a stringent approach to personal protective equipment and handling procedures.
Essential Personal Protective Equipment (PPE)
The selection of appropriate PPE is your first and most critical line of defense against chemical exposure. The following table summarizes the required PPE for handling this compound, with detailed explanations of the causality behind each choice.
| PPE Component | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles and a face shield | Standard safety glasses are insufficient. Chemical safety goggles provide a seal around the eyes to protect against splashes and fine dust. A face shield should be worn in conjunction with goggles, especially when handling larger quantities or if there is a significant risk of splashing, to protect the entire face.[2] |
| Hand Protection | Nitrile or butyl rubber gloves | Gloves made from nitrile or butyl rubber offer good resistance to a range of chemicals, including acids and esters.[2][3] It is crucial to check the gloves for any signs of degradation or punctures before use and to change them frequently, especially if contamination is suspected. |
| Body Protection | Fire-retardant and chemical-resistant lab coat | A fully buttoned, long-sleeved lab coat that is both fire-retardant and chemical-resistant provides a crucial barrier to protect your skin and personal clothing from spills and splashes.[4] |
| Respiratory Protection | N95 mask or a full-face respirator with acid gas cartridges | Given that this compound can cause respiratory irritation, respiratory protection is essential, particularly when handling the powder outside of a certified chemical fume hood.[1][2] For low-dust situations, an N95 mask may suffice. However, for situations with a higher potential for aerosolization, a full-face respirator with appropriate cartridges is recommended.[2] |
| Footwear | Closed-toe shoes | Open-toed shoes are never permissible in a laboratory setting. Closed-toe shoes, preferably made of a non-porous material, will protect your feet from spills.[4] |
Operational Plan: A Step-by-Step Handling Protocol
Adherence to a strict operational protocol is vital for minimizing risk. The following workflow is designed to guide you through the safe handling of this compound from receipt to use.
Caption: A logical workflow for the safe handling of this compound.
Experimental Protocol:
-
Receipt and Inspection: Upon receiving the chemical, inspect the container for any damage or leaks. Ensure the manufacturer's label is intact and legible.
-
SDS Review: Before opening the container, thoroughly review the Safety Data Sheet (SDS).[5] Pay close attention to the hazard identification, first-aid measures, and handling and storage sections.
-
PPE Donning: Put on all required personal protective equipment as outlined in the table above. Ensure a proper fit for all items.
-
Weighing: Conduct all weighing and handling of the solid material within a certified chemical fume hood to minimize the risk of inhalation.[6] Use anti-static and spark-proof equipment where possible.[7]
-
Dissolution: When dissolving the compound, add the solid to the solvent slowly to avoid splashing.
-
Reaction Setup: Ensure all glassware is properly secured and that the reaction setup is contained within the fume hood.
-
Decontamination: After handling is complete, decontaminate all surfaces, glassware, and equipment that may have come into contact with the chemical.
-
PPE Doffing: Remove PPE in the correct order to avoid cross-contamination. Generally, gloves are removed first, followed by the lab coat, face shield, and goggles. Respiratory protection is typically removed last.
-
Hand Washing: Wash your hands thoroughly with soap and water after removing your gloves and all other PPE.[8]
Disposal Plan: Responsible Waste Management
Proper chemical waste disposal is not only a matter of safety but also of environmental responsibility. All waste containing this compound must be treated as hazardous waste.[7]
Caption: A step-by-step process for the safe disposal of this compound waste.
Disposal Protocol:
-
Segregation: Do not mix waste containing this compound with other waste streams unless explicitly permitted by your institution's waste management guidelines.
-
Solid Waste: Collect all solid waste, including contaminated gloves, weigh boats, and paper towels, in a designated, sealed, and clearly labeled hazardous waste container.[8]
-
Liquid Waste: Collect all liquid waste, including reaction mixtures and solvent rinses, in a separate, compatible, and clearly labeled hazardous waste container. For aqueous solutions, neutralization with a suitable base like sodium bicarbonate may be a preliminary step before collection, but always follow your institution's specific protocols.[6]
-
Labeling: Ensure all waste containers are clearly and accurately labeled with "Hazardous Waste," the full chemical name, and the date of accumulation.
-
Licensed Disposal: Arrange for the disposal of the hazardous waste through a licensed and reputable waste disposal service.[6] Never dispose of this chemical down the drain or in regular trash.[6]
By adhering to these rigorous safety and handling protocols, you are not only protecting yourself and your colleagues but also contributing to a culture of scientific excellence and responsibility.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
